Petrelintide
描述
属性
CAS 编号 |
2766385-23-1 |
|---|---|
分子式 |
C185H305N49O61 |
分子量 |
4192 g/mol |
IUPAC 名称 |
20-[[(1S)-4-[[(2S)-1-[[(3S,6S,9S,15S,23S)-23-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S,4S)-2-carbamoyl-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carboxy-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-3,9-bis[(1R)-1-hydroxyethyl]-6-methyl-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |
InChI |
InChI=1S/C185H305N49O61/c1-22-96(10)149(178(290)220-120(77-94(6)7)165(277)223-128(90-238)171(283)225-129(91-239)172(284)230-147(104(18)243)177(289)214-116(66-70-142(260)261)162(274)227-143(95(8)9)173(285)200-83-136(251)207-125(87-235)168(280)218-122(81-132(187)247)167(279)231-148(105(19)244)181(293)234-85-108(245)80-130(234)150(188)262)233(21)179(291)100(14)201-138(253)86-232(20)180(292)124(79-107-53-41-38-42-54-107)221-169(281)126(88-236)224-170(282)127(89-237)222-159(271)113(59-50-74-198-185(193)194)210-160(272)114(63-67-131(186)246)211-164(276)119(76-93(4)5)216-166(278)121(78-106-51-39-37-40-52-106)217-157(269)111(56-47-62-140(256)257)208-151(263)97(11)203-163(275)118(75-92(2)3)215-158(270)112(58-49-73-197-184(191)192)209-161(273)115(65-69-141(258)259)213-176(288)146(103(17)242)228-152(264)98(12)202-155(267)110-55-45-46-71-195-135(250)82-123(154(266)199-84-137(252)226-144(101(15)240)174(286)204-99(13)153(265)229-145(102(16)241)175(287)212-110)219-156(268)109(57-48-72-196-183(189)190)205-134(249)68-64-117(182(294)295)206-133(248)60-43-35-33-31-29-27-25-23-24-26-28-30-32-34-36-44-61-139(254)255/h37-42,51-54,92-105,108-130,143-149,235-245H,22-36,43-50,55-91H2,1-21H3,(H2,186,246)(H2,187,247)(H2,188,262)(H,195,250)(H,199,266)(H,200,285)(H,201,253)(H,202,267)(H,203,275)(H,204,286)(H,205,249)(H,206,248)(H,207,251)(H,208,263)(H,209,273)(H,210,272)(H,211,276)(H,212,287)(H,213,288)(H,214,289)(H,215,270)(H,216,278)(H,217,269)(H,218,280)(H,219,268)(H,220,290)(H,221,281)(H,222,271)(H,223,277)(H,224,282)(H,225,283)(H,226,252)(H,227,274)(H,228,264)(H,229,265)(H,230,284)(H,231,279)(H,254,255)(H,256,257)(H,258,259)(H,260,261)(H,294,295)(H4,189,190,196)(H4,191,192,197)(H4,193,194,198)/t96-,97-,98-,99-,100-,101+,102+,103+,104+,105+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,143-,144-,145-,146-,147-,148-,149-/m0/s1 |
InChI 键 |
TVOIUFVYEVVHCS-HJODGROVSA-N |
产品来源 |
United States |
Foundational & Exploratory
Petrelintide: A Deep Dive into its Mechanism of Action for Weight Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Petrelintide (ZP8396) is a novel, long-acting amylin analogue in clinical development for the treatment of obesity. As a potent agonist for both amylin and calcitonin receptors, its mechanism of action is centered on mimicking the physiological effects of the endogenous hormone amylin, a key regulator of energy homeostasis. This technical guide synthesizes the current preclinical and clinical data on this compound, detailing its mechanism of action, summarizing quantitative outcomes from key studies, and providing an overview of the experimental protocols employed. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of metabolic diseases.
Introduction to this compound
This compound is a 36-amino-acid acylated peptide engineered for once-weekly subcutaneous administration. Its design ensures chemical and physical stability at a neutral pH, which minimizes fibrillation and allows for potential co-formulation with other peptide-based therapies. The primary therapeutic hypothesis for this compound is that by activating amylin and calcitonin signaling pathways, it can induce weight loss through mechanisms that are distinct from and potentially complementary to existing incretin-based therapies.
Core Mechanism of Action
This compound exerts its effects on weight management through a multi-faceted mechanism, primarily driven by its agonism at amylin and calcitonin receptors located in key areas of the brain, including the area postrema in the hindbrain.
-
Induction of Satiety: this compound enhances the feeling of fullness, leading to a reduction in food intake. This is a direct effect of amylin receptor activation in the brain, which processes signals related to satiation.
-
Delayed Gastric Emptying: Similar to endogenous amylin, this compound slows the rate at which food exits the stomach. This prolongs the feeling of fullness after a meal and contributes to reduced overall calorie consumption.
-
Restoration of Leptin Sensitivity: In states of obesity, resistance to the hormone leptin (which signals satiety) is common. Amylin analogues like this compound have been shown to restore sensitivity to leptin, thereby enhancing its natural appetite-suppressing effects.
This mechanism contrasts with that of GLP-1 receptor agonists, which primarily reduce appetite. The distinct mode of action of this compound suggests the potential for a different tolerability profile and the possibility of synergistic effects when used in combination with other weight management therapies.
Signaling Pathway
This compound's action is initiated by its binding to and activation of amylin and calcitonin receptors, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular signaling events, though the specific downstream pathways modulated by this compound are still under detailed investigation. The generalized signaling pathway is depicted below.
This compound Signaling Pathway
Quantitative Data from Key Studies
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Preclinical Studies in Diet-Induced Obese (DIO) Rats
Table 1: Effects of this compound on Body Weight in DIO Rats
| Treatment Group | Dose | Dosing Frequency | Duration (Days) | Mean Body Weight Change from Baseline (%) |
| Vehicle | - | Every 2nd day | 21 | - |
| This compound | 1 nmol/kg | Every 2nd day | 21 | Significant reduction vs. vehicle |
| This compound | 3 nmol/kg | Every 2nd day | 21 | Significant reduction vs. vehicle |
| This compound | 15 nmol/kg | Every 2nd day | 21 | Significant reduction vs. vehicle |
Table 2: Effects of this compound on Food Intake in DIO Rats
| Treatment Group | Dose | Dosing Frequency | Duration (Days) | Outcome |
| Vehicle | - | Every 2nd day | 30 | - |
| Liraglutide (B1674861) | 5 nmol/kg | Twice daily | 30 | No significant change in high-fat diet intake vs. vehicle |
| This compound | 2 nmol/kg | Every 2nd day | 30 | Significant reduction in high-fat diet intake vs. vehicle |
| This compound | 10 nmol/kg | Every 4th day | 30 | Significant reduction in high-fat diet intake vs. vehicle |
Table 3: Effects of this compound on Body Composition in DIO Rats
| Treatment Group | Dose | Dosing Frequency | Duration (Days) | Change in Fat Mass | Change in Lean Mass |
| Vehicle | - | Every 2nd day | 30 | - | - |
| Liraglutide | 5 nmol/kg | Twice daily | 30 | No significant change vs. vehicle | No significant change vs. vehicle |
| This compound | 2 nmol/kg | Every 2nd day | 30 | Significant reduction vs. vehicle | Preservation |
| This compound | 10 nmol/kg | Every 4th day | 30 | Significant reduction vs. vehicle | Preservation |
Phase 1b Multiple Ascending Dose (MAD) Clinical Trial
Table 4: Mean Body Weight Reduction in Phase 1b MAD Trial (16 Weeks)
| Treatment Group | Maintenance Dose | Mean Body Weight Reduction from Baseline (%) |
| Placebo | - | 1.7 |
| This compound | 2.4 mg | 4.8 |
| This compound | 4.8 mg | 8.6 |
| This compound | 9.0 mg | 8.3 |
Table 5: Tolerability in Phase 1b MAD Trial (16 Weeks)
| Adverse Event | This compound (All Doses) | Placebo |
| Serious or Severe Adverse Events | None reported | None reported |
| Gastrointestinal Adverse Events | Mostly mild; two moderate events (nausea and vomiting) in one participant who discontinued | Mild events reported |
Experimental Protocols
The following sections provide an overview of the methodologies used in the key preclinical and clinical studies of this compound, based on publicly available information.
In Vitro Receptor Activation Assays (General Methodology)
While specific protocols for this compound are proprietary, the assessment of amylin and calcitonin receptor agonism typically involves the following steps:
-
Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293, CHO) are cultured under standard conditions. These cells are then transiently or stably transfected with plasmids encoding the human amylin receptor (calcitonin receptor co-expressed with a receptor activity-modifying protein - RAMP) and the human calcitonin receptor alone.
-
Ligand Binding Assays: To determine the binding affinity of this compound, competitive binding assays are performed using radiolabeled ligands specific for the amylin and calcitonin receptors. The displacement of the radioligand by increasing concentrations of this compound is measured to calculate the inhibitory constant (Ki).
-
Functional Assays (cAMP Accumulation): To assess receptor activation, transfected cells are stimulated with varying concentrations of this compound. As amylin and calcitonin receptors are Gs-coupled, their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The levels of cAMP are quantified using commercially available kits (e.g., HTRF, ELISA). The potency (EC50) and efficacy (Emax) of this compound are determined from the dose-response curves.
Preclinical Studies in Diet-Induced Obese (DIO) Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are rendered obese by feeding them a high-fat diet (e.g., 45-60% kcal from fat) for several weeks until a significant increase in body weight compared to control rats on a standard chow diet is achieved.
-
Treatment Administration: this compound, liraglutide (as a comparator), or vehicle are administered via subcutaneous injection at the specified doses and frequencies for the duration of the study (e.g., 21 or 30 days).
-
Measurements:
-
Body Weight: Measured daily or at regular intervals throughout the study.
-
Food and Water Intake: Measured daily by weighing the food hoppers and water bottles. In food preference studies, rats are given ad libitum access to both high-fat diet and standard chow, with the intake of each measured separately.
-
Body Composition: Fat mass and lean mass are measured at baseline and at the end of the study using quantitative magnetic resonance (e.g., EchoMRI).
-
-
Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare treatment groups.
Phase 1b Multiple Ascending Dose (MAD) Clinical Trial (NCT05613387)
-
Study Design: A randomized, double-blind, placebo-controlled, single-center trial in healthy participants with overweight or obesity.
-
Participant Population:
-
Part 1: 20 participants with a BMI of 21.0–29.9 kg/m ².
-
Part 2: 48 participants with a BMI of 27.0–39.9 kg/m ².
-
-
Dosing Regimen:
-
Part 1: 6 once-weekly subcutaneous doses of 0.6 mg or 1.2 mg this compound or placebo.
-
Part 2: 16 once-weekly subcutaneous doses of this compound or placebo in three dose-escalating cohorts, with maintenance doses of 2.4 mg, 4.8 mg, and 9.0 mg.
-
-
Endpoints:
-
Primary Endpoint: Incidence of treatment-emergent adverse events (TEAEs).
-
Secondary Endpoints: Pharmacokinetic parameters of this compound and pharmacodynamic parameters related to a mixed-meal tolerance test.
-
Exploratory Endpoint: Change in body weight.
-
-
Assessments: Safety and tolerability are assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs). Pharmacokinetic profiles are determined by measuring plasma concentrations of this compound at various time points.
Experimental Workflow Visualization
The following diagrams illustrate the typical workflows for preclinical and clinical evaluation of this compound.
Preclinical Study Workflow
Phase 1b MAD Clinical Trial Workflow
Conclusion
This compound represents a promising new therapeutic agent for weight management with a distinct mechanism of action centered on amylin and calcitonin receptor agonism. Preclinical and early clinical data demonstrate its efficacy in reducing body weight, primarily through effects on satiety and food intake, with a favorable safety and tolerability profile. Further investigation in ongoing Phase 2 clinical trials will provide more definitive evidence of its potential as a monotherapy and in combination with other agents for the treatment of obesity. The information presented in this guide provides a solid foundation for understanding the scientific rationale and developmental status of this compound.
Petrelintide: A Technical Guide to a Long-Acting Amylin Analogue for Weight Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petrelintide (ZP8396) is a novel, long-acting amylin analogue under development by Zealand Pharma for the treatment of obesity.[1][2] Engineered for once-weekly subcutaneous administration, this compound offers a promising therapeutic alternative to current weight management strategies, potentially with an improved tolerability profile.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction to this compound
Amylin is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake.[5] It plays a crucial role in glucose homeostasis and appetite regulation through various actions, including slowing gastric emptying, suppressing post-prandial glucagon (B607659) secretion, and promoting satiety.[6] this compound is a synthetically developed analogue of human amylin, designed for enhanced stability and a prolonged pharmacokinetic profile, making it suitable for once-weekly dosing.[3] A key design feature of this compound is its chemical and physical stability at a neutral pH, which minimizes the risk of fibrillation and allows for potential co-formulation with other peptide-based therapies.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects by mimicking the actions of endogenous amylin. It is a potent agonist for both the amylin and calcitonin receptors.[6] The biological effects of amylin are mediated through a family of G protein-coupled receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), forming the AMY₁, AMY₂, and AMY₃ receptor subtypes.[5][7]
The primary mechanisms through which this compound is believed to promote weight loss include:
-
Increased Satiety: By activating amylin receptors in the brain, this compound enhances the feeling of fullness, leading to reduced food intake.[3]
-
Delayed Gastric Emptying: Similar to native amylin, this compound slows the rate at which food leaves the stomach, contributing to prolonged satiety and reduced caloric intake.[8]
-
Glucose Regulation: this compound aids in the regulation of blood glucose levels, in part by suppressing the post-meal rise in glucagon.[6]
Signaling Pathway
Activation of the amylin receptor by this compound initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog this compound [synapse.patsnap.com]
- 5. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.profil.com [blog.profil.com]
- 7. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
Petrelintide's Dual Agonism on Amylin and Calcitonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petrelintide (ZP8396) is a novel, long-acting amylin analog exhibiting dual agonistic activity on both the amylin and calcitonin receptors.[1][2][3] Developed for once-weekly subcutaneous administration, this compound is under investigation for the management of obesity and type 2 diabetes.[1][4] Preclinical and clinical data suggest that this compound can induce significant weight loss with a favorable tolerability profile, particularly concerning gastrointestinal side effects, when compared to glucagon-like peptide-1 (GLP-1) receptor agonists.[5][6] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its dual receptor agonism, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
In Vitro Pharmacology: Receptor Potency and Signaling
This compound's mechanism of action is rooted in its potent and balanced activation of amylin and calcitonin receptors.[2] The amylin receptors (AMY1, AMY2, and AMY3) are heterodimers, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[7]
Receptor Activation Potency
Functional activity of this compound and its analogues has been quantified through in vitro cAMP accumulation assays in COS-7 cells expressing the human amylin receptor subtype 3 (AMY3R) or the human calcitonin receptor (CTR).[3]
| Compound | hAMY3R EC50 (nM) | hCTR EC50 (nM) |
| This compound Analogue (Proline at position 37) | [Value not explicitly stated, but noted as having a 3-4 fold increase in potency vs. native tyrosine] | [Value not explicitly stated, but noted as having an approx. 7-fold increase in potency vs. native tyrosine] |
| Human Amylin | [EC50 Value] | [EC50 Value] |
| Salmon Calcitonin | [EC50 Value] | [EC50 Value] |
| Data derived from cAMP accumulation assays in COS-7 cells.[3] |
Experimental Protocol: cAMP Accumulation Assay
This protocol is a representative method for determining the potency of this compound in stimulating cAMP production.
Objective: To quantify the EC50 of this compound at the human AMY3 and calcitonin receptors.
Materials:
-
COS-7 cells[6]
-
Expression vectors for human calcitonin receptor and RAMP3
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
Lipofectamine LTX Reagent[8]
-
Opti-MEM I Reduced Serum Medium[8]
-
AlphaScreen cAMP Assay Kit[3]
-
This compound and reference compounds (e.g., human amylin, salmon calcitonin)
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[6]
-
For the AMY3R assay, co-transfect COS-7 cells with plasmids encoding the human calcitonin receptor and human RAMP3 using Lipofectamine LTX reagent according to the manufacturer's protocol. For the CTR assay, transfect with the calcitonin receptor plasmid alone.[3][8]
-
Seed the transfected cells into 96-well plates at a density of 30,000-40,000 cells per well and culture for 24 hours.[3]
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[9]
-
-
cAMP Detection:
-
Data Analysis:
-
Generate concentration-response curves and calculate EC50 values using non-linear regression analysis.
-
Signaling Pathways
Activation of both amylin and calcitonin receptors by this compound initiates intracellular signaling cascades primarily through Gs and Gq proteins.
-
Gs Pathway: The coupling of the activated receptor to Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.
-
Gq Pathway: The Gq protein pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
MAPK/ERK Pathway: Downstream of both Gs and Gq activation, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be activated, playing a role in cell growth, differentiation, and survival.[13]
Experimental Protocol: ERK1/2 Phosphorylation Assay (Representative)
While specific data for this compound's effect on ERK phosphorylation is not publicly available, this Western blot protocol is a standard method to assess this signaling pathway.
Objective: To determine if this compound induces phosphorylation of ERK1/2 in receptor-expressing cells.
Materials:
-
Receptor-expressing cells (e.g., transfected HEK293 or COS-7 cells)
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.[14]
-
-
Agonist Stimulation:
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes) at 37°C.[14]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[14]
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify band intensities to determine the fold-change in ERK phosphorylation relative to untreated controls.
-
Preclinical In Vivo Efficacy
The effects of this compound on food intake and body weight have been evaluated in diet-induced obese (DIO) rats.
Food Intake and Body Weight Reduction in DIO Rats
In a 30-day study, DIO rats with ad libitum access to both standard chow and a high-fat diet were treated with this compound.[15]
| Treatment Group | Dosing Regimen | Change in Body Weight (%) | Cumulative High-Fat Diet Intake (g) |
| Vehicle | Q2D | +3.3 | 834 |
| Liraglutide | 5 nmol/kg BID | -0.1 | 796 |
| This compound | 2 nmol/kg Q2D | -4.1 | 646 |
| This compound | 10 nmol/kg Q4D | -7.8 | 576 |
| Data are presented as mean values. Q2D: every second day; Q4D: every fourth day; BID: twice daily.[15] |
This compound demonstrated a significant and dose-dependent reduction in body weight, which was primarily driven by a selective decrease in the intake of the high-fat diet, with no significant change in chow consumption.[15] Furthermore, this compound showed a preferential reduction in fat mass while preserving lean mass.[16]
Experimental Protocol: In Vivo Study in DIO Rats
This protocol outlines a representative methodology for evaluating the effects of this compound on food intake and body composition in a DIO rat model.
Objective: To assess the impact of this compound on body weight, food preference, and body composition in DIO rats.
Materials:
-
Male Sprague-Dawley or Wistar rats[17]
-
Standard chow diet and high-fat diet (e.g., 45-60% kcal from fat)[17]
-
This compound, liraglutide, and vehicle solutions
-
Metabolic cages for food intake monitoring
-
EchoMRI for body composition analysis
Procedure:
-
Induction of Obesity:
-
House rats individually and provide ad libitum access to a high-fat diet for a period of 8-12 weeks to induce obesity.[18] A control group is maintained on a standard chow diet.
-
-
Treatment Administration:
-
Data Collection:
-
Monitor body weight and food intake (both chow and high-fat diet) daily.
-
Measure body composition (fat mass and lean mass) at baseline and at the end of the study using EchoMRI.[16]
-
-
Data Analysis:
-
Calculate the change in body weight, cumulative food intake, and changes in fat and lean mass for each treatment group and compare to the vehicle control group.
-
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
This is a representative protocol to assess the effect of this compound on glucose metabolism.
Objective: To evaluate the impact of this compound treatment on glucose tolerance in DIO rats.
Procedure:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.[19]
-
Baseline Glucose: Take a baseline blood sample from the tail vein to measure fasting blood glucose.[19]
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[16]
-
Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[19]
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Clinical Efficacy and Safety
This compound has demonstrated promising weight loss efficacy and a favorable safety profile in early-stage clinical trials.
Phase 1b Multiple Ascending Dose (MAD) Trial
This 16-week trial evaluated multiple ascending doses of this compound in participants with a median baseline BMI of 29.9 kg/m ².[1]
| Maintenance Dose | Mean Body Weight Reduction (%) | Placebo-Adjusted Weight Reduction (%) |
| 2.4 mg | 4.8 | 3.1 |
| 4.8 mg | 8.6 | 6.9 |
| 9.0 mg | 8.3 | 6.6 |
| Placebo | 1.7 | N/A |
| Data from a 16-week Phase 1b MAD trial.[1] |
Safety and Tolerability
This compound was generally well-tolerated in the Phase 1b trial.[1]
| Adverse Event | This compound (All Doses) | Placebo |
| Gastrointestinal Disorders | ||
| Nausea | 17-33% | 17% |
| Vomiting | One participant (moderate) | 0% |
| Diarrhea | Two participants (mild) | 0% |
| General | ||
| Serious or Severe AEs | 0 | 0 |
| Data from a 16-week Phase 1b MAD trial.[5] |
The incidence of gastrointestinal side effects was notably low, with most events being mild.[1] This favorable tolerability profile may position this compound as a viable alternative to incretin-based therapies.[5]
Conclusion
This compound's dual agonism on amylin and calcitonin receptors presents a compelling mechanism for weight management. Its ability to potently activate these receptors translates to significant, dose-dependent weight loss in both preclinical models and human subjects, primarily through a reduction in high-fat food intake and an increase in satiety. The favorable gastrointestinal tolerability profile observed in clinical trials is a key differentiator from existing obesity therapies. Further investigation in ongoing Phase 2 trials will be crucial in fully elucidating the therapeutic potential of this compound as a foundational treatment for obesity and related metabolic disorders.[20]
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. Media Centre | EASD [easd.org]
- 3. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xtalks.com [xtalks.com]
- 5. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog this compound [synapse.patsnap.com]
- 6. biopharmadive.com [biopharmadive.com]
- 7. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zealandpharma.com [zealandpharma.com]
- 16. zealandpharma.com [zealandpharma.com]
- 17. revvity.com [revvity.com]
- 18. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. Zealand Pharma | Globenewswire [via.ritzau.dk]
Preclinical Profile of Petrelintide (ZP8396): A Novel Amylin Analog for Obesity Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petrelintide (ZP8396) is a novel, long-acting amylin analog in clinical development for the treatment of obesity.[1][2] As an analog of the naturally occurring pancreatic hormone amylin, this compound's mechanism of action centers on promoting satiety, slowing gastric emptying, and regulating glucose homeostasis.[1][3][4] Preclinical investigations in rodent models of obesity and diabetes have demonstrated its potential to induce significant weight loss, primarily through a reduction in fat mass and a selective decrease in the consumption of high-fat, palatable food.[5][6] This technical guide synthesizes the available preclinical data on this compound, detailing its pharmacological effects, the experimental protocols utilized in its evaluation, and its proposed signaling pathways.
Mechanism of Action
This compound is a 36-amino-acid acylated peptide engineered based on the human amylin sequence.[1][3] Its design confers enhanced chemical and physical stability at neutral pH, which minimizes fibrillation and makes it suitable for once-weekly subcutaneous administration and potential co-formulation with other peptide therapeutics.[3][7][8]
The primary mechanism of this compound involves the activation of amylin and calcitonin receptors.[3] This interaction is believed to mediate its effects on weight management through several physiological actions:
-
Increased Satiety: this compound is thought to enhance the feeling of fullness, partly by restoring sensitivity to the hormone leptin, a key regulator of energy balance.[1][7]
-
Slowed Gastric Emptying: By delaying the rate at which food exits the stomach, this compound prolongs feelings of satiety.[1][9]
-
Glucose Regulation: Similar to endogenous amylin, this compound assists in regulating blood glucose levels, which can be beneficial in metabolic disorders.[1] It instructs the liver to release less glucagon (B607659), a hormone that raises blood sugar.[1]
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound as an amylin analog.
Preclinical Efficacy in Obesity Models
This compound has been evaluated in various preclinical models, most notably in Diet-Induced Obese (DIO) rats and Zucker Diabetic Fatty (ZDF) rats, demonstrating potent effects on body weight and food intake.
Studies in Diet-Induced Obese (DIO) Rats
DIO rats are a standard model for studying obesity and the effects of anti-obesity therapeutics.
In a 21-day study, DIO rats treated with this compound showed a significant, dose-dependent reduction in body weight.[10] Another 30-day study investigated this compound's effect on food preference, revealing a selective reduction in the intake of high-fat diets.[5][6]
Table 1: Effects of this compound Monotherapy in DIO Rats
| Parameter | Vehicle | Liraglutide (5 nmol/kg, BID) | This compound (2 nmol/kg, Q2D) | This compound (10 nmol/kg, Q4D) | Reference |
| Relative Body Weight Change (%) | +3.3 ± 0.7 | -0.1 ± 1.1 | -4.1 ± 0.6 | -7.8 ± 0.7 | [5][6] |
| Total Cumulative High-Fat Diet Intake (g) | 834 ± 31.1 | 796 ± 25.6 | 646 ± 22.3 | 576 ± 17.4 | [5][6] |
| Total Cumulative Chow Intake (g) | No significant change reported across groups | [5][6] |
Data are presented as mean ± SEM.
The potential for synergistic effects was explored by combining this compound with the dual GIP/GLP-1 receptor agonist, tirzepatide. This combination resulted in significantly greater body weight loss than either monotherapy alone.[11]
Table 2: Effects of this compound in Combination with Tirzepatide in DIO Rats
| Treatment Group | Duration | Key Finding | Reference |
| Vehicle | 34 days | - | [11] |
| Tirzepatide (10 nmol/kg, QD) | 34 days | - | [11] |
| This compound (10 nmol/kg, Q2D from day 14) | 34 days | - | [11] |
| Tirzepatide + this compound | 34 days | Significant and greater reduction in cumulative food intake and body weight compared to vehicle or mono-treated groups. | [11] |
Studies in Zucker Diabetic Fatty (ZDF) Rats
ZDF rats are a model of type 2 diabetes and obesity. Studies in this model aimed to assess this compound's anti-diabetic potential.
Both single-dose and 4-week treatment studies were conducted in ZDF rats. A single injection of this compound (10 nmol/kg) was shown to reduce body weight and lower blood glucose and plasma glucagon levels.[12] A 4-week study demonstrated sustained effects on food intake and metabolic parameters.[12]
Table 3: Effects of this compound in ZDF Rats
| Study Type | Treatment | Duration | Key Findings | Reference |
| Acute | This compound (10 nmol/kg, single s.c. injection) | 168 hours | Significant reduction in body weight, blood glucose, and plasma glucagon. | [12] |
| Chronic | This compound (30 nmol/kg, s.c. every 2nd day) | 4 weeks | Effective in lowering cumulative food intake. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key studies cited.
DIO Rat Food Preference Study
-
Animal Model: Diet-Induced Obese (DIO) rats.
-
Study Design: Animals (n=10 per group) were given ad libitum access to both standard rodent chow and a high-fat diet for a 30-day treatment period.[5][6]
-
Treatment Groups:
-
Endpoints Measured: Body weight, chow intake, and high-fat diet intake were measured daily.[6]
DIO Rat Combination Therapy Study
-
Animal Model: Diet-Induced Obese (DIO) rats.
-
Study Design: A 34-day study with a lead-in period.
-
Treatment Protocol:
-
Days 0-14: Rats were treated with either vehicle or tirzepatide (10 nmol/kg, subcutaneous, once daily).[11]
-
Days 14-34:
-
Vehicle-treated rats continued on vehicle or were switched to this compound (10 nmol/kg, subcutaneous, every 2nd day).
-
Tirzepatide-treated rats continued on tirzepatide alone or received a combination of tirzepatide and this compound.[11]
-
-
-
Endpoints Measured: Body weight and food intake.[11]
ZDF Rat Anti-Diabetic Potential Study
-
Animal Model: Zucker Diabetic Fatty (ZDF) rats.
-
Study Design: Two separate studies were conducted:
-
Endpoints Measured: Body weight, food and water intake, blood glucose, and plasma glucagon levels.[12]
General Experimental Workflow
The diagram below outlines a typical experimental workflow for a preclinical obesity study involving this compound.
Conclusion
The preclinical data available for this compound (ZP8396) strongly support its development as a novel treatment for obesity. In established rodent models, this compound has demonstrated a robust capacity to induce weight loss, which appears to be driven by a reduction in food intake, particularly of high-fat diets. Its efficacy, both as a monotherapy and in combination with other metabolic agents, highlights its potential as a versatile therapeutic option. The mechanism, centered on amylin receptor agonism, offers a complementary approach to the current incretin-based therapies. Further clinical studies will be essential to fully elucidate the therapeutic profile and long-term benefits of this compound in the management of obesity and related metabolic disorders.
References
- 1. How Does this compound Work? - NowPatient [nowpatient.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. blog.profil.com [blog.profil.com]
- 4. xtalks.com [xtalks.com]
- 5. zealandpharma.com [zealandpharma.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. zealandpharma.com [zealandpharma.com]
- 8. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog this compound [synapse.patsnap.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. zealandpharma.com [zealandpharma.com]
- 12. zealandpharma.com [zealandpharma.com]
Petrelintide: A Comprehensive Technical Guide to its Peptide Structure, Sequence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petrelintide (also known as ZP8396) is a novel, long-acting amylin analogue engineered for enhanced stability and therapeutic efficacy in weight management. This document provides an in-depth technical overview of this compound's peptide structure, amino acid sequence, and the experimental methodologies employed in its synthesis and characterization. Furthermore, it elucidates the signaling pathways activated upon receptor binding and presents key quantitative data on its in vitro potency and in vivo efficacy.
Peptide Structure and Sequence
This compound is a 36-amino-acid acylated peptide derived from the human amylin sequence.[1] Its design incorporates several strategic modifications to improve chemical and physical stability at neutral pH, thereby overcoming the limitations of native amylin, such as its propensity for fibrillation.[1]
The primary amino acid sequence and key modifications of this compound are as follows:
-
N-Terminal Acylation: The N-terminus is modified with a γ-glutamic acid linked to an arachidate (B1238690) (C20 fatty acid) moiety. This lipidation strategy is designed to extend the peptide's half-life in circulation.
-
Amino Acid Sequence: The core amino acid sequence with substitutions is: Arg-Asp-Gly-Thr-Ala-Thr-Lys-Ala-Thr-Glu-Arg-Leu-Ala-homoGlu-Phe-Leu-Gln-Arg-Ser-Ser-Phe-Sar-Ala-NMeIle-Leu-Ser-Ser-Thr-Glu-Val-Gly-Ser-Asn-Thr-Hyp-NH2.
-
Lactam Bridge: A lactam bridge is formed between the side chains of Aspartic acid (Asp) at position 3 and Lysine (Lys) at position 8. This modification replaces the native disulfide bond, enhancing stability.
-
Non-standard Amino Acid Residues:
-
homoGlu: Homoglutamic acid
-
Sar: Sarcosine (N-methylglycine)
-
NMeIle: N-methylisoleucine
-
Hyp: Hydroxyproline
-
-
C-Terminal Amidation: The C-terminus is amidated, a common modification to increase peptide stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C185H305N49O61 |
| Molecular Weight | 4191.69 g/mol |
| Amino Acid Count | 36 |
Experimental Protocols
The synthesis and characterization of this compound involve a series of precise biochemical procedures.
Peptide Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2] The general workflow is as follows:
Caption: Workflow for the synthesis and purification of this compound.
-
Resin Preparation: A suitable solid support resin is prepared for the attachment of the first amino acid.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid to allow for the next coupling reaction.
-
Lactam Bridge Formation: After the full-length peptide is assembled on the resin, the side-chain protecting groups of Asp3 and Lys8 are selectively removed, and the lactam bridge is formed.[2]
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2]
Purification and Characterization
The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The purity and identity of the final product are confirmed by:
-
Analytical RP-HPLC: To assess the purity of the peptide.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the synthesized peptide.[2]
In Vitro Functional Assays
The biological activity of this compound is determined through in vitro functional assays that measure its ability to activate the amylin receptor (AMY-R) and the calcitonin receptor (CTR). A common method involves the quantification of cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing these receptors.[2]
Mechanism of Action and Signaling Pathway
This compound is an agonist for both the amylin and calcitonin receptors, which are G-protein coupled receptors (GPCRs).[1] Upon binding, this compound activates these receptors, initiating an intracellular signaling cascade.
The primary signaling pathway involves the activation of Gαs proteins, which in turn stimulate adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and ultimately mediating the physiological effects of this compound, such as increased satiety.
Caption: Amylin receptor signaling pathway activated by this compound.
Quantitative Data
Table 2: In Vitro Potency of this compound
The following table summarizes the in vitro potency of this compound (Peptide 40 in the source) at the human amylin 3 receptor (AMY3R) and the human calcitonin receptor (CTR) as determined by cAMP accumulation assays.[2]
| Receptor | EC50 (nM) | pEC50 (95% CI) |
| hAMY3R | 0.33 | 9.48 (8.96 - 10.01) |
| hCTR | 0.32 | 9.50 (9.22 - 9.79) |
EC50: Half-maximal effective concentration. pEC50: -log(EC50).
Table 3: In Vivo Efficacy of this compound in a Phase 1b Trial
The efficacy of once-weekly this compound was evaluated in a 16-week Phase 1b multiple ascending dose trial in individuals with overweight or obesity.[3]
| Treatment Group (Maintenance Dose) | Mean Body Weight Reduction from Baseline |
| This compound (up to 2.4 mg) | 4.8% |
| This compound (up to 4.8 mg) | 8.6% |
| This compound (up to 9.0 mg) | 8.3% |
| Placebo | 1.7% |
Conclusion
This compound represents a significant advancement in the development of amylin analogues for weight management. Through strategic chemical modifications, including N-terminal acylation, a stabilizing lactam bridge, and the incorporation of non-standard amino acids, this compound exhibits enhanced stability and a prolonged pharmacokinetic profile. Its potent dual agonism at amylin and calcitonin receptors translates to significant dose-dependent weight loss in clinical settings. The detailed understanding of its structure, synthesis, and mechanism of action provides a solid foundation for its ongoing clinical development and potential as a future therapeutic option for obesity.
References
Petrelintide: A Technical Overview of its Effects on Glucose Metabolism and Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petrelintide (ZP8396) is a novel, long-acting amylin analogue in development for the treatment of obesity and type 2 diabetes.[1] As a potent agonist for both amylin and calcitonin receptors, this compound mimics the physiological effects of the endogenous hormone amylin, which is co-secreted with insulin (B600854) and plays a crucial role in glucose homeostasis and appetite regulation.[2][3][4] Early clinical trials have demonstrated significant weight loss with a favorable tolerability profile, positioning this compound as a potential alternative or complement to existing incretin-based therapies.[5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its observed effects on metabolic parameters, and the methodologies employed in its clinical evaluation, with a specific focus on its role in glucose metabolism and insulin sensitivity.
Introduction: The Role of Amylin in Metabolic Regulation
Amylin is a 37-amino-acid peptide hormone produced by pancreatic β-cells and co-secreted with insulin in response to nutrient intake.[7][8] It acts as a key regulator of postprandial glucose levels through several central nervous system-mediated effects:
-
Suppression of Glucagon (B607659) Secretion: Amylin inhibits the post-meal release of glucagon, thereby reducing hepatic glucose production.[2]
-
Delayed Gastric Emptying: It slows the rate at which food is emptied from the stomach, which helps to moderate the influx of glucose into the bloodstream.[2][3][9]
-
Induction of Satiety: Amylin acts on receptors in the area postrema of the hindbrain to promote a feeling of fullness, reducing overall food intake.[8]
This compound is a 36-amino-acid acylated peptide designed as a long-acting analogue of human amylin, suitable for once-weekly subcutaneous administration.[2][3] Its enhanced chemical and physical stability at a neutral pH allows for potential co-formulation with other peptide-based therapies.[7][10]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating amylin receptors (AMYRs) and the calcitonin receptor (CTR).[4][8] AMYRs are heterodimeric complexes formed by the CTR and one of three Receptor Activity-Modifying Proteins (RAMPs).[8] These receptors are expressed in key areas of the brain that regulate energy balance, such as the area postrema and hypothalamus.[8]
By activating these pathways, this compound is believed to not only reduce food intake but also restore sensitivity to leptin, another critical hormone in energy homeostasis.[2][11]
Clinical Trial Data on Metabolic Parameters
The primary endpoint in early trials for this compound has been weight reduction. While direct, quantitative data on glucose metabolism and insulin sensitivity from these studies are pending, the significant weight loss observed is expected to correlate with improvements in these parameters.
Body Weight Reduction
The Phase 1b Multiple Ascending Dose (MAD) trial demonstrated a dose-dependent reduction in body weight over 16 weeks.[7][10][12]
| Treatment Group (16 weeks) | Mean Change in Body Weight from Baseline (%) |
| Placebo (pooled) | -1.7%[12] |
| This compound (2.4 mg target dose) | -4.8%[12] |
| This compound (4.8 mg target dose) | -8.6%[12] |
| This compound (9.0 mg target dose) | -8.3%[12] |
Table 1: Body Weight Reduction in Phase 1b MAD Trial
A separate cohort in the Phase 1b trial evaluated lower doses over a shorter duration.
| Treatment Group (6 weeks) | Mean Change in Body Weight from Baseline (%) |
| This compound (0.6 mg) | -5.3%[7] |
| This compound (1.2 mg) | -5.1%[7] |
Table 2: Body Weight Reduction in Phase 1b MAD Trial (6-Week Cohorts)
Glucose Metabolism and Insulin Sensitivity
Ongoing Phase 2 trials (ZUPREME-1 and ZUPREME-2) are evaluating this compound in populations with and without type 2 diabetes.[7] Key secondary endpoints in these trials include changes in fasting glucose and hemoglobin A1c (HbA1c), which will provide direct evidence of this compound's effect on glycemic control.[13][14] Given its mechanism as an amylin analogue, this compound is hypothesized to improve postprandial glucose excursions and enhance insulin sensitivity, partly as a consequence of weight loss and partly through its direct hormonal effects.[8]
Experimental Protocols
The clinical development of this compound involves rigorous, controlled methodologies to assess its efficacy and safety.
Phase 1b Multiple Ascending Dose (MAD) Trial
-
Design: A randomized, double-blind, placebo-controlled trial conducted in healthy participants with overweight or obesity.[10][12]
-
Participants: 48 individuals (79% male) with a median baseline BMI of 29 kg/m ².[10][12]
-
Intervention: Participants were randomized (3:1) to receive either once-weekly subcutaneous this compound or a placebo for 16 weeks.[12] The protocol involved a dose-escalation phase, with target maintenance doses of 2.4 mg, 4.8 mg, and 9.0 mg.[12]
-
Key Assessments: The primary outcomes were safety and tolerability. Pharmacodynamic assessments included changes in body weight and waist circumference.[12]
Standard Methodologies for Assessing Glucose Metabolism
While specific results for this compound are pending, its effects on glucose metabolism and insulin sensitivity will likely be evaluated using established gold-standard techniques in later-phase trials.
-
Hyperinsulinemic-Euglycemic Clamp: This is the reference method for directly quantifying insulin sensitivity.[15][16] It involves infusing insulin at a constant rate to achieve hyperinsulinemia while simultaneously infusing glucose at a variable rate to maintain normal blood glucose levels (euglycemia). The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal and thus whole-body insulin sensitivity.[15]
-
Oral Glucose Tolerance Test (OGTT): The OGTT assesses the body's ability to handle an oral glucose load.[15] After an overnight fast, a standard 75g glucose solution is ingested, and blood glucose and insulin levels are measured at baseline and at regular intervals for 2-3 hours. This test provides insights into insulin secretion and peripheral insulin resistance.[15][17]
-
Insulin Tolerance Test (ITT): This test measures the rate of glucose clearance from the blood following an intravenous bolus of insulin. The rate of decline in blood glucose provides an index of whole-body insulin sensitivity.[15][18]
-
Indirect Calorimetry: This technique can be combined with clamp studies to measure substrate oxidation.[19] By measuring oxygen consumption and carbon dioxide production, it's possible to determine the respiratory quotient (RQ), which indicates whether the body is primarily metabolizing carbohydrates or fats. A shift in RQ during insulin stimulation reflects metabolic flexibility.[19]
Summary and Future Directions
This compound is a promising long-acting amylin analogue that has demonstrated significant, clinically meaningful weight loss in early-phase clinical trials. Its mechanism of action, which mimics the natural hormone amylin, is directly linked to the regulation of glucose metabolism through effects on gastric emptying, glucagon secretion, and satiety.
While current data focuses on weight management, the physiological role of amylin strongly suggests that this compound will have beneficial effects on glycemic control and insulin sensitivity. The results from the ongoing ZUPREME-1 and ZUPREME-2 Phase 2 trials are highly anticipated and will be critical in quantifying these effects, particularly in individuals with type 2 diabetes. These studies will likely employ rigorous methodologies such as OGTTs and potentially euglycemic clamps to fully characterize this compound's metabolic profile. The favorable tolerability observed thus far, especially concerning gastrointestinal side effects, could make this compound a valuable therapeutic option in the management of obesity and related metabolic disorders.[2][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How Does this compound Work? - NowPatient [nowpatient.com]
- 3. blog.profil.com [blog.profil.com]
- 4. zealandpharma.com [zealandpharma.com]
- 5. Zealand Pharma says weight loss drug could be comparable to GLP1-RAs - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Zealand Expands Weight-Loss Portfolio With Positive Phase Ib GLP-1 Alternative Data [synapse.patsnap.com]
- 7. zealandpharma.com [zealandpharma.com]
- 8. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joinvoy.com [joinvoy.com]
- 10. Zealand Pharma reveals positive Phase 1b results for this compound trial [synapse.patsnap.com]
- 11. Zealand: Latest Developments in the Insulin Analog this compound for Weight Management [synapse.patsnap.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. xtalks.com [xtalks.com]
- 15. Methods for Quantifying Insulin Sensitivity and Determining Insulin Time-Action Profiles | Oncohema Key [oncohemakey.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. bmjopen.bmj.com [bmjopen.bmj.com]
Petrelintide: A Novel Long-Acting Amylin Analog for the Treatment of Type 2 Diabetes
An In-depth Technical Review for Researchers and Drug Development Professionals
Abstract
Petrelintide (ZP8396) is a novel, long-acting amylin analog in clinical development for the treatment of type 2 diabetes and obesity. As a potent agonist for both the amylin and calcitonin receptors, this compound mimics the physiological actions of the endogenous hormone amylin, which is involved in glucose homeostasis and appetite regulation. Preclinical studies in diabetic animal models have demonstrated promising glycemic control, and clinical trials are underway to evaluate its efficacy and safety in humans with type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the design of ongoing pivotal trials. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging agent.
Introduction
Amylin is a peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake.[1] It plays a crucial role in glucose regulation through several mechanisms, including slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety.[1][2] In individuals with type 2 diabetes, amylin secretion is often impaired, contributing to postprandial hyperglycemia. This compound is a 36-amino-acid acylated peptide designed as a stable, long-acting analog of human amylin, suitable for once-weekly subcutaneous administration.[1] Its development aims to address the unmet need for novel therapeutic options for type 2 diabetes that not only improve glycemic control but also offer benefits in weight management.
Mechanism of Action
This compound exerts its effects through the activation of amylin and calcitonin receptors.[1][3] The primary mechanism of action involves a multi-faceted approach to glucose control and weight reduction:
-
Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, this compound attenuates the influx of glucose into the bloodstream after meals, thereby reducing postprandial glucose excursions.[4]
-
Suppression of Glucagon Secretion: this compound suppresses the post-meal rise in glucagon, a hormone that stimulates hepatic glucose production. This action further contributes to lower blood glucose levels.[2][4]
-
Induction of Satiety: this compound acts on the central nervous system to increase feelings of fullness and reduce appetite, which can lead to decreased caloric intake and subsequent weight loss.[5][6]
Signaling Pathway
This compound's signaling is initiated by its binding to amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). This interaction activates intracellular signaling cascades, though the precise downstream pathways are still being fully elucidated.
Preclinical Data
Preclinical studies in diet-induced obese (DIO) rats have demonstrated that this compound reduces food intake and body weight, primarily by decreasing the consumption of high-fat food.[7] Furthermore, these studies indicated that this compound leads to a preferential loss of fat mass while preserving lean mass.[8]
In a study utilizing Zucker Diabetic Fatty (ZDF) rats, a model for type 2 diabetes, a 4-week treatment with this compound (30 nmol/kg, subcutaneously) resulted in a significant reduction in glycated hemoglobin (HbA1c) levels compared to the vehicle-treated group, highlighting its anti-diabetic potential.[9]
Table 1: Key Preclinical Findings for this compound
| Animal Model | Key Findings | Reference |
| Diet-Induced Obese (DIO) Rats | Reduced food intake and body weight, primarily through decreased high-fat diet consumption. | [7] |
| Diet-Induced Obese (DIO) Rats | Preferential loss of fat mass with preservation of lean mass. | [8] |
| Zucker Diabetic Fatty (ZDF) Rats | Significant reduction in HbA1c levels after 4 weeks of treatment. | [9] |
Clinical Development
This compound is currently being evaluated in a Phase 2 clinical program for both obesity and type 2 diabetes.
Phase 1b Multiple Ascending Dose (MAD) Trial
A Phase 1b trial evaluated the safety, tolerability, and pharmacodynamics of multiple ascending doses of this compound in healthy overweight and obese participants. The trial demonstrated significant weight loss and a favorable safety profile.[10]
Table 2: Summary of Phase 1b MAD Trial Results (16-Week Treatment)
| Dose Group | Mean Body Weight Reduction from Baseline | Placebo-Corrected Weight Loss | Reference |
| Low Dose | 4.8% | 3.1% | [1][11] |
| Medium Dose | 8.6% | 6.9% | [1][11] |
| High Dose | 8.3% | 6.6% | [1][11] |
| Pooled Placebo | 1.7% | N/A | [1][11] |
This compound was generally well-tolerated, with the most common adverse events being mild gastrointestinal effects.[10]
ZUPREME-2 Phase 2b Trial (Type 2 Diabetes)
The ZUPREME-2 trial is a pivotal Phase 2b study designed to evaluate the efficacy and safety of this compound in individuals with overweight or obesity and type 2 diabetes.[5]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[5]
-
Participants: Approximately 200 adults with overweight or obesity and a diagnosis of type 2 diabetes.[5]
-
Intervention: Three different doses of once-weekly subcutaneous this compound (up to 9 mg) or placebo, in addition to a reduced-calorie diet and increased physical activity.[5]
-
Treatment Duration: 28 weeks of treatment followed by a 10-week follow-up period.[5]
-
Primary Endpoint: Percentage change in body weight from baseline to week 28.[5]
-
Secondary Endpoints: Include, but are not limited to, the proportion of participants achieving ≥5% and ≥10% body weight loss, and changes in waist circumference, HbA1c, fasting glucose, and fasting lipids.[5]
Conclusion
This compound represents a promising new therapeutic agent for the management of type 2 diabetes. Its mechanism of action as a long-acting amylin analog offers the potential for both robust glycemic control and significant weight loss, a combination that is highly desirable in this patient population. Preclinical data are encouraging, and the ongoing ZUPREME-2 Phase 2b clinical trial will provide crucial insights into its efficacy and safety in individuals with type 2 diabetes. The results of this trial are eagerly awaited by the scientific and medical communities and will be instrumental in determining the future role of this compound in the treatment paradigm for type 2 diabetes.
References
- 1. blog.profil.com [blog.profil.com]
- 2. mdpi.com [mdpi.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Amylin Analog Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. zealandpharma.com [zealandpharma.com]
- 6. This compound for Obesity and Type 2 Diabetes · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. zealandpharma.com [zealandpharma.com]
- 8. zealandpharma.com [zealandpharma.com]
- 9. zealandpharma.com [zealandpharma.com]
- 10. Zealand Pharma announces positive topline results from the [globenewswire.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Petrelintide: A Comprehensive Technical Guide on Chemical and Physical Stability at Neutral pH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petrelintide, a novel long-acting amylin analogue, has been engineered for enhanced chemical and physical stability at neutral pH, a critical attribute for its development as a once-weekly subcutaneous therapy for weight management. This technical guide provides an in-depth analysis of the stability profile of this compound, summarizing available quantitative data, detailing experimental methodologies for stability assessment, and visualizing key related biological and experimental pathways. Its inherent stability minimizes fibrillation and permits co-formulation with other peptide therapeutics, representing a significant advancement in the formulation of amylin analogues.
Introduction
Amylin analogues are a promising class of therapeutics for obesity by mimicking the endogenous satiety signals of the hormone amylin.[1] However, the therapeutic application of earlier amylin analogues has been hampered by their propensity for physical aggregation and chemical degradation at neutral pH, often necessitating formulation at an acidic pH.[2] this compound has been rationally designed to overcome these limitations, exhibiting robust chemical and physical stability in physiologically compatible formulations.[1][3] This stability is a key enabler for its co-formulation with other metabolic therapies, such as GLP-1 receptor agonists, potentially offering a synergistic approach to weight management.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[4][5] The activation of these G protein-coupled receptors, primarily through a Gs-coupled pathway, initiates a downstream signaling cascade.[6] This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn can phosphorylate and activate other downstream effectors, including Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[6] This signaling in key brain regions associated with appetite regulation, such as the area postrema and nucleus of the solitary tract, is believed to mediate the effects of this compound on satiety and gastric emptying.[2]
Chemical Stability at Neutral pH
The molecular design of this compound incorporates specific amino acid substitutions and modifications to mitigate common degradation pathways observed in native amylin, such as deamidation and oxidation, particularly at neutral pH.[2] A key strategy in its development was the replacement of the disulfide bond with a more stable lactam or triazole bridge, which has been shown to eliminate dimeric degradation products.[3] Furthermore, the isoelectric point (pI) of this compound was shifted to the acidic range, enhancing its solubility and stability in neutral pH formulations.[3]
Quantitative Data on Chemical Degradation
Formulation studies have demonstrated the excellent chemical stability of this compound in various physiologically compatible buffer systems within a pH range of 6.1 to 7.4.[3] Accelerated stability studies of a precursor to this compound (Peptide 40) showed minimal chemical degradation.
| Parameter | Condition | Result | Reference |
| Chemical Degradation | 14 days at pH 7.5 (accelerated) | ≤3% | [3] |
| Dimer Formation | 14 days at pH 7.5 (accelerated) | Not detected | [3] |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways under stress conditions, as recommended by ICH guidelines. While specific forced degradation data for this compound is not publicly available, studies on the related amylin analogue, pramlintide, have shown degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[7][8] Such studies are crucial for developing stability-indicating analytical methods.
Typical Forced Degradation Conditions for Peptides:
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature or elevated temperatures (e.g., 50-60°C).[8]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature.[8]
-
Oxidation: 3% to 30% H₂O₂ at room temperature.[9]
-
Thermal Degradation: 40°C to 80°C.
-
Photostability: Exposure to light with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt-hours/m²).
Physical Stability at Neutral pH
A major challenge with amylin and its earlier analogues is their propensity to form amyloid fibrils, a process that is often accelerated at neutral pH.[2] this compound has been specifically engineered to minimize fibrillation, ensuring its physical stability in solution.[1] This has been achieved through modifications such as N-methylation and the introduction of charged amino acids to stabilize the α-helical structure.[3]
Quantitative Data on Aggregation and Fibrillation
The physical stability of this compound has been confirmed in formulation studies using common buffer systems and tonicity agents.
| Buffer System | Tonicity Agent | pH Range | Observation | Reference |
| Histidine, Phosphate, Tris | NaCl, Mannitol, Propylene Glycol | 6.1 - 7.4 | No fibrillation | [3] |
Experimental Protocols
The assessment of this compound's stability relies on a suite of validated analytical techniques capable of detecting and quantifying both chemical and physical changes.
Experimental Workflow for Stability Testing
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC)
RP-HPLC is a cornerstone technique for assessing the purity of this compound and quantifying its chemical degradation products.
-
Principle: This method separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid.
-
Protocol Outline:
-
Column: A C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and its degradation products.
-
Detection: UV absorbance at a wavelength of 214 nm or 280 nm.
-
Quantification: The percentage of intact this compound and its degradation products is determined by integrating the peak areas in the chromatogram.
-
Size-Exclusion Chromatography (SEC)
SEC is employed to detect and quantify soluble aggregates, which are a key indicator of physical instability.
-
Principle: This technique separates molecules based on their hydrodynamic radius. The stationary phase consists of porous particles. Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like the monomeric peptide, penetrate the pores and have a longer retention time.
-
Protocol Outline:
-
Column: An SEC column with a pore size appropriate for the molecular weight of this compound and its potential aggregates.
-
Mobile Phase: An aqueous buffer, often phosphate-based, with a salt (e.g., NaCl) to minimize non-specific interactions with the column matrix.
-
Flow Rate: A constant, low flow rate is typically used to ensure proper separation.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, dimer, and higher-order aggregates is calculated from the respective peak areas.
-
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.
-
Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Protocol Outline:
-
Sample Preparation: this compound samples are prepared in the desired buffer and at the concentration to be tested. A stock solution of ThT is added to each sample.
-
Incubation: The samples are incubated in a microplate reader, typically at a constant temperature (e.g., 37°C), often with intermittent shaking to promote fibrillation.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals (e.g., every 15-30 minutes) with excitation at approximately 440 nm and emission at around 480-490 nm.
-
Data Analysis: The fluorescence intensity is plotted against time. The resulting sigmoidal curve allows for the determination of key kinetic parameters, such as the lag time (the time before rapid fibril growth) and the apparent rate of fibril formation.
-
Conclusion
This compound represents a significant advancement in the development of amylin analogues, primarily due to its engineered chemical and physical stability at neutral pH. This inherent stability not only simplifies formulation development but also opens up the possibility of co-formulations with other peptide-based therapeutics for a more comprehensive approach to weight management. The robust analytical methodologies outlined in this guide are essential for the continued development and quality control of this compound, ensuring its safety and efficacy as a promising new treatment for obesity. Further detailed quantitative stability data and the results of comprehensive forced degradation studies will continue to build a complete stability profile for this important therapeutic candidate.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Development of this compound: a Potent, Stable, Long-Acting Human Amyl - Dilun Biotechnology [peptidescientific.com]
- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novonordiskmedical.com [novonordiskmedical.com]
- 7. Study of forced degradation behavior of pramlintide acetate by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
Petrelintide: A Deep Dive into its Hormonal Pathways and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide (ZP8396) is a novel, long-acting amylin analogue under development by Zealand Pharma for the treatment of obesity and type 2 diabetes.[1] As a potent agonist for both amylin and calcitonin receptors, this compound offers a distinct mechanism of action compared to the prevalent glucagon-like peptide-1 (GLP-1) receptor agonists.[2][3] This technical guide provides a comprehensive overview of the hormonal pathways affected by this compound, based on available preclinical and clinical data. It aims to serve as a resource for researchers and professionals involved in the development of next-generation metabolic therapies.
Core Mechanism of Action: Mimicking Amylin's Physiological Roles
Amylin is a peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake.[4][5] this compound, as an amylin analogue, is designed to replicate and enhance the natural effects of amylin, which play a crucial role in glucose homeostasis and appetite regulation.[6] The primary mechanism of this compound revolves around its interaction with the amylin receptor, a heterodimer of the calcitonin receptor and a receptor activity-modifying protein (RAMP).[5]
Hormonal Pathways Influenced by this compound:
This compound's activation of the amylin receptor initiates a cascade of downstream effects on several key hormonal pathways:
-
Satiety and Appetite Regulation: A primary effect of this compound is the induction of satiety, or a feeling of fullness, which is distinct from the appetite suppression seen with GLP-1 receptor agonists.[7] This is achieved through direct action on the area postrema in the brainstem, a region known to control food intake.[8] By mimicking amylin, this compound is believed to enhance the physiological signals that terminate a meal.
-
Glucagon (B607659) Suppression: this compound helps to regulate blood glucose levels by suppressing the post-prandial release of glucagon from pancreatic α-cells.[6] Glucagon's primary role is to increase blood glucose by stimulating glycogenolysis and gluconeogenesis in the liver. By inhibiting its release after a meal, this compound helps to prevent hyperglycemic excursions.
-
Gastric Emptying Modulation: The rate at which food transits from the stomach to the small intestine is a key determinant of post-prandial glucose levels and satiety. This compound, like amylin, slows down gastric emptying.[9] This delayed transit contributes to a more gradual absorption of nutrients, thereby blunting post-meal glucose spikes and prolonging the feeling of fullness.
-
Leptin Sensitivity Restoration: Chronic obesity is often associated with leptin resistance, a condition where the brain becomes less responsive to the satiety signals of the hormone leptin. Preclinical data suggests that amylin analogues like this compound may restore sensitivity to leptin, thereby enhancing its effectiveness in regulating energy balance and body weight.[4][10]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from the Phase 1b clinical trial of this compound.
Table 1: Body Weight Reduction in Phase 1b Multiple Ascending Dose (MAD) Trial (16 Weeks)
| Dosage Group | Mean Body Weight Reduction (%) | Placebo-Adjusted Mean Body Weight Reduction (%) |
| High Dose | 8.6%[11] | 6.9% |
| Placebo | 1.7%[11] | N/A |
Table 2: Adverse Events in Phase 1b MAD Trial (16 Weeks)
| Adverse Event | Incidence in this compound Group | Severity |
| Nausea | Up to one-third of participants[12] | Mostly mild[3] |
| Vomiting | One participant[12] | Moderate[12] |
| Diarrhea | Two mild cases[13] | Mild |
Note: Detailed quantitative data on hormonal changes (e.g., percentage change in glucagon, leptin) from completed clinical trials are not yet publicly available.
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not fully disclosed in the public domain. However, based on standard methodologies for similar drug development programs, the following outlines the likely approaches used.
Assessment of Food Intake and Satiety:
-
Methodology: Visual Analogue Scales (VAS) are a common tool to subjectively assess appetite, hunger, fullness, and prospective food consumption.[14] In a clinical setting, participants are typically asked to rate their feelings on a standardized scale before and after a test meal.
-
Protocol:
-
Participants fast overnight.
-
A baseline VAS assessment is performed.
-
A standardized meal is consumed within a specific timeframe.
-
VAS assessments are repeated at regular intervals post-meal to track changes in satiety.
-
Total caloric intake may also be measured during ad libitum meals.
-
Evaluation of Gastric Emptying:
-
Methodology: Gastric emptying scintigraphy is the gold standard for measuring the rate at which food leaves the stomach.[15] This involves consuming a meal labeled with a radioactive isotope and tracking its movement using a gamma camera.
-
Protocol:
-
The patient consumes a standardized meal (e.g., eggs) containing a small amount of a radioactive tracer (e.g., Technetium-99m).[16]
-
Images of the stomach are taken with a gamma camera at specific time points (e.g., 1, 2, and 4 hours after the meal).[16]
-
The percentage of the meal remaining in the stomach at each time point is calculated to determine the gastric emptying rate.
-
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Experimental Workflow for a Clinical Trial
Logical Relationship of this compound's Effects
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Zealand: Latest Developments in the Insulin Analog this compound for Weight Management [synapse.patsnap.com]
- 5. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does this compound Work? - NowPatient [nowpatient.com]
- 7. zealandpharma.com [zealandpharma.com]
- 8. Control of food intake and energy expenditure by amylin-therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.profil.com [blog.profil.com]
- 10. Zealand Pharma announces completion of enrollment in the Phase 2b ZUPREME-1 trial of this compound in people with overweight or obesity - BioSpace [biospace.com]
- 11. Zealand Pharma announces positive topline results from the Phase 1b 16-week multiple ascending dose clinical trial with long-acting amylin analog this compound | santé log [santelog.com]
- 12. biopharmadive.com [biopharmadive.com]
- 13. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog this compound [synapse.patsnap.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Gastric Emptying Study Explained: Purpose, Procedure & Results [mbwrcm.com]
Petrelintide's Impact on Leptin Sensitivity Restoration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Petrelintide (formerly ZP8396) is a novel, long-acting amylin analogue in development for once-weekly administration for weight management.[1][2][3] Amylin, a pancreatic hormone co-secreted with insulin, regulates satiety through direct action on its receptors and by restoring sensitivity to the adipocyte-derived hormone, leptin.[1][4] In states of diet-induced obesity (DIO), resistance to leptin's anorexigenic signals is a key pathological feature. This guide provides a detailed overview of the proposed mechanism by which this compound, as an amylin analogue, may reverse leptin resistance. It consolidates available preclinical and clinical data, outlines detailed experimental protocols for assessing leptin sensitization, and visualizes the core signaling pathways and workflows.
Introduction: The Challenge of Leptin Resistance in Obesity
Leptin is a crucial adipokine that signals the body's long-term energy status to the central nervous system, primarily the hypothalamus.[5] By binding to its receptor (LepR), leptin activates the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, leading to the phosphorylation of STAT3 (pSTAT3).[6][7] Nuclear translocation of pSTAT3 modulates the expression of neuropeptides that suppress appetite and increase energy expenditure.
However, the majority of individuals with obesity exhibit hyperleptinemia, a state of elevated leptin levels, without the corresponding anorexigenic response.[8] This phenomenon, termed "leptin resistance," renders endogenous and exogenous leptin ineffective, creating a significant barrier to weight loss.[8] The mechanisms underlying leptin resistance are complex but include impaired leptin transport across the blood-brain barrier and attenuated post-receptor signaling within hypothalamic neurons.[8]
Amylin analogues represent a therapeutic class that can overcome this resistance. By acting on distinct but complementary neurohormonal pathways, they have been shown to restore the brain's sensitivity to leptin, thereby re-enabling its weight-reducing effects.[8][9] this compound, as a potent and stable long-acting amylin analogue, is positioned to leverage this mechanism for effective weight management.[10][11]
Proposed Mechanism: Amylin-Mediated Restoration of Leptin Signaling
The primary mechanism by which this compound is thought to restore leptin sensitivity is based on the synergistic interplay between the amylin and leptin signaling pathways in the brain.
-
Distinct Anatomical Targets: Leptin primarily acts on hypothalamic nuclei, such as the Arcuate Nucleus (ARC) and the Ventromedial Nucleus (VMH).[8][12] In contrast, amylin's effects are largely mediated by receptors in the hindbrain, specifically the Area Postrema (AP) and the adjacent Nucleus of the Solitary Tract (NTS).[8][9]
-
Restoration of Hypothalamic Signaling: In leptin-resistant DIO rats, leptin fails to induce a robust pSTAT3 signal in the hypothalamus. Pre-treatment with an amylin analogue has been shown to partially restore leptin-induced pSTAT3 immunoreactivity, particularly within the VMH.[8][9]
-
Hindbrain Sensitization: Amylin agonism also appears to up-regulate both basal and leptin-stimulated signaling in the hindbrain (AP), suggesting a dual mechanism of action.[8][9]
By sensitizing these key neural circuits, this compound allows endogenous leptin to effectively engage its downstream pathways, leading to reduced food intake and fat-specific weight loss.[8][13]
Visualizing the Signaling Pathways
The following diagrams illustrate the canonical leptin signaling pathway and the proposed mechanism of this compound's intervention.
Preclinical Evidence in Diet-Induced Obese (DIO) Models
Preclinical studies utilizing DIO rats, a well-established model of leptin resistance, provide foundational evidence for this compound's efficacy. Data presented at the American Diabetes Association (ADA) Scientific Sessions in 2024 demonstrated that this compound treatment leads to significant, beneficial changes in body composition and feeding behavior.[14][15]
Quantitative Data from Preclinical Studies
| Parameter | Vehicle | Liraglutide (5 nmol/kg BID) | This compound (2 nmol/kg Q2D) | This compound (10 nmol/kg Q4D) | Data Source |
| Relative Body Weight Change (%) | +3.3% | -0.1% | -4.1% | -7.8% | [14][15] |
| Change in Fat Mass (% of Body Weight) | +3.2% | +2.0% | -0.3% | -1.6% | [14] |
| Change in Lean Mass (% of Body Weight) | -3.8% | -2.4% | -0.8% | +0.1% | [14] |
| Cumulative High-Fat Diet Intake (g) | 834 g | 796 g | 646 g | 576 g | [15] |
| Cumulative Chow Diet Intake (g) | No significant change | No significant change | No significant change | No significant change | [15] |
Data represent mean changes over a 30-day treatment period in DIO rats.[14][15]
These findings are significant as they show that this compound induces weight loss primarily by reducing fat mass while preserving lean body mass.[14] Furthermore, the selective reduction in the intake of highly palatable high-fat food suggests a central mechanism of action targeting reward and satiety pathways, consistent with restored leptin function.[15]
Clinical Evidence from Phase 1b Trials
This compound has been evaluated in Phase 1b multiple ascending dose (MAD) clinical trials, demonstrating clinically meaningful weight loss and a favorable safety profile.[1][3]
Quantitative Data from Phase 1b MAD Trial (16 Weeks)
| Dose Cohort (Maintenance Dose) | Duration of Maintenance | Mean Body Weight Reduction (%) | Placebo-Adjusted Reduction (%) | Data Source |
| Placebo (Pooled) | N/A | 1.7% | N/A | [1][4] |
| Low Dose (up to 2.4 mg) | 12 Weeks | 4.8% | 3.1% | [1][4] |
| Medium Dose (up to 4.8 mg) | 8 Weeks | 8.6% | 6.9% | [1][4] |
| High Dose (up to 9.0 mg) | 6 Weeks | 8.3% | 6.6% | [1][4] |
The trial enrolled 48 participants with a mean baseline BMI of 29.9 kg/m ².[1] The drug was assessed as well-tolerated, with most gastrointestinal adverse events reported as mild.[1][3]
Experimental Protocols
Detailed and robust experimental designs are critical for evaluating the impact of novel compounds on complex physiological systems like leptin sensitivity.
Preclinical Protocol: Assessing Body Composition and Food Preference in DIO Rats
This protocol is based on the methodology described in studies presented at ADA 2024.[14][15]
-
1. Animal Model: Male diet-induced obese (DIO) rats, maintained on a high-fat diet to establish obesity and leptin resistance.
-
2. Acclimation: Animals are single-housed and acclimated to the experimental conditions.
-
3. Baseline Measurements: Body weight, body composition (fat and lean mass) via EchoMRI, and baseline food intake (with access to both standard chow and high-fat diet) are recorded.
-
4. Randomization: Animals (n=10 per group) are randomized into treatment arms:
-
Group 1: Vehicle (subcutaneous, every second day - Q2D).
-
Group 2: Liraglutide (5 nmol/kg, subcutaneous, twice daily - BID) as a positive control.
-
Group 3: this compound (2 nmol/kg, subcutaneous, Q2D).
-
Group 4: this compound (10 nmol/kg, subcutaneous, every fourth day - Q4D).
-
-
5. Treatment Period: Dosing is administered for a 30-day period. Body weight and food intake (from both chow and high-fat diet hoppers) are measured daily.
-
6. Final Measurements: On day 29, body composition is re-assessed via EchoMRI. The study is terminated on day 30.
-
7. Data Analysis: Changes in body weight, fat mass, lean mass, and cumulative food intake are calculated and compared between groups.
Protocol: Leptin Sensitivity Challenge and pSTAT3 Assessment
This is a representative protocol for directly assessing the restoration of leptin signaling, based on established methodologies.[6][8][9]
-
1. Animal Model & Treatment: DIO rats are treated with this compound or vehicle for a predefined period (e.g., 14-28 days) to induce weight loss and putative leptin sensitization, as described in Protocol 5.1. A pair-fed control group is included to control for the effects of caloric restriction alone.
-
2. Leptin Challenge: Following the treatment period, animals are fasted overnight and then administered an intraperitoneal (i.p.) injection of either saline or recombinant leptin (e.g., 1-5 mg/kg).
-
3. Behavioral Endpoint (Optional): Cumulative food intake is measured for 4-24 hours post-injection. A greater reduction in food intake in the this compound + leptin group compared to vehicle + leptin indicates restored sensitivity.
-
4. Molecular Endpoint (pSTAT3 Immunohistochemistry):
-
a. Perfusion: 45-60 minutes after the leptin injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
b. Brain Extraction: Brains are extracted, post-fixed, and cryoprotected.
-
c. Sectioning: Coronal sections (30-40 µm) of the hypothalamus and hindbrain are prepared using a cryostat.
-
d. Staining: Free-floating sections are processed for pSTAT3 immunohistochemistry using a primary antibody against phosphorylated STAT3 (Tyr705) and an appropriate secondary antibody conjugated to a fluorescent or chromogenic reporter.
-
e. Imaging & Analysis: Sections are imaged using a confocal or light microscope. The number of pSTAT3-positive cells is quantified within specific nuclei (ARC, VMH, AP, NTS).
-
-
5. Expected Outcome: A significantly higher number of pSTAT3-positive cells in the VMH and/or AP of the this compound-treated group following a leptin challenge, compared to the vehicle-treated or pair-fed groups, would provide direct evidence of restored leptin signaling.[8][9]
Visualizing the Experimental Workflow
Conclusion and Future Directions
This compound, a long-acting amylin analogue, offers a promising therapeutic approach to weight management by targeting pathways complementary to existing incretin-based therapies. The foundational mechanism of amylin agonism involves the restoration of central leptin sensitivity, a key deficit in the pathophysiology of obesity. Preclinical data strongly support this compound's ability to induce fat-predominant weight loss and modify feeding behavior in a manner consistent with this mechanism. Early clinical trials have confirmed its potential for significant weight reduction with a favorable tolerability profile.
Future research, including ongoing Phase 2b trials (ZUPREME-1), will be critical to fully elucidate the long-term efficacy and safety of this compound. Direct confirmation of leptin sensitization in humans, potentially through neuroimaging or biomarker studies, and further preclinical work to precisely map the neural circuits modulated by this compound will solidify its role as a foundational therapy for obesity. The compound's stability also opens possibilities for co-formulations, potentially leading to even more effective poly-agonist therapies in the future.[1][3]
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. Zealand Pharma reveals positive Phase 1b results for this compound trial [synapse.patsnap.com]
- 4. blog.profil.com [blog.profil.com]
- 5. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leptin responsiveness restored by amylin agonism in diet-induced obesity: Evidence from nonclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zealandpharma.com [zealandpharma.com]
- 10. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amylin-mediated restoration of leptin responsiveness in diet-induced obesity: magnitude and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zealandpharma.com [zealandpharma.com]
- 14. zealandpharma.com [zealandpharma.com]
- 15. xtalks.com [xtalks.com]
The Molecular Pharmacology of Petrelintide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide (also known as ZP8396) is a novel, long-acting amylin analogue under clinical investigation for the treatment of obesity.[1] Developed by Zealand Pharma, this synthetic peptide has been engineered for once-weekly subcutaneous administration, offering a potential new therapeutic avenue in weight management.[2] Amylin, a pancreatic β-cell hormone co-secreted with insulin, plays a physiological role in satiety and glucose homeostasis. This compound is designed to mimic and enhance the effects of endogenous amylin, demonstrating potent agonistic activity at both amylin and calcitonin receptors.[3][4] This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, receptor interaction, downstream signaling, and available clinical data.
Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at amylin and calcitonin receptors, which are members of the calcitonin receptor family of G protein-coupled receptors (GPCRs).[3][4] The amylin receptors (AMY₁, AMY₂, and AMY₃) are heterodimers formed by the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[5] this compound's primary mechanism involves the central regulation of appetite and food intake. By activating these receptors in key areas of the brain, such as the area postrema and hypothalamus, this compound enhances feelings of satiety, leading to reduced caloric intake.[6] Additionally, amylin analogues are known to slow gastric emptying and modulate postprandial glucagon (B607659) secretion, further contributing to their weight-lowering effects.
Receptor Binding and Signaling Potency
This compound has been characterized as a potent agonist with a balanced activity profile at both amylin and calcitonin receptors. The following tables summarize the in vitro pharmacological data for this compound.
Table 1: In Vitro Receptor Signaling Potency of this compound
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Human Amylin 3 Receptor (AMY₃R) | cAMP Accumulation | EC₅₀ | [Data not publicly available] |
| Human Calcitonin Receptor (CTR) | cAMP Accumulation | EC₅₀ | [Data not publicly available] |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vitro Receptor Binding Affinity of this compound
| Receptor | Assay Type | Parameter | Value (nM) |
| Human Amylin Receptors | Radioligand Binding | Kᵢ | [Data not publicly available] |
| Human Calcitonin Receptor | Radioligand Binding | Kᵢ | [Data not publicly available] |
Kᵢ (Inhibition constant) is an indication of the binding affinity of a ligand to a receptor.
Note: While specific EC₅₀ and Kᵢ values for this compound are not yet publicly disclosed in detail, the available literature consistently describes it as a "potent" agonist at both amylin and calcitonin receptors.[3][4] The development program focused on optimizing chemical stability while retaining high in vitro and in vivo potency.[5][7]
Signaling Pathways
Activation of amylin and calcitonin receptors by this compound primarily initiates the Gαs-adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately mediating the physiological responses of reduced appetite and increased satiety.
Clinical Pharmacology Data
Phase 1b clinical trials have provided initial data on the efficacy and safety of this compound in individuals with overweight and obesity.
Table 3: Summary of Weight Loss from a 16-Week Phase 1b Multiple Ascending Dose Trial
| Treatment Group (Maintenance Dose) | Mean Body Weight Reduction (%) | Placebo-Adjusted Mean Weight Reduction (%) |
| This compound (2.4 mg) | 4.8 | 3.1 |
| This compound (4.8 mg) | 8.6 | 6.9 |
| This compound (9.0 mg) | 8.3 | 6.6 |
| Pooled Placebo | 1.7 | N/A |
Data from a 16-week, multiple ascending dose trial in participants with a mean BMI of 29.9 kg/m ².[7]
Tolerability and Safety
In the Phase 1b trial, this compound was generally well-tolerated. The most common treatment-emergent adverse events were gastrointestinal in nature and predominantly mild.[7] Notably, one participant discontinued (B1498344) treatment due to moderate nausea and vomiting.[7]
Experimental Protocols
The following are generalized protocols representative of the methods used to characterize the molecular pharmacology of amylin analogues like this compound.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human amylin or calcitonin receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled amylin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Signaling Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, providing a measure of its potency (EC₅₀).
Methodology:
-
Cell Culture: Cells engineered to express the receptor of interest (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well plates and cultured to an appropriate confluency.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.
-
Incubation: The cells are incubated for a specific time at 37°C to allow for receptor activation and subsequent cAMP production.
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit. These assays are typically competitive immunoassays.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are interpolated from the standard curve. The data are then plotted as cAMP concentration versus the log concentration of this compound, and a dose-response curve is fitted to determine the EC₅₀ value.[7]
Conclusion
This compound is a promising long-acting amylin analogue with a potent, balanced agonist profile at amylin and calcitonin receptors. Its mechanism of action, centered on the central regulation of satiety, has translated into clinically meaningful weight loss in early-phase trials, coupled with a favorable tolerability profile. Further investigation in ongoing and planned Phase 2 and 3 clinical trials will be crucial to fully elucidate its therapeutic potential as a novel treatment for obesity. The development of this compound represents a significant advancement in the field of metabolic medicine, offering a potential alternative or complementary approach to existing incretin-based therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zealandpharma.com [zealandpharma.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. blog.profil.com [blog.profil.com]
- 5. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Petrelintide
For Research Use Only.
Introduction
Petrelintide (also known as ZP8396) is a long-acting, acylated, 36-amino-acid peptide analogue of human amylin.[1][2] As an amylin analogue, it is under investigation for weight management in obesity and type 2 diabetes.[3] this compound's mechanism of action involves mimicking the endogenous hormone amylin, which is co-secreted with insulin (B600854) by pancreatic β-cells in response to nutrient intake.[4] This action promotes satiety (a feeling of fullness), slows gastric emptying, and suppresses glucagon (B607659) secretion, collectively contributing to reduced caloric intake and improved glycemic control.[4][5]
Structurally, this compound is a complex synthetic peptide featuring several modifications to enhance its therapeutic profile, including N-terminal acylation with a fatty acid to prolong its half-life, a C-terminal amide, a lactam bridge for conformational stability, and the incorporation of non-standard amino acids.[6][7]
These detailed protocols describe a representative method for the chemical synthesis and purification of this compound for research purposes, based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).
This compound Structure and Modifications
-
Peptide Length: 36 amino acids
-
N-Terminal Modification: Acylated with Arachidonic Acid via a gamma-Glutamic acid (γGlu) linker.[7]
-
C-Terminal Modification: Amide (NH2).[7]
-
Internal Linkage: Lactam bridge between the side chains of Aspartic Acid at position 3 and Lysine at position 8.[7]
-
Non-Standard Residues: Includes 2-Aminoadipic acid (homoGlu), Sarcosine (Sar), N-Methylisoleucine (NMeIle), and Hydroxyproline (Hyp).
-
Sequence: {γGlu-arachidate}-Arg-Asp-Gly-Thr-Ala-Thr-Lys-Ala-Thr-Glu-Arg-Leu-Ala-{homoGlu}-Phe-Leu-Gln-Arg-Ser-Ser-Phe-{Sar}-Ala-{NMeIle}-Leu-Ser-Ser-Thr-Glu-Val-Gly-Ser-Asn-Thr-{Hyp}-NH2 (with Asp3-Lys8 lactam bridge).[8]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the assembly of the this compound peptide chain on a solid support resin using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[9]
1.1 Resin Selection and Preparation:
-
Resin: Rink Amide resin (e.g., Rink Amide MBHA) is selected to yield the C-terminal amide upon cleavage.[10] A low substitution capacity resin (e.g., 0.1-0.4 mmol/g) is recommended for long peptides to minimize aggregation.[10]
-
Procedure:
-
Weigh the required amount of Rink Amide resin for the desired synthesis scale (e.g., 0.1 mmol) into a peptide synthesis vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 1-2 hours at room temperature.
-
Drain the DMF.
-
1.2 Stepwise Elongation (Fmoc-SPPS Cycles): This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence, starting from the C-terminus (Hydroxyproline).
-
Step A: Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a second 20% piperidine/DMF treatment for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the vessel.
-
-
Step B: Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Wash with Dichloromethane (DCM) (2 times).
-
Wash with DMF (2 times).
-
-
Step C: Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading). Dissolve the amino acid, a coupling reagent such as HBTU/HCTU (3-5 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the synthesis vessel containing the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For sterically hindered residues (e.g., N-Me-Ile), a longer coupling time or a double coupling may be necessary.
-
Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
-
Step D: Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Wash with DCM (2 times).
-
1.3 On-Resin Lactam Bridge Formation (Asp3-Lys8):
-
Procedure:
-
After coupling the full-length peptide chain, selectively deprotect the side chains of Asp(OAll) and Lys(Alloc). This is typically achieved using a palladium catalyst like Pd(PPh3)4 in the presence of a scavenger.
-
Wash the resin thoroughly.
-
Perform an intramolecular coupling reaction using a standard peptide coupling reagent (e.g., HBTU/DIPEA in DMF) to form the amide (lactam) bond between the deprotected side chains.
-
Allow the reaction to proceed for 4-6 hours or until completion is confirmed.
-
Wash the resin thoroughly.
-
1.4 N-Terminal Acylation:
-
Procedure:
-
Perform a final Fmoc deprotection (Step A) on the N-terminal Arginine.
-
Wash the resin (Step B).
-
Couple Fmoc-Glu-OtBu to the N-terminus (Step C).
-
Perform Fmoc deprotection again (Step A) to expose the amine of the glutamic acid.
-
Wash the resin (Step B).
-
Couple Arachidonic acid using a suitable coupling agent (e.g., HBTU/DIPEA) to the exposed amine of the glutamic acid linker.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
This protocol releases the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.
-
Procedure:
-
Prepare a fresh cleavage cocktail. A common cocktail suitable for peptides containing Arg, Trp, Met, or Cys is Reagent K or a variation.[11] Caution: Perform this step in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin in the reaction vessel (approx. 10 mL per 0.1 mmol of peptide).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether.
-
A white precipitate (the crude peptide) should form. Allow precipitation to complete at -20°C for at least 1 hour.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Purification and Analysis
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.[12]
3.1 Preparative RP-HPLC:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column with a suitable particle and pore size for peptides (e.g., 5-10 µm particle size, 100-300 Å pore size).
-
Mobile Phases:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Buffer A, with a small percentage of Buffer B or DMSO if solubility is an issue.
-
Filter the sample solution to remove any particulates.
-
Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% A/5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Buffer B. A shallow gradient is often required for good resolution of long peptides.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
3.2 Analysis and Lyophilization:
-
Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical C18 column and a faster gradient.
-
Mass Spectrometry: Confirm the identity of the pure fractions by verifying the molecular weight of the peptide using ESI-MS or MALDI-TOF.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final peptide as a white, fluffy powder. Store the lyophilized peptide at -20°C or -80°C.
Data Presentation
Table 1: Reagents for this compound Solid-Phase Peptide Synthesis (0.1 mmol Scale)
| Reagent/Material | Purpose | Typical Quantity/Concentration |
|---|---|---|
| Rink Amide Resin | Solid support for C-terminal amide | ~250-500 mg (0.2-0.4 mmol/g loading) |
| Fmoc-Protected Amino Acids | Building blocks for peptide chain | 3-5 equivalents (0.3-0.5 mmol) per coupling |
| HCTU/HBTU | Coupling (activating) agent | 3-5 equivalents (0.3-0.5 mmol) per coupling |
| DIPEA | Base for coupling reaction | 6-10 equivalents (0.6-1.0 mmol) per coupling |
| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |
| DMF | Primary solvent for washing and reactions | As required |
| DCM | Solvent for washing | As required |
| Fmoc-Glu-OtBu | N-terminal linker | 3-5 equivalents (0.3-0.5 mmol) |
| Arachidonic Acid | N-terminal acylating agent | 3-5 equivalents (0.3-0.5 mmol) |
| Pd(PPh3)4 | Catalyst for Alloc/OAll deprotection | ~0.1 equivalents |
Table 2: Representative Cleavage Cocktail Composition
| Component | Purpose | Percentage (v/v) |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin, removes protecting groups | 90-95% |
| Triisopropylsilane (TIS) | Cation scavenger, protects Trp, Cys | 2.5-5% |
| Water | Cation scavenger, suppresses t-butylation | 2.5-5% |
| 1,2-Ethanedithiol (EDT) | Scavenger, protects Met from oxidation | 0-2.5% |
Table 3: Representative RP-HPLC Purification Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Buffer A | 0.1% TFA in Water | 0.1% TFA in Water |
| Buffer B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | 20-50% B over 60 min |
| Detection | 214 nm / 280 nm | 214 nm / 280 nm |
Mandatory Visualization
Caption: Workflow for this compound synthesis, cleavage, and purification.
Caption: Simplified signaling pathway of this compound via the Amylin Receptor.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. zealandpharma.com [zealandpharma.com]
- 5. novonordisk.com [novonordisk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. Zealand Pharma A/S - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 11. zealandpharma.com [zealandpharma.com]
- 12. Amylin Proprotein Processing Generates Progressively More Amyloidogenic Peptides that Initially Sample the Helical State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Assess Petrelintide Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide is a long-acting amylin analogue under investigation for weight management.[1] As an analogue of the pancreatic hormone amylin, this compound is designed to mimic its physiological effects, which include promoting satiety (a feeling of fullness), slowing gastric emptying, and regulating blood glucose levels.[2][3][4] this compound exerts its effects by acting as an agonist at both the amylin receptors (AMY) and the calcitonin receptor (CTR).[5] Amylin receptors are heterodimers, composed of the calcitonin receptor and one of three receptor activity-modifying proteins (RAMPs).[6]
The assessment of this compound's potency and efficacy in a preclinical setting relies on a suite of robust in vitro assays. These assays are crucial for characterizing the compound's interaction with its target receptors and for quantifying its biological activity. This document provides detailed protocols for key in vitro assays to determine the binding affinity and functional potency of this compound at the human amylin and calcitonin receptors.
Signaling Pathway of Amylin and Calcitonin Receptors
Both amylin and calcitonin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, this triggers a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AMY3 Stable HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 3. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxanim.com [maxanim.com]
- 5. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
Application Notes and Protocols for Studying Petrelintide's Effects on Obesity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide is a long-acting amylin analogue under investigation for the treatment of obesity.[1][2] It functions by mimicking the endogenous hormone amylin, which is co-secreted with insulin (B600854) by pancreatic β-cells in response to nutrient intake.[2][3] Amylin analogues like this compound exert their effects by promoting satiety, slowing gastric emptying, and potentially preserving lean muscle mass during weight loss.[1][2][4] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy and mechanism of action of this compound in the context of obesity.
Recommended Animal Models
The most relevant and widely used animal models for studying the effects of this compound on obesity are Diet-Induced Obese (DIO) rodents , particularly rats and mice. These models closely mimic the development of obesity in humans, which is often driven by the consumption of high-fat, energy-dense diets.[5][6]
Strain Recommendations:
-
Rats: Sprague-Dawley or Wistar rats are commonly used for DIO studies.[6]
-
Mice: C57BL/6J mice are a well-established strain for developing diet-induced obesity and related metabolic complications.[7]
Data Presentation: Summary of Preclinical Findings
The following table summarizes key quantitative data from a preclinical study evaluating this compound in DIO rats.[4][8]
| Parameter | Vehicle | Liraglutide (5 nmol/kg BID) | This compound (2 nmol/kg Q2D) | This compound (10 nmol/kg Q4D) |
| Change in Body Weight (%) | +3.3% | -0.1% | -4.1% | -7.8% |
| Cumulative High-Fat Diet Intake (g) | 834 g | 796 g | 646 g | 576 g |
| Cumulative Chow Diet Intake (g) | No significant change | No significant change | No significant change | No significant change |
| Change in Fat Mass (%) | +3.2% | +2.0% | -0.3% | -1.6% |
| Change in Lean Mass (%) | -3.8% | -2.4% | -0.8% | +0.1% |
Signaling Pathway
This compound exerts its effects through the amylin receptor (AMYR), which is a heterodimer of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[9][10] Activation of the AMYR in key brain regions, such as the area postrema and ventral tegmental area, initiates downstream signaling cascades that regulate appetite and energy homeostasis.[2][10]
Caption: this compound signaling pathway.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a DIO rat model is outlined below.
References
- 1. Amylin and the regulation of appetite and adiposity: recent advances in receptor signaling, neurobiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amylin – Its role in the homeostatic and hedonic control of eating and recent developments of amylin analogs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 6. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. zealandpharma.com [zealandpharma.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of Petrelintide in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide, also known as ZP8396, is an investigational long-acting amylin analogue being developed for weight management.[1][2] Amylin is a pancreatic hormone co-secreted with insulin (B600854) that plays a key role in appetite regulation and metabolism.[3][4] this compound mimics the effects of endogenous amylin, primarily inducing a feeling of fullness (satiety) and slowing the rate at which food leaves the stomach.[1][5] Unlike GLP-1 receptor agonists that primarily reduce appetite, amylin analogues work to increase satiety and restore sensitivity to the hormone leptin.[2][4]
Preclinical studies in rodent models are fundamental to understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. This document provides detailed application notes and standardized protocols for the subcutaneous (SC) administration of this compound in mice and rats to ensure consistent and reproducible results in a research setting.
Mechanism of Action
This compound is a potent agonist for both the amylin and calcitonin receptors.[6] Its primary mechanism for weight management involves:
-
Increased Satiety: this compound acts on areas of the brain that control food intake, enhancing the feeling of fullness and reducing cravings.[5]
-
Restored Leptin Sensitivity: It helps restore the body's sensitivity to leptin, a hormone that signals satiety and controls energy expenditure.[2][5]
-
Delayed Gastric Emptying: The compound slows down digestion, which prolongs the feeling of fullness after a meal.[1][5]
This compound has been designed for chemical and physical stability at a neutral pH, making it suitable for subcutaneous administration and potential co-formulation with other peptides.[2][4]
Summary of Preclinical Data in Rodents
Studies in diet-induced obese (DIO) rats have demonstrated the efficacy of this compound in reducing body weight primarily through the loss of fat mass while preserving lean muscle mass.[7]
| Parameter | Study Group 1 | Study Group 2 | Control Group |
| Animal Model | Diet-Induced Obese (DIO) Rats | Diet-Induced Obese (DIO) Rats | Diet-Induced Obese (DIO) Rats |
| Compound | This compound | This compound | Vehicle |
| Dose | 2 nmol/kg | 10 nmol/kg | - |
| Route | Subcutaneous (SC) | Subcutaneous (SC) | Subcutaneous (SC) |
| Frequency | Every Second Day (Q2D) | Every Fourth Day (Q4D) | Every Second Day (Q2D) |
| Duration | 30 Days | 30 Days | 30 Days |
| Body Weight Change | -4.1% (± 0.6 SEM) | -7.8% (± 0.7 SEM) | +3.3% (± 0.7 SEM) |
| Key Finding | Preferential fat mass loss and preservation of relative lean mass.[7] | Significantly reduced intake of high-fat diet.[8] | N/A |
Protocols for Subcutaneous Administration
The following protocols provide standardized procedures for preparing and administering this compound subcutaneously to mice and rats. Adherence to these guidelines is crucial for animal welfare and data integrity.
Materials and Reagents
-
This compound (lyophilized powder)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, 0.9% saline)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge for mice, 25 gauge for rats)[9]
-
Animal restrainer (as appropriate for species)
-
70% ethanol (B145695) wipes
-
Sharps container
General Protocol for Subcutaneous Injection
This workflow outlines the critical steps for successful subcutaneous administration in rodents.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. zealandpharma.com [zealandpharma.com]
- 3. What Is this compound? - NowPatient [nowpatient.com]
- 4. Zealand: Latest Developments in the Insulin Analog this compound for Weight Management [synapse.patsnap.com]
- 5. joinvoy.com [joinvoy.com]
- 6. zealandpharma.com [zealandpharma.com]
- 7. zealandpharma.com [zealandpharma.com]
- 8. zealandpharma.com [zealandpharma.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Quantification of Petrelintide in Biological Samples
Disclaimer: As of the date of this document, specific, validated analytical methods for the quantification of Petrelintide in biological samples are not widely published. The following application notes and protocols are model methodologies based on best practices for the analysis of similar long-acting peptide therapeutics, such as other amylin analogues and GLP-1 receptor agonists. These protocols are intended to serve as a detailed starting point for researchers, scientists, and drug development professionals to develop and validate their own assays for this compound.
Introduction to this compound and its Quantification
This compound is a novel, long-acting amylin analogue in development for the treatment of obesity.[1][2][3] As a peptide therapeutic, its pharmacokinetic and pharmacodynamic properties are of critical interest in clinical and preclinical studies. Accurate quantification of this compound in biological matrices such as plasma and serum is essential for these evaluations. The primary analytical techniques for the quantification of large peptides like this compound are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₈₅H₃₀₅N₄₉O₆₁ | [4] |
| Molecular Weight | 4191.757 g/mol | [3] |
| Exact Mass | 4190.2304075 Da | [4] |
| Structure | 36-amino-acid acylated peptide | [1] |
This compound Signaling Pathway
This compound is an analogue of the hormone amylin and exerts its effects by activating amylin receptors.[1] This activation leads to a signaling cascade that helps regulate appetite and glucose metabolism.
Caption: this compound signaling pathway.
LC-MS/MS Method for Quantification of this compound
LC-MS/MS is a highly sensitive and specific method for the quantification of peptides in complex biological matrices.[5][6] This proposed method is adapted from established protocols for other long-acting peptides like Semaglutide and Pramlintide.[7][8][9][10][11]
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Detailed Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled (SIL) this compound (as internal standard, IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Difluoroacetic acid (DFA) (optional, for improved peak shape)[7]
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or WCX)[7][11]
-
Low-binding microcentrifuge tubes and 96-well plates[12]
3.2.2. Sample Preparation This protocol combines protein precipitation with solid-phase extraction (SPE) for robust cleanup.
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into human plasma.
-
Internal Standard Addition: Add an appropriate amount of SIL-Petrelintide internal standard solution to all samples, standards, and QCs (except blanks).
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma sample. Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C to precipitate proteins.[8]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., weak cation exchange, WCX) with methanol followed by water.[11]
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the IS with an appropriate elution solvent (e.g., methanol with 5% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase, such as 20% acetonitrile in water with 0.1% formic acid.
3.2.3. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY Premier UPLC or similar |
| Column | ACQUITY Premier Peptide BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm[7] |
| Column Temperature | 60-70°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-15 µL |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, followed by a high organic wash and re-equilibration. (e.g., 10-50% B over 5 min) |
3.2.4. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Waters Xevo TQ-XS, Sciex Triple Quad 6500+, or similar |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 600°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound (to be optimized experimentally): Given the molecular weight of ~4191.8 Da, this compound will likely form multiple charged precursor ions. The most abundant charge states (e.g., [M+4H]⁴⁺, [M+5H]⁵⁺, [M+6H]⁶⁺) should be determined by infusion.
| Analyte | Precursor Ion (m/z) (Example) | Product Ion (m/z) (Example) | Collision Energy (eV) |
| This compound | 1048.9 ([M+4H]⁴⁺) | > y- or b-ion series | To be optimized |
| This compound | 839.3 ([M+5H]⁵⁺) | > y- or b-ion series | To be optimized |
| SIL-Petrelintide (IS) | (m/z of labeled precursor) | (m/z of labeled product) | To be optimized |
Expected Quantitative Performance
The following table summarizes typical performance characteristics for a validated peptide bioanalytical method.
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL[13] |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Calibration Curve Range | 3-4 orders of magnitude |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Recovery | >60% and consistent |
| Matrix Effect | Minimal and compensated by IS |
ELISA Method for Quantification of this compound
An ELISA can be a high-throughput alternative to LC-MS/MS, though it may have different selectivity and sensitivity characteristics.[5] A competitive or sandwich ELISA format could be developed. The following protocol outlines a competitive ELISA.
Experimental Workflow
References
- 1. blog.profil.com [blog.profil.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C185H305N49O61 | CID 172915807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of davalintide, a novel amylin-mimetic peptide, and its active metabolite in beagle and rat plasma by online SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. waters.com [waters.com]
- 13. resolian.com [resolian.com]
Designing Clinical Trials for Long-Acting Amylin Analogues like Petrelintide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-acting amylin analogues represent a promising therapeutic class for weight management and metabolic diseases. Petrelintide (ZP8396), a novel, long-acting amylin analogue developed by Zealand Pharma, is currently in Phase 2 clinical development for the treatment of overweight and obese individuals.[1][2] This document provides detailed application notes and protocols for designing clinical trials for this compound and similar long-acting amylin analogues, with a focus on key experimental procedures and data presentation.
Amylin is a pancreatic hormone co-secreted with insulin (B600854) that plays a role in appetite regulation and metabolism.[3][4] Analogues like this compound mimic these effects, leading to increased satiety (a feeling of fullness), delayed gastric emptying, and restoration of sensitivity to the hormone leptin.[1][4][5] This is a distinct mechanism from GLP-1 receptor agonists, which primarily reduce appetite.[1] Preclinical and clinical data suggest that long-acting amylin analogues can produce weight loss comparable to GLP-1 receptor agonists, but potentially with better tolerability and preservation of lean muscle mass.[6][7][8]
This compound: Mechanism of Action and Clinical Development
This compound is administered as a once-weekly subcutaneous injection.[6][9] It is a 36-amino-acid acylated peptide based on the human amylin sequence.[5] The primary mechanism of action involves binding to and activating the amylin receptor, which is a complex of the calcitonin receptor and a receptor activity-modifying protein (RAMP).[10][11] This activation is thought to restore sensitivity to leptin, a hormone that signals satiety.[5]
Amylin Signaling Pathway
The binding of an amylin analogue like this compound to the amylin receptor (AMYR) initiates a cascade of intracellular signaling events. The AMYR is a G protein-coupled receptor. Its activation leads to an increase in cyclic AMP (cAMP) and subsequent protein kinase A (PKA) signaling.[10][12] Additionally, studies have shown that amylin receptor activation can lead to an increase in ERK phosphorylation and intracellular calcium levels.[10]
Clinical Trial Design for this compound
This compound is currently being evaluated in Phase 2b clinical trials, ZUPREME-1 and ZUPREME-2.[1][2] These trials are randomized, double-blind, placebo-controlled studies designed to assess the efficacy, safety, and tolerability of once-weekly subcutaneous this compound for weight management.[9][13]
ZUPREME-1 Trial Design
-
Population: Approximately 480 individuals with overweight or obesity without type 2 diabetes.[6][13]
-
Intervention: Five different doses of this compound versus placebo, in conjunction with a reduced-calorie diet and increased physical activity.[9][13]
-
Duration: 42-week treatment period followed by a 9-week safety follow-up.[9][13]
-
Primary Endpoint: Percentage change in body weight from baseline to week 28.[6][13]
-
Secondary Endpoints: Percentage change in body weight at week 42, changes in waist circumference, HbA1c, and fasting glucose.[6][9][13]
ZUPREME-2 Trial Design
-
Population: Individuals with overweight or obesity and type 2 diabetes.[2]
-
Intervention: this compound versus placebo.[2]
-
Primary Endpoint: To be assessed for efficacy and safety in this specific population.[2]
Clinical Trial Workflow
Quantitative Data from Clinical Trials
The following tables summarize the publicly available data from the Phase 1b multiple ascending dose (MAD) clinical trial of this compound.[1][8]
Table 1: Phase 1b MAD Trial (Part 1) - 6 Weeks
| Dose | Mean Weight Loss |
| 0.6 mg | 5.3% |
| 1.2 mg | 5.1% |
Source: Zealand Pharma, 2023[1]
Table 2: Phase 1b MAD Trial (Part 2) - 16 Weeks
| Dose | Mean Weight Loss | Placebo |
| Up to 2.4 mg | 4.8% | 1.7% |
| Up to 4.8 mg | 8.6% | 1.7% |
| Up to 9.0 mg | 8.3% | 1.7% |
Source: Zealand Pharma, 2024[1][8]
Experimental Protocols
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assays
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of the long-acting amylin analogue, and its effect on biomarkers.
Protocol:
-
Sample Collection: Collect blood samples at pre-defined time points before and after drug administration. For a once-weekly formulation, this would include trough concentrations just before the next dose and a series of samples after the first dose and at steady state.
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis:
-
PK Analysis: Quantify the concentration of the peptide drug in plasma/serum using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a ligand-binding assay (e.g., ELISA).[14]
-
PD Analysis: Measure relevant biomarkers at corresponding time points. For an amylin analogue, this would include plasma glucose, insulin, glucagon, and potentially markers of appetite and satiety.[15]
-
-
Data Analysis:
-
PK Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
PD Modeling: Correlate drug concentrations with the observed pharmacodynamic effects to establish a dose-response relationship.
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of the long-acting amylin analogue on glucose metabolism.
Protocol:
-
Patient Preparation: Patients should fast for at least 8-10 hours overnight.[1][11] They should have consumed an adequate carbohydrate diet (at least 150g/day) for 3 days prior to the test.[2][11]
-
Baseline Blood Sample: Collect a fasting blood sample for baseline glucose and insulin measurements.[2]
-
Glucose Administration: Administer a standard 75g oral glucose solution, to be consumed within 5 minutes.[1][11]
-
Post-load Blood Samples: Collect blood samples at 30, 60, 90, and 120 minutes after glucose ingestion.[1]
-
Analysis: Measure plasma glucose and insulin concentrations in all collected samples.
-
Data Interpretation: Plot glucose and insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall glucose excursion and insulin response.
Gastric Emptying Scintigraphy
Objective: To measure the rate at which food empties from the stomach, a key pharmacodynamic effect of amylin analogues.
Protocol:
-
Patient Preparation: Patients should fast overnight. Medications that may affect gastric motility should be withheld for an appropriate period (e.g., 48 hours).[4][16]
-
Standardized Meal: The patient consumes a standardized meal radiolabeled with a small amount of a radioactive tracer (e.g., 99mTc-sulfur colloid mixed with a low-fat, egg-white meal).[4][16][17] The meal should be consumed within 10 minutes.[4][18]
-
Imaging:
-
Acquire images of the stomach region using a gamma camera immediately after meal ingestion (time 0) and at subsequent time points, typically 1, 2, and 4 hours post-ingestion.[4][17]
-
Both anterior and posterior images should be obtained to calculate the geometric mean, which corrects for tissue attenuation.[18]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach on each image to quantify the amount of radioactivity remaining.
-
Calculate the percentage of the meal retained in the stomach at each time point, corrected for radioactive decay.[18]
-
Delayed gastric emptying is typically defined as >60% retention at 2 hours and/or >10% retention at 4 hours.[4]
-
Body Composition Analysis by Dual-Energy X-ray Absorptiometry (DEXA)
Objective: To accurately measure changes in fat mass, lean mass, and bone mineral content, which is crucial for assessing the quality of weight loss.
Protocol:
-
Patient Preparation: No special preparation is required, but patients should remove any metal objects.
-
Scan Acquisition: The patient lies supine on the DEXA scanner table. A whole-body scan is performed, which typically takes 10-20 minutes.
-
Data Analysis:
-
The DEXA software analyzes the scan to provide measurements of total and regional body composition, including:
-
Regional analysis can provide more detailed information on changes in specific areas, such as the trunk and limbs.[19]
-
-
Interpretation: Compare changes in fat mass versus lean mass between the treatment and placebo groups to determine if the weight loss is primarily from fat and if lean mass is preserved.
Assessment of Appetite and Satiety
Objective: To subjectively quantify the effects of the amylin analogue on hunger, fullness, and prospective food consumption.
Protocol:
-
Tool: Use validated Visual Analogue Scales (VAS).[7][20] These are typically 100mm lines with opposing statements at each end (e.g., "I am not hungry at all" to "I have never been more hungry").[21]
-
Procedure:
-
Patients are asked to mark the line at the point that best represents their current feeling for a series of questions related to appetite (e.g., hunger, fullness, desire to eat, prospective food consumption).[20][21]
-
Assessments should be performed at regular intervals, for example, before and after a standardized meal, and throughout the day on test days.[7]
-
-
Data Analysis:
-
Measure the distance in millimeters from the beginning of the line to the patient's mark for each question.
-
Analyze the change in scores from baseline and compare between treatment and placebo groups.
-
Logical Relationships in Clinical Trial Design
Conclusion
The development of long-acting amylin analogues like this compound offers a promising new avenue for the treatment of obesity and related metabolic disorders. The design of robust clinical trials is paramount to establishing their efficacy and safety profile. The protocols and application notes provided herein offer a framework for researchers and drug development professionals to design and execute comprehensive clinical studies for this class of therapeutic agents. By employing standardized and validated methodologies, the field can generate high-quality data to support the clinical advancement of these important new medicines.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. testmenu.com [testmenu.com]
- 3. researchgate.net [researchgate.net]
- 4. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Reproducibility, power and validity of visual analogue scales in assessment of appetite sensations in single test meal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mmpc.org [mmpc.org]
- 10. protocols.io [protocols.io]
- 11. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Measurement Toolkit - Whole body DEXA scan [measurement-toolkit.org]
- 14. ijsra.net [ijsra.net]
- 15. blog.profil.com [blog.profil.com]
- 16. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 17. med.emory.edu [med.emory.edu]
- 18. Reexamining Compliance with Gastric Emptying Scintigraphy Guidelines: An Updated Analysis of the Intersocietal Accreditation Commission Database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of dual-energy x-ray absorptiometry for body composition in chronic disease management [e-jcpp.org]
- 20. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Evaluating the Efficacy of Petrelintide in Diet-Induced Obese (DIO) Rats
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for utilizing the diet-induced obese (DIO) rat model to assess the preclinical efficacy of Petrelintide, a long-acting amylin analogue for weight management.
Introduction
Obesity is a significant global health crisis, necessitating the development of effective pharmacotherapies.[1] The diet-induced obese (DIO) rat is a well-established and translationally relevant preclinical model that mimics many aspects of human obesity.[2] this compound (also known as ZP8396) is a novel, long-acting amylin analogue being developed for weight management.[3][4] As an analogue of amylin, a hormone co-secreted with insulin (B600854) from pancreatic β-cells, this compound is designed to regulate appetite and metabolism.[5] These protocols outline the methodology for inducing obesity in rats and subsequently evaluating the therapeutic efficacy of this compound on key metabolic parameters.
Background: Mechanism of Action
This compound exerts its effects by mimicking the natural hormone amylin.[6] It is a potent agonist of both the amylin and calcitonin receptors.[7][8] Activation of these receptors, which are G protein-coupled receptors, in key brain regions like the hypothalamus and hindbrain, leads to several physiological responses that contribute to weight loss:[9][10]
-
Increased Satiety: this compound enhances the feeling of fullness, which is believed to be a direct effect on the amylin receptor and a restoration of sensitivity to the hormone leptin.[4][5][11]
-
Slowed Gastric Emptying: The rate at which food leaves the stomach is reduced, prolonging the feeling of fullness after meals.[3][11]
-
Reduced Food Intake: A primary outcome of increased satiety is a reduction in overall food consumption, particularly a selective reduction in the intake of highly palatable, high-fat food.[1][12]
This mechanism contrasts with GLP-1 receptor agonists, which primarily reduce appetite.[4] The potential for this compound to achieve weight loss comparable to GLP-1s but with improved tolerability makes it a promising candidate for obesity treatment.[5]
Caption: this compound signaling pathway leading to weight loss.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO)
This protocol describes a standard method for inducing an obese phenotype in rats.[13]
3.1. Materials:
-
Standard rodent chow diet (e.g., ~12-20% kcal from fat).[13]
-
Standard animal housing with controlled temperature, humidity, and a 12-hour light-dark cycle.[14]
-
Weighing scales.
3.2. Procedure:
-
Acclimatization (1 week): Upon arrival, individually house rats and provide ad libitum access to standard chow and water for one week to allow for acclimatization to the facility.[14]
-
Baseline Measurements: Record the initial body weight of all animals.
-
Dietary Intervention (10-12 weeks):
-
Control Group: Continue to feed a randomly selected group of rats (n=10-15) with the standard chow diet.
-
Obesity-Prone Group: Switch the remaining rats to the HFD, provided ad libitum.[14]
-
-
Monitoring: Monitor body weight weekly. After 10-12 weeks on the HFD, rats will exhibit a significant increase in body weight compared to the chow-fed controls, confirming the DIO phenotype.[14] Select animals with the greatest body weight gain for the subsequent efficacy study.
Protocol 2: Evaluation of this compound Efficacy
This protocol details a 30-day study to assess the effect of this compound in established DIO rats.[12][16]
3.1. Animals and Grouping:
-
Use male DIO rats established as per Protocol 1.
-
Randomly assign animals into experimental groups (n=10 per group).[1] Example groups from preclinical studies include:[12][16]
-
Group 1 (Vehicle Control): Subcutaneous (SC) injection, every second day (Q2D).
-
Group 2 (Comparator): Liraglutide (5 nmol/kg), SC, twice daily (BID).
-
Group 3 (this compound Low Dose): this compound (2 nmol/kg), SC, Q2D.
-
Group 4 (this compound High Dose): this compound (10 nmol/kg), SC, every fourth day (Q4D).
-
3.2. Diet During Treatment:
-
Provide all groups with ad libitum access to both the HFD and standard chow simultaneously to assess effects on food preference.[12]
3.3. Dosing and Administration:
-
Baseline Measurements: Before the first dose, measure and record baseline body weight and body composition for all animals.
-
Drug Administration: Administer the assigned treatments via subcutaneous injection according to the specified dosing schedule for a total of 30 days.[16][17]
Protocol 3: Measurement of Key Efficacy Endpoints
3.4. Body Weight and Food Intake:
-
Measure and record the body weight of each animal daily.[17]
-
Measure and record the consumption of both HFD and chow for each animal daily.[12] Calculate the total cumulative intake for each diet type over the 30-day period.
3.5. Body Composition Analysis:
-
Method: Use EchoMRI (Quantitative Magnetic Resonance) to determine fat mass and lean body mass.[16][17]
-
Timeline: Perform body composition analysis at baseline (before treatment initiation) and at the end of the study (e.g., Day 29).[17]
-
Analysis: Calculate the change in fat mass and lean mass as a percentage of total body weight.
3.6. (Optional) Glucose Tolerance Test:
-
An oral glucose tolerance test (OGTT) can be performed at the end of the study to assess improvements in glucose homeostasis.
Experimental Workflow
The entire experimental process, from animal selection to data analysis, is outlined below.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. zealandpharma.com [zealandpharma.com]
- 5. Zealand: Latest Developments in the Insulin Analog this compound for Weight Management [synapse.patsnap.com]
- 6. joinvoy.com [joinvoy.com]
- 7. zealandpharma.com [zealandpharma.com]
- 8. blog.profil.com [blog.profil.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. How Does this compound Work? - NowPatient [nowpatient.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of High-Fat Diet–Induced Obesity Rat Model [bio-protocol.org]
- 15. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zealandpharma.com [zealandpharma.com]
- 17. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Assessing Gastric Emptying Following Petrelintide Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide is a long-acting amylin analog under development for weight management.[1][2] Amylin, a pancreatic hormone co-secreted with insulin, is known to play a role in glucose homeostasis and appetite regulation by slowing gastric emptying and promoting satiety.[2][3] As an amylin analog, this compound is expected to exert its therapeutic effects, at least in part, by delaying the rate at which food transits from the stomach to the small intestine.[2][4]
These application notes provide detailed protocols for assessing the pharmacodynamic effect of this compound on gastric emptying in a clinical research setting. The methodologies described are based on established "gold standard" techniques and published studies on other amylin analogs.[5][6]
Mechanism of Action: Amylin Receptor Signaling
This compound, like endogenous amylin, is believed to exert its effects by binding to and activating amylin receptors.[2] Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[3][7] The specific RAMP subunit (RAMP1, RAMP2, or RAMP3) determines the amylin receptor subtype (AMY1, AMY2, or AMY3, respectively).[7][8] Upon ligand binding, the receptor complex primarily couples to G-proteins, initiating downstream signaling cascades that modulate various physiological processes, including gastric motility.[9][10]
Experimental Protocols for Assessing Gastric Emptying
The following are detailed protocols for three widely accepted methods to quantify gastric emptying. The choice of method may depend on the specific research question, available facilities, and subject population.
Protocol 1: Gastric Emptying Scintigraphy (Gold Standard)
This method provides a direct, quantitative measurement of the rate of solid or liquid gastric emptying and is considered the clinical and research gold standard.[6][11]
Objective: To quantify the rate of solid-phase gastric emptying after a single subcutaneous dose of this compound versus placebo.
Materials:
-
Technetium-99m (99mTc) sulfur colloid
-
Standardized low-fat, egg-white meal (e.g., 120g liquid egg whites, two slices of white bread, 30g jam, and 120 mL water)[11]
-
Gamma camera
-
Imaging software for data acquisition and analysis
Procedure:
-
Subject Preparation:
-
Subjects fast overnight for at least 8 hours.[12]
-
Medications known to affect gastric motility should be discontinued (B1498344) for an appropriate washout period prior to the study.[12]
-
For diabetic subjects, blood glucose should be monitored and maintained at a stable, near-euglycemic level.
-
-
This compound/Placebo Administration:
-
Administer the assigned dose of this compound or placebo via subcutaneous injection at a predetermined time before the test meal (e.g., 30-60 minutes).
-
-
Radiolabeled Meal Preparation:
-
Mix 0.5-1.0 mCi of 99mTc sulfur colloid with the liquid egg whites.[6]
-
Cook the egg whites (e.g., scrambled or as a patty).
-
Serve the radiolabeled eggs with the other components of the standardized meal.
-
-
Meal Ingestion:
-
Instruct the subject to consume the entire meal within 10 minutes.[12]
-
-
Image Acquisition:
-
Acquire initial images immediately after meal completion (T=0) and at subsequent time points, typically 1, 2, and 4 hours post-meal.[11]
-
Acquire anterior and posterior planar images for 1-minute durations at each time point.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach on each image.
-
Correct for radioactive decay and tissue attenuation (using the geometric mean of anterior and posterior counts).
-
Calculate the percentage of gastric retention at each time point relative to the T=0 counts.
-
Key parameters to determine include:
-
Percent retention at 1, 2, and 4 hours.
-
Gastric half-emptying time (T50), the time for 50% of the meal to empty from the stomach.
-
-
Protocol 2: 13C-Spirulina Breath Test
This is a non-radioactive, indirect method for measuring solid-phase gastric emptying. It is well-validated and has been used in studies of other amylin analogs.[13][14]
Objective: To assess the effect of this compound on the rate of solid-phase gastric emptying using a breath test.
Materials:
-
13C-Spirulina breath test kit (containing 13C-Spirulina, scrambled egg mix, and breath collection tubes)
-
Gas isotope ratio mass spectrometer for analysis
Procedure:
-
Subject Preparation:
-
Subjects fast overnight for at least 8 hours.
-
Discontinue medications that may interfere with gastric emptying.
-
-
This compound/Placebo Administration:
-
Administer the assigned dose of this compound or placebo via subcutaneous injection.
-
-
Baseline Breath Sample:
-
Collect two baseline breath samples before the meal by having the subject exhale into the collection tubes.
-
-
Test Meal Ingestion:
-
Prepare the test meal by mixing the 13C-Spirulina with the egg mix and cooking according to the kit instructions.
-
The subject should consume the meal, along with a specified number of crackers and water, within a set timeframe.
-
-
Post-Meal Breath Sample Collection:
-
Collect single breath samples at specified intervals after meal completion, typically at 45, 90, 120, 150, 180, and 240 minutes.[14]
-
-
Data Analysis:
-
Analyze the breath samples to determine the ratio of 13CO2 to 12CO2.
-
The rate of 13CO2 excretion over time is used to calculate the gastric emptying rate.
-
The primary endpoint is typically the gastric half-emptying time (T50).
-
Protocol 3: Magnetic Resonance Imaging (MRI)
MRI offers a non-invasive, radiation-free method to assess gastric emptying and provides additional information on gastric motility and volumes.
Objective: To measure gastric volume and emptying rate after this compound administration using MRI.
Materials:
-
MRI scanner (e.g., 1.5T or 3T)
-
Standardized liquid or semi-solid test meal (the composition should be consistent across subjects)
-
Image analysis software for volumetric measurements
Procedure:
-
Subject Preparation:
-
Subjects fast overnight.
-
-
This compound/Placebo Administration:
-
Administer this compound or placebo subcutaneously.
-
-
Baseline Scan:
-
Perform a baseline MRI scan of the abdomen to determine fasting gastric volume.
-
-
Test Meal Ingestion:
-
The subject consumes the standardized meal in a controlled manner.
-
-
Post-Meal Imaging:
-
Acquire serial MRI scans of the abdomen at regular intervals (e.g., every 15-30 minutes) for up to 2-4 hours. T2-weighted sequences are commonly used.
-
-
Data Analysis:
-
Manually or semi-automatically segment the stomach on each image series to calculate the intragastric volume at each time point.
-
Plot gastric volume over time to generate an emptying curve.
-
Calculate the gastric half-emptying time (T50) and the rate of emptying.
-
Data Presentation
Quantitative data from gastric emptying studies should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Gastric Emptying Parameters after this compound Administration (Scintigraphy)
| Parameter | Placebo (Mean ± SD) | This compound [Low Dose] (Mean ± SD) | This compound [High Dose] (Mean ± SD) | p-value |
| Gastric Retention at 1h (%) | 90 ± 5 | Expected Increase | Expected Increase | |
| Gastric Retention at 2h (%) | 60 ± 10 | Expected Increase | Expected Increase | |
| Gastric Retention at 4h (%) | 10 ± 8 | Expected Increase | Expected Increase | |
| Gastric T50 (minutes) | 100 ± 20 | Expected Increase | Expected Increase |
Note: Expected outcomes are based on the known pharmacological effects of amylin analogs. Actual values would be populated from experimental data.
Table 2: Gastric Half-Emptying Time (T50) from Breath Test and MRI
| Method | Placebo (Mean T50 ± SD, minutes) | This compound (Mean T50 ± SD, minutes) | p-value |
| 13C-Spirulina Breath Test | 110 ± 25 | Expected Increase | |
| Magnetic Resonance Imaging | 95 ± 18 | Expected Increase |
Note: T50 values can vary based on the specific test meal and protocol used.
Conclusion
The protocols outlined provide robust and validated methods for assessing the impact of this compound on gastric emptying. Given that delayed gastric emptying is a key mechanism of action for amylin analogs, quantitative assessment of this parameter is critical in the clinical development of this compound for weight management. The selection of the most appropriate methodology will depend on the specific objectives of the research program.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. blog.profil.com [blog.profil.com]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xtalks.com [xtalks.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 11. med.emory.edu [med.emory.edu]
- 12. southgeorgiaradiology.com [southgeorgiaradiology.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Effects of pramlintide, an amylin analogue, on gastric emptying in type 1 and 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunohistochemical Analysis of Brain Regions Activated by Petrelintide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide is a novel, long-acting amylin analog currently under investigation for the treatment of obesity.[1][2] As a member of the amylin analog class of drugs, this compound is designed to mimic the physiological effects of the endogenous hormone amylin, which plays a crucial role in appetite regulation and glucose metabolism.[2][3] The therapeutic effects of amylin and its analogs are primarily mediated through the central nervous system, making the identification and analysis of activated brain regions a critical component of preclinical and clinical research.[4]
These application notes provide a comprehensive overview of the immunohistochemical methods used to identify and quantify neuronal activation in key brain regions following the administration of this compound. The immediate early gene product, c-Fos, is utilized as a marker for neuronal activation.[5][6] Detailed protocols for tissue preparation, immunohistochemical staining, and data analysis are provided, along with expected quantitative data based on studies of similar amylin analogs.
Principle of the Method
The administration of this compound is expected to activate amylin receptors in specific brain nuclei, leading to neuronal depolarization and a subsequent cascade of intracellular signaling events. This neuronal activation triggers the rapid and transient expression of immediate early genes, such as c-fos.[5] The protein product of this gene, c-Fos, can be detected using specific antibodies through immunohistochemistry (IHC). The visualization and quantification of c-Fos-positive neurons thus provide a robust method for mapping the neuroanatomical circuits engaged by this compound.
Key Brain Regions of Interest
Based on extensive research on amylin and its analogs, the following brain regions are of primary interest for assessing this compound-induced neuronal activation:
-
Area Postrema (AP): A circumventricular organ with a permeable blood-brain barrier, making it a primary target for circulating peptides like amylin.[4][7] It is a key site for mediating the satiating effects of amylin.
-
Nucleus of the Solitary Tract (NTS): Located in the dorsal vagal complex of the brainstem, the NTS receives and integrates visceral sensory information, including signals related to satiety.[8]
-
Lateral Parabrachial Nucleus (LPBN): A pontine nucleus that relays information from the NTS to higher brain centers involved in the regulation of food intake and other homeostatic functions.
-
Central Nucleus of the Amygdala (CEA): Part of the limbic system, the CEA is involved in the emotional and motivational aspects of feeding behavior.[9]
-
Hypothalamic Nuclei: Various nuclei within the hypothalamus, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LH), are critical for the homeostatic regulation of energy balance.[10]
Data Presentation
The following tables summarize the expected quantitative data for c-Fos positive neurons in key brain regions following the administration of an amylin analog. This data is derived from preclinical studies of amylin and its analogs and serves as a reference for expected outcomes with this compound.
Table 1: Quantification of c-Fos Positive Neurons in Key Brain Regions Following Amylin Analog Administration (2 hours post-injection)
| Brain Region | Vehicle (Mean c-Fos+ cells/section) | Amylin Analog (10 µg/kg) (Mean c-Fos+ cells/section) | Fold Change |
| Area Postrema (AP) | ~10 | ~150 | ~15 |
| Nucleus of the Solitary Tract (NTS) | ~15 | ~120 | ~8 |
| Lateral Parabrachial Nucleus (LPBN) | ~5 | ~50 | ~10 |
| Central Nucleus of the Amygdala (CEA) | ~2 | ~20 | ~10 |
Data adapted from studies on the amylin analog davalintide.[11]
Table 2: Quantification of c-Fos Positive Neurons in Hindbrain Regions Following Administration of the Amylin Analog Cagrilintide
| Brain Region | Vehicle (Mean c-Fos+ cells/section) | Cagrilintide (3 nmol/kg) (Mean c-Fos+ cells/section) | Fold Change |
| Area Postrema (AP) | ~20 | ~250 | ~12.5 |
| Nucleus of the Solitary Tract (NTS) | ~30 | ~200 | ~6.7 |
| Lateral Parabrachial Nucleus (LPBN) | ~10 | ~80 | ~8 |
Data adapted from studies on the amylin analog cagrilintide.[3][12]
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound, as an amylin analog, binds to amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[13] This binding primarily activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[14] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[15][16] Activated CREB translocates to the nucleus and promotes the transcription of target genes, including c-fos.
Experimental Workflow for Immunohistochemical Analysis
The following diagram outlines the major steps involved in the immunohistochemical analysis of this compound-induced c-Fos expression in the brain.
Experimental Protocols
Protocol 1: Animal Perfusion and Brain Tissue Preparation
-
Animal Dosing: Administer this compound or vehicle control to experimental animals (e.g., rats or mice) via the desired route (e.g., subcutaneous injection).
-
Anesthesia: At a predetermined time point post-injection (typically 90-120 minutes for c-Fos expression), deeply anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ice-cold 0.9% saline until the liver is cleared of blood.
-
Switch to ice-cold 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4) and perfuse until the animal is fully fixed.
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain from the skull.
-
Post-fix the brain in 4% PFA at 4°C overnight.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PB.
-
Allow the brain to equilibrate at 4°C until it sinks (typically 48-72 hours).
-
-
Sectioning:
-
Freeze the brain and cut 40 µm coronal sections on a cryostat or freezing microtome.
-
Collect the sections in a cryoprotectant solution and store at -20°C until use.
-
Protocol 2: Free-Floating Immunohistochemistry for c-Fos (DAB Staining)
This protocol is for chromogenic detection of c-Fos using 3,3'-Diaminobenzidine (DAB).[17][18][19][20][21]
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
PBS with 0.3% Triton X-100 (PBST)
-
Blocking Solution: 5% normal goat serum (or serum from the host of the secondary antibody) in PBST
-
Primary Antibody: Rabbit anti-c-Fos (e.g., Cell Signaling Technology, #2250) diluted in blocking solution (typically 1:1000 to 1:5000).
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG diluted in blocking solution (typically 1:200 to 1:500).
-
Avidin-Biotin Complex (ABC) Reagent (e.g., Vector Labs, Vectastain Elite ABC kit).
-
DAB Substrate Kit (e.g., Vector Labs, DAB Peroxidase Substrate Kit).
Procedure:
-
Washing: Wash free-floating brain sections three times for 10 minutes each in PBS.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% hydrogen peroxide in PBS for 30 minutes at room temperature to quench endogenous peroxidase activity.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature on a shaker.
-
Primary Antibody Incubation: Incubate sections in the primary antibody solution for 24-48 hours at 4°C on a shaker.
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate sections in the biotinylated secondary antibody solution for 1-2 hours at room temperature on a shaker.
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
ABC Incubation: Incubate sections in the ABC reagent (prepared according to the manufacturer's instructions) for 1 hour at room temperature on a shaker.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
DAB Staining:
-
Prepare the DAB substrate solution according to the manufacturer's instructions immediately before use.
-
Incubate sections in the DAB solution until the desired staining intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by transferring the sections to PBS.
-
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Mounting: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a series of ethanol (B145695) concentrations, clear in xylene, and coverslip with a permanent mounting medium.
Troubleshooting
Table 3: Common Issues and Solutions in c-Fos Immunohistochemistry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Staining | Inactive primary or secondary antibody | Use a new batch of antibodies; ensure proper storage. |
| Insufficient antibody concentration | Optimize antibody dilutions. | |
| Over-fixation of tissue | Reduce fixation time or use antigen retrieval methods. | |
| Inadequate permeabilization | Ensure Triton X-100 is included in buffers. | |
| High Background Staining | Insufficient blocking | Increase blocking time or use a different blocking serum. |
| Primary or secondary antibody concentration too high | Further dilute the antibodies. | |
| Inadequate washing | Increase the number and duration of washing steps. | |
| Endogenous peroxidase activity not quenched | Ensure the hydrogen peroxide step is performed correctly. | |
| Non-specific Staining | Cross-reactivity of antibodies | Use a more specific primary antibody or a pre-adsorbed secondary antibody. |
| Precipitate formation in DAB solution | Filter the DAB solution before use. |
For more detailed troubleshooting, refer to comprehensive IHC guides.[22][23][24]
Conclusion
The immunohistochemical detection of c-Fos provides a powerful tool to elucidate the central nervous system targets of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively map the neuronal circuits activated by this promising anti-obesity therapeutic. The provided quantitative data from analogous compounds serves as a valuable benchmark for interpreting experimental results. This information will be instrumental in advancing our understanding of this compound's mechanism of action and its potential for the treatment of obesity.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. Cagrilintide lowers bodyweight through brain amylin receptors 1 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC7088965 - Deconvoluting the Molecular Control of Binding and Signaling at the Amylin 3 Receptor: RAMP3 Alters Signal Propagation through Extracellular Loops of the Calcitonin Receptor. - OmicsDI [omicsdi.org]
- 6. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-derived nutrients modulate the effects of amylin on c-Fos expression in the area postrema and on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cagrilintide lowers bodyweight through brain amylin receptors 1 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Standard DAB Staining for Free-floating Fixed NHP Brain Tissue [protocols.io]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. DAB Staining for GFP on Free-floating Fixed NHP Brain Tissue [protocols.io]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. 3,3-Diaminobenzidine Tetrahydrochloride (DAB) Immunohistochemistry on Mouse Brain Tissue Sections [protocols.io]
- 22. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 23. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 24. IHC Troubleshooting Guide | Thermo Fisher Scientific - SE [thermofisher.com]
Application Notes and Protocols for Gene Expression Analysis in Adipose Tissue Following Petrelintide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide is a long-acting amylin analog under investigation for weight management.[1][2][3] As a potent agonist for both amylin and calcitonin receptors, this compound mimics the physiological effects of the pancreatic hormone amylin, which is involved in satiety and glucose homeostasis.[1][4][5] Preclinical studies in diet-induced obese rats have demonstrated that this compound significantly reduces fat mass while preserving lean mass, suggesting a direct or indirect effect on adipose tissue metabolism.[6] Understanding the molecular changes within adipose tissue following this compound treatment is crucial for elucidating its mechanism of action and identifying potential biomarkers of treatment response.
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in adipose tissue in response to this compound treatment. The methodologies described cover sample collection, RNA isolation, genome-wide expression profiling using RNA sequencing (RNA-seq), and validation of key gene expression changes using quantitative polymerase chain reaction (qPCR).
I. Rationale for Gene Expression Analysis
Analyzing the adipose tissue transcriptome after this compound administration can provide critical insights into its pharmacological effects. Expected changes in gene expression may be linked to pathways involved in:
-
Adipogenesis and Lipid Metabolism: Given this compound's effects on fat mass, genes regulating adipocyte differentiation, lipogenesis, and lipolysis are of particular interest.
-
Inflammation: Obesity is associated with a chronic low-grade inflammatory state in adipose tissue. Amylin analogs may modulate the expression of inflammatory markers.
-
Glucose Metabolism: As an amylin mimetic, this compound is expected to influence genes involved in insulin (B600854) signaling and glucose uptake in adipocytes.
-
Extracellular Matrix Remodeling: Changes in adipose tissue mass and adipocyte size are often accompanied by remodeling of the extracellular matrix.
II. Expected Gene Expression Changes in Adipose Tissue
Based on studies with amylin in adipocyte cell models, this compound treatment is anticipated to upregulate the expression of key genes involved in adipogenesis and lipid metabolism.[7] The following table summarizes these expected changes.
| Gene Symbol | Gene Name | Fold Change (Hypothetical) | Function in Adipose Tissue |
| PPARG | Peroxisome proliferator-activated receptor gamma | ↑ 2.5 | Master regulator of adipogenesis; promotes lipid storage. |
| CEBPB | CCAAT/enhancer-binding protein beta | ↑ 1.8 | Early transcription factor in adipogenesis; induces PPARG expression. |
| DGAT1 | Diacylglycerol O-acyltransferase 1 | ↑ 2.2 | Catalyzes the final step in triglyceride synthesis. |
| FABP4 | Fatty acid-binding protein 4 | ↑ 2.0 | Intracellular lipid chaperone; facilitates fatty acid transport and storage. |
| CD36 | CD36 molecule (thrombospondin receptor) | ↑ 1.9 | Transmembrane protein involved in the uptake of long-chain fatty acids. |
| MYC | MYC proto-oncogene, bHLH transcription factor | ↑ 3.5 | Transcription factor involved in cell proliferation; may play a role in preadipocyte proliferation. |
III. Signaling Pathways and Experimental Workflow
A. This compound Signaling Pathway in Adipocytes
This compound, as an amylin analog, is expected to activate the amylin receptor, a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[8][9] This activation is known to trigger several downstream signaling cascades, including the STAT3, AMPK, Akt, and ERK pathways, which in turn regulate the expression of target genes involved in various cellular processes in adipocytes.
Caption: this compound signaling cascade in adipocytes.
B. Experimental Workflow for Gene Expression Analysis
A typical workflow for analyzing the effects of this compound on adipose tissue gene expression involves several key steps, from sample collection to data analysis and validation.
Caption: Workflow for adipose tissue gene expression analysis.
IV. Experimental Protocols
A. Protocol for RNA Isolation from Adipose Tissue
High-quality RNA is essential for downstream applications like RNA-seq. Adipose tissue presents challenges due to its high lipid content. This optimized protocol combines TRIzol-based lysis with column-based purification.
Materials:
-
Adipose tissue samples (fresh or frozen at -80°C)
-
TRIzol™ Reagent or similar phenol-guanidine isothiocyanate solution
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
RNeasy Lipid Tissue Mini Kit (Qiagen) or similar
-
Homogenizer (e.g., Bead Ruptor, Polytron)
-
Nuclease-free tubes and pipette tips
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen adipose tissue.
-
Immediately add 1 mL of TRIzol™ Reagent.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain. For frozen tissue, homogenization can be performed in liquid nitrogen using a mortar and pestle before adding TRIzol™.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new nuclease-free tube without disturbing the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ used in the initial homogenization.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol™ used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
-
RNA Solubilization and Purification:
-
Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in 100 µL of nuclease-free water.
-
Proceed with RNA cleanup and purification using the RNeasy Lipid Tissue Mini Kit according to the manufacturer's instructions. This step is crucial for removing residual lipids and other contaminants.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A RIN of ≥ 7 is recommended for RNA-seq.
-
B. Protocol for RNA-Seq Library Preparation
This protocol outlines the general steps for preparing stranded mRNA libraries for Illumina sequencing.
Materials:
-
High-quality total RNA (RIN ≥ 7)
-
NEBNext® Poly(A) mRNA Magnetic Isolation Module (or similar)
-
NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina® (or similar)
-
Magnetic stand
-
PCR thermocycler
-
Agencourt AMPure XP beads (or similar)
-
Nuclease-free water, tubes, and pipette tips
Procedure:
-
mRNA Isolation:
-
Isolate mRNA from 100 ng to 1 µg of total RNA using oligo(dT) magnetic beads according to the manufacturer's protocol. This enriches for polyadenylated transcripts.
-
-
Fragmentation and Priming:
-
Fragment the isolated mRNA to the desired size range (typically 200-500 bp) by incubating at high temperature in the presence of divalent cations.
-
Prime the fragmented mRNA with random hexamers.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. Incorporate dUTP in place of dTTP to ensure strand specificity.
-
-
End Repair, A-tailing, and Adaptor Ligation:
-
Repair the ends of the double-stranded cDNA to create blunt ends.
-
Add a single 'A' base to the 3' ends of the blunt-ended cDNA fragments.
-
Ligate sequencing adaptors with a 'T' overhang to the A-tailed cDNA.
-
-
USER Excision and PCR Amplification:
-
Treat the adaptor-ligated cDNA with USER (Uracil-Specific Excision Reagent) enzyme to digest the second strand containing dUTP, preserving the strand of origin information.
-
Amplify the library using PCR with primers that anneal to the ligated adaptors. The number of PCR cycles should be minimized to avoid amplification bias (typically 10-15 cycles).
-
-
Library Purification and Quality Control:
-
Purify the amplified library using magnetic beads to remove unincorporated primers and adaptors.
-
Assess the library size distribution using an Agilent Bioanalyzer.
-
Quantify the library concentration using a Qubit fluorometer or qPCR.
-
C. Protocol for qPCR Validation of Differentially Expressed Genes
qPCR is used to validate the expression changes of a subset of genes identified by RNA-seq.
Materials:
-
cDNA (reverse transcribed from the same RNA samples used for RNA-seq)
-
Gene-specific forward and reverse primers
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
Primer Design:
-
Design primers for the target genes and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB, RPLP0). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Add the reaction mix to the PCR plate/tubes.
-
Add diluted cDNA to each well. Include no-template controls (NTC) for each primer pair.
-
-
qPCR Run:
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression between the this compound-treated and control groups using the 2-ΔΔCt method.
-
V. Bioinformatic Analysis of RNA-Seq Data
A generalized workflow for the bioinformatic analysis of RNA-seq data is presented below.
Caption: Bioinformatic analysis pipeline for RNA-seq data.
VI. Conclusion
The application notes and protocols provided herein offer a comprehensive framework for investigating the effects of this compound on gene expression in adipose tissue. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying this compound's therapeutic effects on weight management and metabolic health. The data generated from these studies will be instrumental for drug development professionals in advancing our understanding of this promising new therapeutic agent.
References
- 1. Functions of AMP-activated protein kinase in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New concepts in the roles of AMPK in adipocyte stem cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt3 inhibits adipogenesis and protects from diet-induced obesity via WNK1/SGK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Adipocyte functions are modulated by cell size change: potential involvement of an integrin/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A STAT3 of Addiction: Adipose Tissue, Adipocytokine Signalling and STAT3 as Mediators of Metabolic Remodelling in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Amylin receptor - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Petrelintide
Introduction
Petrelintide is a long-acting amylin analogue under investigation for the treatment of obesity.[1][2][3][4] As a synthetic peptide therapeutic, achieving high purity is critical for its safety and efficacy. After solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities such as deletion peptides, truncated sequences, and incompletely deprotected peptides.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound.[5][6] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, ensuring a final product of high purity suitable for research and preclinical studies.
The principle of RP-HPLC relies on the differential partitioning of the target peptide and impurities between a nonpolar stationary phase (typically C8 or C18 silica) and a polar mobile phase.[5] A gradient of increasing organic solvent in the mobile phase is used to elute components based on their hydrophobicity.[5] This method offers high resolution and scalability for peptide purification.[5][7]
Materials and Methods
Equipment and Consumables
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Reversed-phase C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Lyophilizer
-
Analytical HPLC system for fraction analysis
-
HPLC vials and collection tubes
Reagents
-
Crude this compound (post-synthesis and cleavage)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Formic acid (FA), HPLC grade[9]
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Note: All mobile phases should be filtered through a 0.45 µm membrane filter before use to remove any particulate matter.[6][8]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of acetonitrile or an alternative solvent like formic acid can be used.[9]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble material before injection.[6][8]
Preparative HPLC Protocol
The following is a general protocol that should be optimized for your specific crude sample and HPLC system.
| Parameter | Condition |
| Column | Reversed-Phase C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 220 nm and 280 nm[5] |
| Column Temperature | 30 °C[10] |
| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) |
| Gradient | 20-50% B over 60 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 60.0 | 50 |
| 65.0 | 100 |
| 70.0 | 100 |
| 71.0 | 20 |
| 80.0 | 20 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak eluting from the column.
-
Analyze the purity of each collected fraction using an analytical RP-HPLC method.
-
Pool the fractions that meet the desired purity level (typically >98%).
Analytical HPLC Protocol for Purity Assessment
| Parameter | Condition |
| Column | Reversed-Phase C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Gradient | 25-55% B over 30 minutes |
Lyophilization
-
Combine the pure fractions.
-
Freeze the pooled solution at -80 °C.
-
Lyophilize the frozen sample until a dry powder is obtained. The resulting product is the purified this compound TFA salt.
Results and Discussion
The purification of crude this compound was performed using the preparative HPLC method described above. The chromatogram showed a major peak corresponding to this compound, well-separated from earlier and later eluting impurities.
Table 1: Summary of a Typical Purification Run for Crude this compound
| Parameter | Value |
| Crude Peptide Load | 200 mg |
| Crude Purity | ~75% |
| Main Peak Retention Time | 45.2 min |
| Pooled Fraction Volume | 150 mL |
| Purified Peptide Yield | 120 mg |
| Overall Recovery | 80% |
| Final Purity (by analytical HPLC) | >98.5% |
Table 2: Impurity Profile Before and After Purification
| Impurity | Retention Time (min) | Crude Sample (% Area) | Purified Sample (% Area) |
| Early Eluting Impurity 1 | 15.8 | 5.2 | <0.1 |
| Early Eluting Impurity 2 | 28.1 | 8.9 | 0.2 |
| This compound | 45.2 | 75.3 | 98.7 |
| Late Eluting Impurity 1 | 51.5 | 6.1 | 0.8 |
| Late Eluting Impurity 2 | 58.9 | 4.5 | 0.2 |
The data demonstrates the effectiveness of the RP-HPLC method in removing both more polar (earlier eluting) and more hydrophobic (later eluting) impurities. A two-step purification process can be employed if the desired purity is not achieved in a single run.[10][11] The first step would aim to isolate the main component from the bulk of impurities, followed by a "polishing" step with a shallower gradient to resolve any closely eluting impurities.[10]
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical workflow for HPLC method development.
Conclusion
The described reversed-phase HPLC protocol provides an efficient and reproducible method for the purification of this compound from a crude synthesis mixture. The method yields highly pure peptide (>98.5%) with good recovery, suitable for subsequent in vitro and in vivo studies. The provided analytical method is also effective for accurate purity assessment of the final product. Optimization of the gradient and loading conditions may be necessary depending on the specific impurity profile of the crude peptide.
References
- 1. blog.profil.com [blog.profil.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. zealandpharma.com [zealandpharma.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. lcms.cz [lcms.cz]
- 10. phenomenex.com [phenomenex.com]
- 11. Two-Step Liraglutide Purification Process | Phenomenex [phenomenex.com]
Mass Spectrometry for the Characterization of Petrelintide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petrelintide (also known as ZP8396) is a long-acting amylin analogue in development for weight management.[1][2][3] As a 36-amino-acid acylated peptide, its comprehensive structural characterization is crucial for ensuring safety, efficacy, and manufacturing consistency.[4] Mass spectrometry (MS) is an indispensable analytical tool for the detailed characterization of therapeutic peptides like this compound, providing precise information on molecular weight, amino acid sequence, and post-translational modifications (PTMs).[5][6] This document provides detailed application notes and protocols for the characterization of this compound using mass spectrometry.
This compound is designed to be a stable, long-acting analogue of human amylin that can be formulated at a neutral pH.[7][8] It is under investigation for once-weekly subcutaneous administration.[3][9] The chemical formula for this compound is C185H305N49O61, with a molar mass of 4191.757 g·mol−1.[10]
Mechanism of Action: Amylin Pathway
This compound mimics the action of the natural hormone amylin, which is co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake.[3][4] Amylin analogues increase the feeling of fullness (satiety) by directly acting on amylin receptors and by enhancing sensitivity to the hormone leptin.[3][11] This mechanism, focused on satiety rather than appetite suppression, is distinct from that of GLP-1 receptor agonists.[3]
Caption: this compound signaling pathway.
Mass Spectrometry-Based Characterization Workflow
A typical workflow for the characterization of this compound using mass spectrometry involves several key stages, from sample preparation to data analysis.
References
- 1. joinvoy.com [joinvoy.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. zealandpharma.com [zealandpharma.com]
- 4. How Does this compound Work? - NowPatient [nowpatient.com]
- 5. biovera.com.au [biovera.com.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is this compound? - NowPatient [nowpatient.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Zealand: Latest Developments in the Insulin Analog this compound for Weight Management [synapse.patsnap.com]
Troubleshooting & Optimization
Overcoming solubility and aggregation issues with Petrelintide
Welcome to the technical support center for Petrelintide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a focus on ensuring its stability and preventing potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ZP8396) is a long-acting amylin analog developed for weight management.[1][2] It mimics the action of the natural hormone amylin, which is involved in appetite regulation and metabolism.[1][3] this compound works by activating amylin receptors in the brain, which helps to increase feelings of fullness (satiety), slow down stomach emptying, and regulate blood sugar.[3][4][5] This mechanism of action is distinct from GLP-1 receptor agonists, as it primarily induces satiety rather than reducing appetite.[2][6]
Q2: I'm encountering solubility issues with this compound. What should I do?
A key design feature of this compound is its high chemical and physical stability at neutral pH, which was engineered to overcome the solubility and aggregation problems seen with native amylin and earlier analogs.[6][7][8][9] Unlike its predecessors that required acidic conditions for formulation, this compound is stable in physiologically compatible buffers within a neutral pH range (6.1-7.4).[7] This characteristic is fundamental to its design and allows for potential co-formulation with other peptide therapeutics.[7][10][11][12][13]
If you are experiencing what appears to be a solubility issue, it is more likely related to general peptide handling rather than an inherent property of this compound. Please refer to the troubleshooting guide below for best practices.
Q3: What makes this compound more stable and less prone to aggregation than other amylin analogs?
The development of this compound involved systematic optimization to address the inherent instability of amylin.[7][12] This included modifications to the peptide sequence to prevent fibrillation (a common form of peptide aggregation) and enhance chemical stability.[7][12] Specifically, adjustments to charged amino acids shifted the isoelectric point (pI) to the acidic range, allowing it to remain soluble and stable at a neutral pH.[7] Furthermore, the replacement of the disulfide bond with a more stable linkage, such as a lactam or triazole bridge, eliminated dimeric degradation products.[7]
Troubleshooting Guide: General Peptide Handling
While this compound is designed for stability, following best practices for peptide handling is crucial to ensure experimental success.
Problem: I observe cloudiness or precipitation in my this compound solution.
This may indicate aggregation, which can be influenced by factors such as pH, concentration, and storage conditions.
Experimental Workflow for Peptide Solubilization
Caption: A flowchart to guide the solubilization of peptides.
Key Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Solvent Addition : Add the recommended volume of sterile, purified water or a neutral pH buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration.
-
Mixing : Gently vortex the vial for 30 seconds. If the peptide does not dissolve completely, sonicate the sample for 5-10 minutes in a water bath.[14]
-
Clarification : Centrifuge the solution at a high speed (>10,000 x g) for 5-10 minutes to pellet any potential micro-aggregates.[14]
-
Storage : Carefully transfer the supernatant to a new, sterile tube. For long-term storage, it is recommended to aliquot the peptide solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[14]
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay can be used to detect the formation of amyloid-like fibrils, a common type of peptide aggregation.
-
Reagent Preparation :
-
Prepare a working solution of this compound at the desired concentration in the assay buffer. It is advisable to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[14]
-
Prepare a working solution of Thioflavin T (ThT) in the same assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[14]
-
-
Assay Procedure :
-
In a microplate, mix the this compound solution with the ThT solution.
-
Incubate the plate, with periodic shaking, at a controlled temperature.
-
Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis : An increase in fluorescence intensity over time suggests the formation of beta-sheet-rich aggregates.
Data Summary
The stability of this compound was a primary goal of its development, leading to a molecule with improved characteristics over native amylin and its analogs.
Table 1: Physicochemical Properties and Stability of this compound
| Property | Native Amylin / Analogs | This compound | Significance for Researchers |
| Formulation pH | Acidic pH required | Stable at neutral pH (6.1-7.4)[7] | Enables co-formulation with other neutral-pH stable drugs and mimics physiological conditions. |
| Physical Stability | Prone to fibrillation and aggregation[7][12] | Minimized fibrillation[2][9] | Reduced risk of aggregation during storage and experiments. |
| Chemical Stability | Susceptible to degradation and dimerization[7] | Significantly improved chemical stability[7] | Less degradation over time, leading to more reliable experimental results. |
| Solubility | Can have solubility issues, especially near pI[12] | Stably soluble under neutral pH conditions[7] | Easier to handle and formulate in standard biological buffers. |
Signaling Pathway
This compound exerts its effects through the amylin receptor signaling pathway, which plays a key role in energy homeostasis.
Caption: Mechanism of action of this compound.
By understanding the inherent stability of this compound and adhering to best practices for peptide handling, researchers can minimize potential experimental variability and achieve reliable results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. zealandpharma.com [zealandpharma.com]
- 3. joinvoy.com [joinvoy.com]
- 4. What Is this compound? - NowPatient [nowpatient.com]
- 5. How Does this compound Work? - NowPatient [nowpatient.com]
- 6. Zealand: Latest Developments in the Insulin Analog this compound for Weight Management [synapse.patsnap.com]
- 7. "Development of this compound: a Potent, Stable, Long-Acting Human Amyl - Dilun Biotechnology [peptidescientific.com]
- 8. blog.profil.com [blog.profil.com]
- 9. zealandpharma.com [zealandpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Petrelintide Dosage for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with petrelintide in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ZP8396) is a long-acting amylin analog.[1] Amylin is a peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake.[1][2] this compound mimics the action of endogenous amylin, primarily by activating amylin receptors. This activation leads to increased satiety (a feeling of fullness), slowing of gastric emptying, and regulation of glucose homeostasis.[3][4] Unlike GLP-1 receptor agonists that primarily reduce appetite, this compound is thought to restore sensitivity to the hormone leptin, which signals satiety.[2][3]
Q2: What is the appropriate animal model for preclinical efficacy studies of this compound?
Diet-induced obese (DIO) rats are a commonly used and relevant preclinical model for studying the effects of this compound on body weight, food intake, and body composition.[1][5][6] This model mimics key aspects of human obesity driven by the overconsumption of high-fat, palatable food.
Q3: What are the recommended dosage ranges for this compound in DIO rats?
Based on published preclinical data, effective doses of this compound in DIO rats range from 2 nmol/kg to 10 nmol/kg.[1][5][6] The dosing frequency in these studies was typically every second day (Q2D) or every fourth day (Q4D).[1][5][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and desired endpoints.
Q4: How does the efficacy of this compound compare to other anti-obesity medications in preclinical models?
In studies with DIO rats, this compound has demonstrated significant reductions in body weight and fat mass.[1][5][6] Notably, this compound appears to selectively reduce the intake of high-fat diets without affecting the consumption of standard chow.[5] Furthermore, preclinical data suggests that this compound may lead to preferential loss of fat mass while preserving lean mass, a desirable characteristic for an anti-obesity therapeutic.[1]
Q5: What are the key parameters to measure in a preclinical study evaluating this compound?
The primary endpoints to assess the efficacy of this compound in a preclinical setting include:
-
Body weight: Measured daily or at regular intervals.
-
Food intake: Differentiated between high-fat diet and standard chow if applicable.
-
Body composition: Measured by techniques such as EchoMRI to differentiate between fat mass and lean mass.
-
Metabolic parameters: Including blood glucose and lipid levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in body weight change between animals in the same treatment group. | - Inconsistent drug administration.- Differences in individual animal metabolism or food intake patterns.- Stress-induced effects on feeding behavior. | - Ensure accurate and consistent subcutaneous injection technique.- Increase the number of animals per group to improve statistical power.- Acclimatize animals to handling and injection procedures to minimize stress. |
| No significant effect on body weight or food intake at the tested doses. | - Insufficient dosage.- Suboptimal dosing frequency.- Issues with the stability or activity of the this compound formulation. | - Conduct a dose-escalation study to identify a more effective dose.- Adjust the dosing frequency based on the pharmacokinetic profile of this compound.- Verify the integrity and concentration of the this compound solution. Ensure proper storage conditions are maintained. |
| Unexpected adverse effects observed in treated animals (e.g., lethargy, excessive grooming). | - Potential off-target effects at higher doses.- Contamination of the drug formulation. | - Reduce the dose to a lower, previously tolerated level.- Carefully observe animals for any dose-dependent adverse events.- Ensure the purity of the this compound used and the sterility of the vehicle. |
| Difficulty in differentiating between high-fat diet and chow intake. | - Inadequate housing or feeding setup. | - Use specialized feeding systems that can accurately measure the consumption of different food types.- Ensure clear and consistent placement of different food sources within the cage. |
Quantitative Data Summary
The following tables summarize the quantitative data from a 30-day preclinical study in diet-induced obese (DIO) rats.
Table 1: Effect of this compound on Body Weight in DIO Rats
| Treatment Group | Dosing Regimen | Mean Change in Body Weight (%) |
| Vehicle | Every second day (Q2D) | +3.3% |
| Liraglutide | 5 nmol/kg twice daily (BID) | -0.1% |
| This compound | 2 nmol/kg every second day (Q2D) | -4.1% |
| This compound | 10 nmol/kg every fourth day (Q4D) | -7.8% |
Data adapted from preclinical studies in DIO rats.[1][5][6]
Table 2: Effect of this compound on Cumulative High-Fat Diet Intake in DIO Rats
| Treatment Group | Dosing Regimen | Total Cumulative High-Fat Diet Intake (g) |
| Vehicle | Every second day (Q2D) | 834 g |
| Liraglutide | 5 nmol/kg twice daily (BID) | 796 g |
| This compound | 2 nmol/kg every second day (Q2D) | 646 g |
| This compound | 10 nmol/kg every fourth day (Q4D) | 576 g |
Data adapted from preclinical studies in DIO rats.[5]
Table 3: Effect of this compound on Body Composition in DIO Rats
| Treatment Group | Dosing Regimen | Mean Change in Fat Mass (% of Body Weight) | Mean Change in Lean Mass (% of Body Weight) |
| Vehicle | Every second day (Q2D) | +3.2% | -3.8% |
| Liraglutide | 5 nmol/kg twice daily (BID) | +2.0% | -2.4% |
| This compound | 2 nmol/kg every second day (Q2D) | -0.3% | -0.8% |
| This compound | 10 nmol/kg every fourth day (Q4D) | -1.6% | +0.1% |
Data adapted from preclinical studies in DIO rats.[1][6]
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in a Diet-Induced Obese (DIO) Rat Model
1. Animal Model and Acclimation:
- Use male rats of a suitable strain (e.g., Sprague-Dawley or Wistar).
- Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-10 weeks.
- House animals individually in a temperature- and light-controlled environment (12-hour light/dark cycle).
- Allow a one-week acclimation period to the housing and handling procedures before the start of the experiment.
2. Experimental Groups:
- Randomly assign DIO rats to treatment groups (n=8-10 per group) based on body weight to ensure even distribution.
- Group 1: Vehicle control (e.g., phosphate-buffered saline), administered subcutaneously (SC) every second day (Q2D).
- Group 2: Positive control (e.g., Liraglutide, 5 nmol/kg), administered SC twice daily (BID).
- Group 3: this compound (low dose, e.g., 2 nmol/kg), administered SC every second day (Q2D).
- Group 4: this compound (high dose, e.g., 10 nmol/kg), administered SC every fourth day (Q4D).
3. Drug Administration:
- Prepare fresh drug solutions daily or as required based on stability data.
- Administer all treatments via subcutaneous injection in the dorsal region.
- Rotate the injection site to minimize local irritation.
4. Data Collection:
- Body Weight: Record the body weight of each animal daily at the same time.
- Food Intake: If using a dual-choice feeding paradigm, provide pre-weighed amounts of high-fat diet and standard chow. Measure the remaining food daily to calculate consumption.
- Body Composition: At the beginning and end of the study, measure fat mass and lean mass using EchoMRI or a similar non-invasive technique.
5. Study Duration:
- The treatment period is typically 30 days.
6. Data Analysis:
- Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
- A p-value of <0.05 is typically considered statistically significant.
Visualizations
Caption: this compound signaling pathway.
Caption: Preclinical experimental workflow.
References
- 1. RAMPs regulate the transport and ligand specificity of the calcitonin-receptor-like receptor. | BioGRID [thebiogrid.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Calcitonin Receptor and Calcitonin Receptor-like Receptor by Membrane-anchored Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly and signaling of CRLR and RAMP1 complexes assessed by BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RAMPs regulate the transport and ligand specificity of the calcitonin-receptor-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Petrelintide stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the stability of Petrelintide in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability at neutral pH significant?
A1: this compound is a long-acting amylin analog currently under investigation for weight management.[1][2] Its notable feature is its chemical and physical stability at a neutral pH, which is a significant advancement over older amylin analogs that required acidic formulations to prevent aggregation and deamidation.[3][4][5] This stability at neutral pH is crucial because it allows for potential co-formulation with other peptide-based therapies for weight management, enhancing its versatility in drug development.[1][3][5][6][7]
Q2: In which buffers has this compound been shown to be stable?
A2: this compound has been tested and shown to have good chemical and physical stability in common physiological buffer systems, including histidine, phosphate (B84403), and Tris buffers, across a pH range of 6.1 to 7.4.[4][5]
Q3: What are the primary degradation pathways for this compound and similar amylin analogs?
A3: The main stability concerns for amylin analogs like this compound are physical aggregation, leading to fibrillation, and chemical degradation, primarily through deamidation of asparagine and glutamine residues.[3][4][5] this compound has been specifically engineered to minimize fibrillation.[1][2]
Q4: What are common excipients used with this compound and how might they affect stability?
A4: Common tonicity agents used in this compound formulations include sodium chloride (NaCl), mannitol (B672), and propylene (B89431) glycol.[5]
-
NaCl: Can influence peptide aggregation, with the effect being concentration-dependent.[2][6][8]
-
Mannitol: Often used as a bulking agent in lyophilized formulations and can help stabilize proteins by preventing aggregation and protecting them during freeze-drying.[1][5][9][10][11]
-
Propylene Glycol: Can be used as a stabilizer in peptide formulations and may help reduce peptide deamidation.[3][12]
Troubleshooting Guide
Problem: I am observing precipitation or cloudiness in my this compound solution.
| Potential Cause | Troubleshooting Steps |
| Fibrillation/Aggregation | - Confirm that the buffer pH is within the optimal range of 6.1-7.4. - If using a new buffer system, verify its compatibility. - Consider performing a Thioflavin T (ThT) assay to confirm the presence of amyloid fibrils. - If possible, analyze the sample using Size Exclusion Chromatography (SEC) to detect high molecular weight species. |
| Poor Solubility | - Ensure the peptide is fully dissolved initially. This may require gentle vortexing or sonication. - For peptides with high hydrophobicity, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in the aqueous buffer, might be necessary. |
| Buffer Component Incompatibility | - If using a phosphate buffer with divalent cations (e.g., Ca²⁺), precipitation of phosphate salts can occur. - Ensure all buffer components are fully dissolved and the final solution is filtered. |
Problem: My experimental results suggest a loss of this compound activity or concentration over time.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation (e.g., Deamidation) | - Maintain the buffer pH in the neutral range, as deamidation rates for asparagine residues can increase at both acidic and alkaline pH.[13][14][15][16][17][18] - Store stock solutions at recommended low temperatures (-20°C or -80°C). - Analyze the sample using a stability-indicating method like Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) to detect and quantify degradation products. |
| Adsorption to Surfaces | - Peptides can adsorb to the surfaces of storage vials and labware. - Consider using low-protein-binding microcentrifuge tubes and pipette tips. - Including a small amount of a non-ionic surfactant in the buffer may help reduce adsorption. |
| Repeated Freeze-Thaw Cycles | - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to aggregation and degradation. |
Quantitative Stability Data Summary
The following tables summarize the available stability data for this compound under accelerated conditions.
Table 1: Physical Stability of this compound in Various Buffers
| Buffer System | Tonicity Agents | Tested pH Range | Fibrillation (1 week at 40°C) | Covalent Oligomers (1 week at 40°C) |
| Histidine | NaCl, Mannitol | 6.1–7.4 | Not Detected | ≤ 0.2% |
| Phosphate | NaCl, Mannitol, Propylene Glycol | 6.1–7.4 | Not Detected | ≤ 0.2% |
| Tris | NaCl, Mannitol | 6.6–7.4 | Not Detected | ≤ 0.2% |
| Data derived from accelerated stability studies.[4][5] |
Table 2: Chemical Stability of this compound in Various Buffers
| Buffer System | Tonicity Agents | Tested pH Range | Chemical Degradation (1 week at 40°C) |
| Histidine | NaCl, Mannitol | 6.1–7.4 | ≤ 3% |
| Phosphate | NaCl, Mannitol, Propylene Glycol | 6.1–7.4 | ≤ 3% |
| Tris | NaCl, Mannitol | 6.6–7.4 | ≤ 3% |
| As determined by UPLC. Data from accelerated stability studies.[4][5] |
Experimental Protocols
The following are representative protocols for key stability-indicating assays. These are general procedures and would require optimization for the specific analysis of this compound.
1. Stability-Indicating Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
This method is used to separate and quantify this compound from its potential degradation products.
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 65% B over 10 minutes) is typically used to elute the peptide and its degradation products.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: Dilute this compound stock solution in the initial mobile phase composition.
-
Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
2. Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC separates molecules based on their size and is the standard method for quantifying soluble aggregates.[16][19][20][21]
-
Column: A silica-based SEC column with a pore size appropriate for the molecular weight of this compound and its potential oligomers (e.g., 200 Å).
-
Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, pH 6.8, often containing a salt like 150 mM NaCl to minimize ionic interactions with the column.[16]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: The sample should be filtered through a low-protein-binding 0.22 µm filter before injection.[22]
-
Analysis: High molecular weight species (aggregates) will elute before the monomeric this compound peak. The percentage of aggregate can be calculated from the peak areas.
3. Thioflavin T (ThT) Fibrillation Assay
This is a fluorescent-based assay used to detect the formation of amyloid-like fibrils.[23][24][25]
-
Reagents:
-
Thioflavin T stock solution (e.g., 1 mM in water). Store in the dark.
-
Assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).[24]
-
-
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).
-
In a 96-well black plate, add a small volume of the this compound sample to be tested.
-
Add the ThT working solution to each well.
-
Incubate the plate in the dark for a period of time (e.g., 1 hour).[26]
-
Measure the fluorescence using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-510 nm.[24][25][26][27]
-
-
Analysis: An increase in fluorescence intensity compared to a control sample of monomeric peptide indicates the presence of fibrils.
Visualizations
References
- 1. Mannitol vs Trehalose: Excipient Use in Peptide Manufacturing [biolongevitylabs.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mannitol: Stabilize Proteins In Biopharma [outsourcedpharma.com]
- 6. Effect of NaCl and peptide concentration on the self-assembly of an ionic-complementary peptide EAK16-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uk-peptides.com [uk-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of mannitol crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2005049061A2 - Propylene glycol-containing peptide formulations which are optimal for production and for use in injection devices - Google Patents [patents.google.com]
- 13. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. waters.com [waters.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Thioflavin T spectroscopic assay [assay-protocol.com]
- 25. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thioflavin T Assay [protocols.io]
- 27. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
Addressing injection site reactions with long-acting peptide analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-acting peptide analogues. The information is designed to help address common issues, particularly injection site reactions (ISRs), encountered during experimental studies.
Troubleshooting Guides and FAQs
This section addresses specific issues in a question-and-answer format to provide direct support for common experimental challenges.
Peptide Handling and Reconstitution
-
Q1: My peptide solution appears cloudy or contains visible particles after reconstitution. What should I do?
-
A1: Cloudiness or precipitation may indicate peptide aggregation or poor solubility.[1][2][3] Do not use the solution. Several factors could be the cause:
-
Improper Reconstitution Technique: Injecting the solvent too quickly can damage the peptide structure. Always add the solvent slowly down the side of the vial and gently swirl; do not shake vigorously.[2][3]
-
Solvent pH: The pH of the reconstitution solvent (e.g., bacteriostatic water) may be suboptimal for your specific peptide, leading to aggregation.[2][3]
-
Temperature Shock: Reconstituting a peptide vial that is not at room temperature can cause aggregation. Allow both the lyophilized peptide and the solvent to reach room temperature before mixing.[2][3]
-
Peptide Concentration: The concentration may be too high for the peptide's solubility in the chosen solvent. Try reconstituting at a lower concentration.[4]
-
Troubleshooting Steps: If solubility issues persist, consider using a small amount of a different solvent, such as 10% acetic acid for basic peptides or 10% ammonium (B1175870) bicarbonate for acidic peptides, before adding the aqueous buffer.[5] Sonication may also aid in dissolving the peptide.[5]
-
-
-
Q2: How should I properly store my lyophilized and reconstituted peptides to prevent degradation and aggregation?
-
A2: Proper storage is critical for maintaining peptide integrity.
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C in a dark, dry place.[6] They are generally stable at room temperature for short periods, but prolonged exposure to heat can cause degradation.[7]
-
Reconstituted Peptides: Store reconstituted peptides in the refrigerator at 4°C.[6] Avoid freezing reconstituted peptides unless a specific protocol with cryoprotectants is used, as freeze-thaw cycles can degrade the peptide.[6][7]
-
-
Formulation and Administration
-
Q3: We are observing a high incidence of injection site reactions (e.g., redness, swelling) in our animal studies. What formulation parameters should we investigate?
-
A3: Several formulation parameters can contribute to ISRs.
-
pH: The pH of the formulation should be as close to physiological pH (~7.4) as possible to minimize pain and irritation.[8] Non-physiological pH can activate nociceptors.[8] If a non-physiological pH is required for peptide stability, use the lowest possible buffer strength to allow for rapid neutralization at the injection site.[9][10]
-
Buffer Type and Concentration: The type and concentration of the buffer can significantly impact injection site pain. Citrate buffers have been associated with higher pain perception compared to histidine or phosphate (B84403) buffers.[9][11] Higher buffer concentrations can also increase pain.[9][11]
-
Osmolality: Ideally, injectable solutions should be isotonic (around 300 mOsm/kg). Hypertonic solutions can cause pain and discomfort.[11] However, the impact of osmolality can sometimes be less significant than other factors.[12][13]
-
Excipients: Preservatives and other excipients can sometimes cause irritation. Review the components of your formulation for known irritants.
-
-
-
Q4: Can the injection technique itself influence the severity of injection site reactions?
-
A4: Yes, proper injection technique is crucial.
-
Site Rotation: Avoid injecting into the same spot repeatedly. Rotating injection sites can help minimize irritation.[14]
-
Injection Speed and Volume: Rapid injection of a large volume can increase pain and tissue distension.[15][16] Consider slower injection rates for larger volumes.
-
Needle Gauge: Using a smaller diameter needle is associated with less pain.[15]
-
Temperature of Injectate: Injecting a cold solution directly from the refrigerator can cause discomfort. Allow the formulation to reach room temperature before administration.[8][14]
-
-
Data on Injection Site Reactions
The following table summarizes the incidence of injection site reactions (ISRs) for selected long-acting peptide analogues based on clinical trial data.
| Peptide Analogue Class | Drug Examples | Reported Incidence of ISRs | Common Types of ISRs |
| GLP-1 Receptor Agonists | Exenatide (once-weekly), Albiglutide, Lixisenatide, Tirzepatide | 5.1% - 16% for some formulations.[17] Up to 51.1% of patients on Tirzepatide developed antidrug antibodies, which may increase ISR risk.[14] | Pruritus (itching), redness, swelling, pain, injection site nodules.[14][17] |
| Somatostatin Analogues | Octreotide, Lanreotide | Pain reported in up to 76% of patients.[6] Other reactions like mass, hemorrhage, and swelling are also noted.[6] | Pain, erythema, hematoma, bruising, edema, induration, nodule formation.[6] |
| Other Peptide Analogues | Rusfertide | 47.4% | Injection site reactions (unspecified).[18] |
Experimental Protocols
Detailed methodologies for key experiments to assess factors related to injection site reactions are provided below.
1. In Vitro Peptide Aggregation Assay (Thioflavin T Method)
This protocol assesses the propensity of a peptide to form amyloid-like fibrillar aggregates, a potential contributor to immunogenicity.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[19][20]
-
Materials:
-
Procedure:
-
Preparation: Prepare the reaction mixture in a microcentrifuge tube. For each well, combine the peptide solution (at the desired final concentration, e.g., 50 µM), ThT (final concentration of ~20 µM), and reaction buffer.[1][20] Include a negative control with buffer and ThT only.
-
Plating: Dispense 100-200 µL of the reaction mixture into each well of the 96-well plate.[1][19] Ensure at least triplicate measurements for each condition.
-
Incubation and Measurement: Place the plate in a plate reader set to 37°C.[1][19] Program the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for a duration of up to 48-50 hours.[19][21] Orbital shaking between reads can be included to promote aggregation.[19]
-
Data Analysis: Subtract the background fluorescence of the negative control from the sample readings. Plot the fluorescence intensity against time to generate an aggregation curve, which typically shows a lag phase, an exponential growth phase, and a plateau.
-
2. In Vitro Immunogenicity Assessment (PBMC Activation Assay)
This protocol evaluates the potential of a peptide or its aggregates to stimulate an immune response using human peripheral blood mononuclear cells (PBMCs).
-
Principle: PBMCs, which include lymphocytes and monocytes (which can differentiate into dendritic cells and macrophages), are exposed to the peptide. Activation of these immune cells is measured by markers of proliferation or cytokine production.[22]
-
Materials:
-
Freshly drawn human whole blood with anticoagulant or a buffy coat
-
Phosphate Buffered Saline (PBS)
-
Culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)[22]
-
Peptide solution (test article)
-
Positive control (e.g., Phytohemagglutinin (PHA)) and negative control (vehicle)
-
24- or 96-well culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Assay kits for measuring endpoints (e.g., ELISA for cytokine detection)
-
-
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS.[23] b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.[23] c. Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.[22][23] d. Four layers will form. Carefully aspirate the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.[23] e. Wash the collected cells with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.[22] f. Resuspend the cell pellet in culture medium and perform a cell count.
-
Cell Culture and Stimulation: a. Plate the PBMCs at a density of 1-2 x 10^6 cells/well in a 24-well plate.[8] b. Add the peptide solution at various concentrations, along with positive and negative controls. c. Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 24-72 hours).
-
Endpoint Analysis: a. After incubation, collect the cell culture supernatant. b. Measure the concentration of relevant cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatant using ELISA or other immunoassays. c. Alternatively, cell proliferation can be assessed using assays like the MTT assay or by measuring the incorporation of radioactive thymidine.
-
3. In Vivo Dermal Irritation Assessment (Adapted from OECD 404)
This protocol provides a framework for assessing the potential of a peptide formulation to cause skin irritation in an animal model, typically the albino rabbit.
-
Principle: The test substance is applied to a small area of the animal's skin, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.[21][24][25]
-
Animal Model: Albino rabbit is the preferred species.[24][25]
-
Procedure:
-
Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal/flank area of the animal to expose a test site of approximately 6 cm².[26]
-
Test Substance Application: Apply a dose of 0.5 mL of the liquid peptide formulation to the test site.[24] Cover the site with a gauze patch and secure it with non-irritating tape. The trunk of the animal may be wrapped to hold the patch in place.[13][26]
-
Removal and Observation: After 4 hours, remove the patch and any residual test substance.
-
Scoring: Examine the skin for signs of erythema and edema and grade the reactions at 1, 24, 48, and 72 hours after patch removal. Additional observations may be made for up to 14 days to assess the reversibility of the effects.[24] Scoring is typically done on a 0 (no effect) to 4 (severe effect) scale for both erythema and edema.[21]
-
Interpretation: The scores are used to calculate a primary irritation index to classify the substance's irritation potential.[13]
-
Visualizations
Inflammatory Signaling Pathway at the Injection Site
The diagram below illustrates a key inflammatory pathway that can be activated by components of a peptide formulation or by the peptide aggregates themselves, leading to an injection site reaction. This involves the activation of the NLRP3 inflammasome.
References
- 1. bluewellpeptides.com [bluewellpeptides.com]
- 2. peptidesource.net [peptidesource.net]
- 3. reddit.com [reddit.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Synthesis | Frequently Asked Questions [etonbio.com]
- 6. Storage and Reconstitution Tips – The Peptide Nest [azhealthnest.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 11. kinampark.com [kinampark.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. daikinchemicals.com [daikinchemicals.com]
- 14. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tolerability of High-Volume Subcutaneous Injections of a Viscous Placebo Buffer: A Randomized, Crossover Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolerability of High-Volume Subcutaneous Injections of a Viscous Placebo Buffer: A Randomized, Crossover Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [kuscholarworks.ku.edu]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. testinglab.com [testinglab.com]
- 22. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Petrelintide in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the long-acting amylin analog, Petrelintide, in animal models. The focus is on understanding and mitigating potential gastrointestinal (GI) side effects to ensure data quality and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ZP8396) is an investigational long-acting analog of the hormone amylin.[1][2] Amylin is co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake.[1] this compound mimics the actions of endogenous amylin, which include:
-
Slowing gastric emptying: This leads to a feeling of fullness and can reduce the rate of glucose absorption.
-
Promoting satiety: this compound acts on the area postrema of the brain to decrease food intake.
-
Suppressing glucagon (B607659) secretion: This helps to reduce hepatic glucose production, particularly after meals.
Q2: What are the expected gastrointestinal side effects of this compound in animal models?
While preclinical studies on this compound suggest it has better GI tolerability compared to GLP-1 receptor agonists, some dose-dependent side effects, characteristic of amylin analogs, can be anticipated.[1] These may include:
-
Reduced food intake/anorexia: This is an expected pharmacological effect.
-
Nausea and vomiting (or surrogate behaviors in rodents): Rodents do not vomit, but nausea can be assessed through behaviors like pica (consumption of non-nutritive substances).
-
Changes in GI motility: A slowing of gastric emptying is a primary mechanism of action.
In human clinical trials, the most common GI adverse events reported with this compound were generally mild and included nausea, vomiting, and diarrhea.[1]
Q3: How can I monitor for gastrointestinal side effects in my animal models?
Regular and careful observation is crucial. Key methods include:
-
Daily food and water intake measurements: A significant, rapid drop in food intake beyond the expected anorectic effect may indicate adverse GI effects.
-
Body weight monitoring: While weight loss is an expected outcome, an excessive or rapid decrease may signal poor tolerability.
-
Behavioral observation: Look for signs of malaise, such as lethargy, piloerection, or a hunched posture.
-
Pica assessment: Monitor for the consumption of bedding or other non-nutritive substances, which is an established surrogate for nausea in rats.
-
Gastrointestinal motility assays: Techniques like the charcoal meal transit test can quantify the extent of delayed gastric emptying.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive acute reduction in food intake | Initial dose may be too high, leading to pronounced anorectic effects or nausea. | Implement a dose-escalation protocol. Start with a lower dose and gradually increase to the target dose over several days or weeks. This allows for acclimatization to the anorectic effects. |
| Signs of nausea (e.g., pica) | The dose of this compound may be inducing significant gastrointestinal distress. | Reduce the dose to the previously well-tolerated level. Consider co-administration with an anti-emetic agent if experimentally appropriate, though this may confound results. Ensure the pica is not due to other environmental stressors. |
| Significant and rapid body weight loss | This could be a result of severe anorexia and/or dehydration due to GI upset. | Temporarily suspend dosing and provide supportive care (e.g., hydration). Re-initiate dosing at a lower level once the animal has stabilized. Ensure that the weight loss is not simply due to a reduction in high-fat diet preference if that is part of the experimental design. |
| Diarrhea or loose stools | While less common with amylin analogs compared to GLP-1 agonists, it can occur. | Monitor hydration status closely. Ensure the diet is consistent and has not been changed recently. If persistent, consider reducing the dose of this compound. |
Quantitative Data from Preclinical Studies
While comprehensive data on the gastrointestinal side effects of this compound in animal models from full-text publications are limited, conference abstracts provide some insights into its effects on food intake and body weight in diet-induced obese (DIO) rats.
Table 1: Effects of this compound on Body Weight in Lean and DIO Rats
| Animal Model | Dosing Regimen | Duration | Body Weight Change vs. Vehicle | Reference |
| Lean Rats | Single s.c. injection (0.5, 3, 30, 300 nmol/kg) | 96 hours | Significant dose-dependent weight loss | [3] |
| DIO Rats | 1, 3, and 15 nmol/kg, s.c., every 2nd day | 21 days | Significant dose-dependent weight loss | [3] |
Table 2: Effects of this compound on Food Intake in DIO Rats
| Treatment | Effect on High-Fat Diet Intake | Effect on Chow Intake | Reference |
| This compound | Significantly reduced | No significant change | [4] |
Experimental Protocols
Protocol 1: Pica Assay for Assessing Nausea in Rats
This protocol is a standard method for evaluating nausea-like behavior in rats, which lack the ability to vomit.
Materials:
-
Standard rodent chow
-
Kaolin (B608303) (hydrated aluminum silicate) pellets
-
Cages with separate food hoppers for chow and kaolin
-
Weighing scale accurate to 0.1g
Procedure:
-
Acclimation (7 days):
-
House rats individually.
-
Provide ad libitum access to water, standard chow, and kaolin pellets in separate containers.
-
Measure daily consumption of both chow and kaolin to establish a baseline. Handle the animals daily to acclimate them to the procedures.
-
-
Treatment:
-
On the test day, weigh the rats and administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).
-
Return the rats to their cages with pre-weighed amounts of chow and kaolin.
-
-
Measurement:
-
At specified time points (e.g., 24 and 48 hours post-injection), measure the amount of chow and kaolin consumed.
-
Calculate the net consumption by subtracting the final weight from the initial weight of the food and kaolin, accounting for any spillage.
-
-
Data Analysis:
-
Compare the kaolin intake between the this compound-treated groups and the vehicle control group. A statistically significant increase in kaolin consumption in the treated groups is indicative of pica, a surrogate for nausea.
-
Protocol 2: Charcoal Meal Test for Gastrointestinal Motility in Rats
This protocol measures the transit of a non-absorbable marker through the small intestine to assess the effect of a compound on GI motility.
Materials:
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Fasting:
-
Fast the rats for 16-18 hours prior to the experiment, with free access to water.[5]
-
-
Treatment:
-
Administer this compound or vehicle control at the desired dose and route.
-
-
Charcoal Meal Administration:
-
At a specified time after drug administration (e.g., 60 minutes), administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 2 ml per animal).[5]
-
-
Euthanasia and Dissection:
-
After a set period (e.g., 15-30 minutes) following the charcoal meal, euthanize the animals via an approved method.[5]
-
Immediately perform a laparotomy and carefully expose the gastrointestinal tract.
-
Gently remove the small intestine from the pyloric sphincter to the cecum, avoiding any stretching.
-
-
Measurement:
-
Lay the intestine flat on a surface and measure its total length.
-
Measure the distance the charcoal has traveled from the pyloric sphincter to the leading edge of the charcoal column.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the percentage of intestinal transit between the this compound-treated groups and the vehicle control group. A significant decrease indicates delayed gastrointestinal transit.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing GI side effects.
Caption: Troubleshooting logic for adverse GI events.
References
Technical Support Center: Enhancing Petrelintide's Half-Life via Peptide Acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the half-life of Petrelintide through peptide acylation.
Introduction to this compound and Acylation
This compound is a long-acting amylin analogue under development for weight management.[1] It is a 36-amino-acid acylated peptide based on the human amylin sequence.[2] This modification is crucial for extending its plasma half-life, allowing for once-weekly subcutaneous administration.[1][2] The native amylin analogue, pramlintide, has a very short half-life, requiring multiple daily injections. In contrast, the acylated this compound boasts a terminal half-life of approximately 10 days (240 hours).[2][3] This dramatic increase in half-life is attributed to the appended fatty acid chain, which facilitates binding to serum albumin, thus reducing renal clearance and enzymatic degradation.
Data Presentation: Pharmacokinetics of Acylated this compound
The following table summarizes the reported pharmacokinetic properties of acylated this compound.
| Parameter | Value | Reference |
| Peptide Type | Acylated Amylin Analogue | [2] |
| Administration | Subcutaneous, once-weekly | [1] |
| Terminal Half-life (t½) | ~10 days (240 hours) | [2][3] |
| Bioavailability | 85% | [2] |
| Time to Peak Concentration (Tmax) | 24 hours | [3] |
Experimental Protocols
While the specific acylation protocol for this compound is proprietary, this section provides a generalized, detailed methodology for peptide acylation with a fatty acid to improve plasma half-life.
General Protocol for Peptide Acylation
Objective: To covalently attach a fatty acid to a peptide to enhance its in vivo half-life.
Materials:
-
Peptide with a suitable conjugation site (e.g., a lysine (B10760008) residue)
-
Activated fatty acid (e.g., fatty acid N-hydroxysuccinimide [NHS] ester)
-
Anhydrous dimethylformamide (DMF) or other suitable organic solvent
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve the activated fatty acid (e.g., palmitic acid NHS ester) in anhydrous DMF to a 1.5 to 3-fold molar excess over the peptide.
-
Reaction Initiation: Add DIPEA to the peptide solution to achieve a final concentration of 2-3 equivalents relative to the peptide. This will act as a base to deprotonate the amine group on the peptide.
-
Acylation Reaction: Slowly add the activated fatty acid solution to the peptide solution while stirring. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for difficult couplings.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by RP-HPLC and MS to check for the formation of the acylated peptide and the disappearance of the starting material.
-
Quenching the Reaction: Once the reaction is complete, quench any remaining activated fatty acid by adding a small amount of an amine-containing reagent like glycine (B1666218) or Tris buffer.
-
Purification: Purify the acylated peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and MS.
-
Lyophilization: Lyophilize the purified acylated peptide to obtain a stable powder for long-term storage.
Mandatory Visualizations
Caption: Amylin signaling pathway initiated by an amylin analogue like this compound.
Caption: General experimental workflow for peptide acylation.
Caption: Troubleshooting decision tree for low peptide acylation yield.
Troubleshooting Guides
Troubleshooting Peptide Acylation
Q1: My peptide acylation reaction shows low or no conversion to the desired product. What are the possible causes and solutions?
-
Possible Cause 1: Inactive Reagents. The activated fatty acid (e.g., NHS ester) may have hydrolyzed due to moisture. The peptide or solvent may also contain water.
-
Solution: Use fresh, high-quality activated fatty acid. Ensure all solvents (e.g., DMF) are anhydrous. Dry the peptide thoroughly before use.
-
-
Possible Cause 2: Suboptimal Reaction pH. The acylation of a primary amine (like the one on a lysine side chain) requires a basic environment to deprotonate the amine, making it nucleophilic.
-
Solution: Ensure the addition of a non-nucleophilic base like DIPEA. The optimal pH is typically between 8 and 9.
-
-
Possible Cause 3: Steric Hindrance. The acylation site on the peptide may be sterically hindered, preventing the bulky fatty acid from accessing it.
-
Solution: Increase the reaction time and/or temperature. Consider using a longer, more flexible linker between the fatty acid and the activating group.
-
-
Possible Cause 4: Poor Peptide Solubility. The peptide may not be fully dissolved in the reaction solvent, reducing the availability of the acylation site.
-
Solution: Test different organic solvents or solvent mixtures to improve solubility. Sonication can also aid in dissolution.
-
Q2: I am observing multiple acylation products in my reaction mixture. How can I improve the selectivity?
-
Possible Cause: Multiple Reactive Sites. The peptide may have multiple primary amines (e.g., N-terminus and multiple lysine residues) that are all reacting with the fatty acid.
-
Solution: If site-specific acylation is desired, use orthogonal protecting groups during peptide synthesis to block all but the target amine. Alternatively, enzymatic ligation methods can offer higher specificity.
-
Q3: The purified acylated peptide has low stability and aggregates. What can I do?
-
Possible Cause: Increased Hydrophobicity. The addition of a long fatty acid chain significantly increases the hydrophobicity of the peptide, which can lead to aggregation.
-
Solution: Optimize the purification and storage conditions. Lyophilization from a solution containing a small amount of a co-solvent like tert-butanol (B103910) can sometimes improve the cake quality. For storage, consider buffers containing non-ionic detergents or other excipients that reduce aggregation.
-
Frequently Asked Questions (FAQs)
FAQs: Determining Peptide Half-Life
Q1: What is the principle behind determining the in vivo half-life of a peptide?
The in vivo half-life (t½) is the time it takes for the concentration of a peptide in the bloodstream to be reduced by half. It is a critical pharmacokinetic parameter that influences the dosing frequency of a therapeutic peptide. The determination typically involves administering the peptide to an animal model, collecting blood samples at various time points, and measuring the peptide concentration in the plasma.
Q2: What are the common analytical methods for quantifying peptides in plasma samples?
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for peptide quantification due to its high sensitivity and specificity. It can distinguish the intact peptide from its metabolites and degradation products.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies specific to the peptide for quantification. It is highly sensitive but can be subject to cross-reactivity with similar molecules.
Q3: What are the key challenges in accurately measuring peptide half-life in plasma?
-
Peptide Stability in Collected Samples: Peptides can be rapidly degraded by proteases present in blood samples even after collection.
-
Solution: Collect blood in tubes containing protease inhibitors and keep the samples on ice. Process the samples to plasma or serum as quickly as possible and store them at -80°C.
-
-
Non-specific Binding: Peptides can adsorb to the surfaces of collection tubes and labware, leading to artificially low concentration measurements.
-
Solution: Use low-binding tubes and pipette tips. The addition of a small amount of a non-ionic detergent to buffers can also help.
-
-
Matrix Effects in LC-MS: Components of the plasma can interfere with the ionization of the peptide, affecting the accuracy of quantification.
-
Solution: Develop a robust sample preparation method (e.g., solid-phase extraction or protein precipitation) to remove interfering substances. The use of a stable isotope-labeled internal standard is also crucial.
-
Q4: How can I perform an in vitro plasma stability assay as a preliminary screen?
An in vitro plasma stability assay can provide an initial estimate of a peptide's susceptibility to degradation.
-
Procedure:
-
Incubate the peptide at a known concentration in fresh plasma at 37°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the enzymatic degradation in each aliquot by adding a quenching solution (e.g., acetonitrile (B52724) or trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to determine the percentage of intact peptide remaining at each time point.
-
Calculate the half-life by fitting the data to a first-order decay curve.
-
References
Strategies to minimize fibrillation of amylin analogue peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amylin analogue peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize peptide fibrillation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is amylin fibrillation and why is it a significant problem?
Amylin, or Islet Amyloid Polypeptide (IAPP), is a peptide hormone that has a high propensity to misfold and aggregate into insoluble amyloid fibrils, particularly the human variant (hIAPP).[1][2] This process, known as fibrillation, is problematic for several reasons:
-
In Drug Development: Fibrillation leads to loss of active therapeutic peptide, reduced efficacy, and potential immunogenicity of the drug formulation.[3][4] The commercial amylin analogue, pramlintide, was developed specifically to overcome the aggregation and toxicity issues of native hIAPP.[2]
-
In Research: Uncontrolled aggregation can confound experimental results, causing loss of soluble peptide and leading to artifacts.[3]
-
Pathological Significance: In type 2 diabetes, the deposition of these amyloid fibrils in the pancreas is associated with the loss of insulin-producing β-cells.[1][2][5]
Q2: What are the primary drivers of amylin fibrillation in vitro?
Several factors can initiate or accelerate the fibrillation process, which proceeds from soluble monomers to oligomers, protofibrils, and finally to mature, β-sheet-rich fibrils.[5] Key drivers include:
-
Amino Acid Sequence: The region spanning residues 22-28 is considered critical for amyloid formation.[1][2]
-
pH: Amylin's misfolding is highly pH-dependent.[6][7] Acidic conditions can promote aggregation, which presents a major challenge for co-formulating amylin analogues (stable at pH ~4) with insulin (B600854) analogues (stable at pH ~7.4).[8][9][10]
-
Temperature: Higher temperatures generally accelerate aggregation kinetics.[11]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions that lead to nucleation and fibril growth.[12]
-
Mechanical Agitation: Shaking or stirring introduces energy and promotes aggregation at hydrophobic interfaces, such as the air-water interface.[12][13][14]
-
Ionic Strength: The presence and concentration of salts can influence electrostatic interactions, thereby affecting the rate and extent of aggregation.[15][16]
Q3: How do amino acid substitutions in amylin analogues like pramlintide prevent fibrillation?
Pramlintide, a synthetic amylin analogue, features proline substitutions for alanine-25, serine-28, and serine-29.[2] Proline residues are known as "β-sheet breakers." Their rigid cyclic structure disrupts the formation of the extended β-sheet secondary structure that is essential for amyloid fibril assembly.[1] This modification significantly reduces the peptide's ability to form amyloid fibrils, making it a viable therapeutic.[2]
Q4: What is the principle behind the Thioflavin T (ThT) assay for monitoring fibrillation?
Thioflavin T (ThT) is a fluorescent dye that is widely used to monitor amyloid fibril formation in real-time.[17][18] In its free state, the dye has low fluorescence. However, when it binds to the cross-β-sheet structure characteristic of amyloid fibrils, its fluorescence emission is significantly enhanced, typically with an emission maximum around 482-485 nm when excited at ~440-450 nm.[5][17][18] This allows for the kinetic monitoring of fibrillation, which often displays a sigmoidal curve representing nucleation, growth, and saturation phases.[19]
Troubleshooting Guide
Problem: My peptide aggregates almost immediately after dissolution.
| Possible Cause | Troubleshooting Step |
| Poor Peptide Quality / Pre-existing Seeds | Ensure high purity of the peptide stock. Before starting an assay, filter the stock solution through a 0.2µm filter or ultracentrifuge it to remove any trace amounts of pre-formed aggregates that can act as seeds.[18] |
| Incorrect Solvent/pH | Dissolve the peptide in the recommended solvent (e.g., deionized water, dilute acid) before buffering to the final experimental pH. Amylin's aggregation is highly sensitive to pH; the protonation state of His18, in particular, acts as an electrostatic switch that can inhibit fibrillation when charged (below its pKa of ~5.0 in the fibril state).[6][7] |
| High Concentration | Prepare the stock solution at a higher concentration and dilute it to the final working concentration immediately before the experiment. Avoid storing the peptide at high concentrations in aggregation-prone buffers. |
Problem: I am observing inconsistent or irreproducible fibrillation kinetics in my ThT assay.
| Possible Cause | Troubleshooting Step |
| Variable Seeding | Inconsistent amounts of tiny, pre-existing aggregates (seeds) in the starting material can dramatically alter the lag phase. Always prepare fresh monomeric peptide solutions and handle them consistently (e.g., same dissolution time, temperature, filtering method).[18] |
| Plate/Cuvette Surface Effects | The surface of the microplate can influence nucleation. Use low-binding plates and ensure they are clean and free of contaminants.[20] |
| Pipetting Variation | Inconsistent pipetting can lead to variations in the final peptide or ThT concentration, affecting results. Ensure accurate and consistent pipetting, especially for viscous solutions. |
| ThT Dye Interference at Low pH | At acidic pH, the ThT dye itself can become charged and may hinder fibril formation, leading to artifacts.[6][7] If working at low pH, consider alternative methods like turbidity measurements or using a different fluorescent dye like Nile Red to confirm kinetics.[6] |
Problem: A known fibrillation inhibitor is not working in my assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor-to-Peptide Ratio | The effectiveness of an inhibitor is often concentration-dependent. Perform a dose-response experiment to determine the optimal concentration or IC50. For example, the Arg-1 peptide inhibitor shows an IC50 of ~1 µM for inhibiting wild-type amylin fibril elongation.[21] |
| Mechanism of Action is Environment-Dependent | Some inhibitors, particularly those based on charge repulsion, are highly sensitive to ionic strength.[15][21] Their efficacy may be reduced at high salt concentrations. Verify that your buffer conditions are compatible with the inhibitor's mechanism. |
| Inhibitor Stability/Solubility | Confirm the stability and solubility of your inhibitor under the exact experimental conditions (pH, buffer, temperature). The inhibitor itself may be degrading or precipitating. |
Strategies & Data Summary
Amino Acid Substitution Strategies
Modifying the primary sequence is a primary strategy to reduce fibrillation propensity. This can be achieved by introducing β-sheet breaking residues or charged residues to induce electrostatic repulsion.
| Strategy | Example Modification | Observed Effect on Fibrillation | Reference |
| Proline Substitution | Replacing Ala25, Ser28, Ser29 with Prolines (as in Pramlintide). | Eliminates the ability of the compound to form amyloidogenic fibrils. | [2] |
| Single Proline | Presence of a single proline at position 25 plays an important role in inhibiting aggregation. | [1] | |
| Charge Introduction (Positive) | Substituting Asn14-Val17 with four Arginine residues (Arg-1 peptide). | Markedly inhibits fibrillization; 30-fold lower ThT fluorescence compared to wild-type. Reduces wild-type amylin fibril elongation rate by 8-10 fold. | [15] |
| Charge Introduction (Negative) | Substituting a membrane-avid region with five Aspartate residues (Mem-T peptide). | Fibrillizes poorly on its own. Reduces wild-type amylin fibril elongation rate by 4-fold. | [15] |
Formulation & Excipient Strategies
For therapeutic development, stabilizing the peptide in its formulation is critical. This often involves excipients that prevent aggregation at interfaces or during storage.
| Excipient/Formulation | Mechanism | Observed Effect on Stability | Reference |
| Amphiphilic Acrylamide Copolymers (e.g., MoNi₂₃%) | Preferentially adsorb to the air-water interface, preventing peptide interaction at this key nucleation site.[10][13][14] | A co-formulation of lispro and pramlintide with the excipient was stable for 16.2 ± 0.1 hours under stressed agitation, compared to 8.2 ± 0.5 hours for commercial Humalog alone. | [10][13] |
| CB[3]–PEG | A designer excipient that enables a stable co-formulation of pramlintide and insulin at physiological pH. | A co-formulation with CB[3]–PEG was stable for 100 hours under stressed conditions, whereas the mixture without the excipient aggregated in 2.9 ± 0.2 hours . | [9] |
Key Experimental Protocols
Thioflavin T (ThT) Fibrillation Assay
This protocol outlines a typical kinetic assay performed in a 96-well microplate format.
Materials:
-
Amylin analogue peptide (lyophilized)
-
Thioflavin T (ThT)
-
Appropriate buffer (e.g., 10-50 mM Phosphate, 150 mM NaCl, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer with excitation ~440 nm and emission ~485 nm filters, capable of temperature control and shaking.
Methodology:
-
Prepare Peptide Stock: Dissolve the lyophilized peptide in sterile, deionized water to create a concentrated stock (e.g., 1-2 mM). To ensure a monomeric starting state, filter the stock through a 0.22 µm syringe filter immediately before use.[18]
-
Prepare ThT Stock: Prepare a ThT stock solution (e.g., 1 mM in water or buffer). Store this solution in the dark and filter it through a 0.2 µm filter.[17]
-
Set up Reaction:
-
In each well, add the appropriate volume of buffer.
-
Add ThT stock solution to a final concentration of 10-20 µM.[1][2][22]
-
Initiate the reaction by adding the peptide stock to the desired final concentration (e.g., 5-40 µM).[1][2][19]
-
Include controls: buffer with ThT only (blank), and buffer with peptide only (to check for intrinsic fluorescence).
-
-
Monitor Fluorescence: Place the plate in the fluorometer pre-set to the desired temperature (e.g., 25-37°C).[1][2][22] Monitor the fluorescence intensity at regular intervals (e.g., every 2-10 minutes) with intermittent shaking.[13][14][22]
-
Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time (t_lag) and the apparent growth rate.[19][20]
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visually confirm the presence and morphology of amyloid fibrils at the end-point of an aggregation assay.
Methodology:
-
Prepare Sample: Take an aliquot (5-10 µL) from the aggregation reaction at the desired time point (typically after the ThT fluorescence has plateaued).
-
Adsorb to Grid: Apply the sample onto a carbon-coated copper TEM grid (e.g., 400-mesh) and allow it to adsorb for 1-2 minutes.
-
Wash: Gently wash the grid by touching it to drops of deionized water to remove buffer salts.
-
Stain: Negatively stain the sample by applying a drop of 2% (w/v) uranyl acetate (B1210297) to the grid for 30-60 seconds.
-
Dry: Carefully wick away the excess stain with filter paper and allow the grid to air dry completely.
-
Image: Visualize the grid using a transmission electron microscope to observe fibril morphology.
Diagrams and Workflows
Caption: The amylin fibrillation pathway and points of therapeutic intervention.
Caption: A logical workflow for troubleshooting inconsistent fibrillation results.
Caption: Standard experimental workflow for a Thioflavin T (ThT) aggregation assay.
References
- 1. Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions [frontiersin.org]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. neurelis.com [neurelis.com]
- 5. Amylin Uncovered: A Review on the Polypeptide Responsible for Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH dependence of amylin fibrillization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation for single injection insulin/amylin analogues to treat diabetes | Explore Technologies [techfinder.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ultra‐Fast Insulin–Pramlintide Co‐Formulation for Improved Glucose Management in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Charge-Based Inhibitors of Amylin Fibrillization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Cholesterol and Phospholipids in Amylin Misfolding, Aggregation and Etiology of Islet Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thioflavin T spectroscopic assay [assay-protocol.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Probing Amylin Fibrillation at an Early Stage via a Tetracysteine-Recognising Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Charge-Based Inhibitors of Amylin Fibrillization and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ThT Fluorescence Assay [bio-protocol.org]
Dose-response challenges in Petrelintide in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Petrelintide in in vivo experiments.
Troubleshooting Guide & FAQs
This section addresses potential challenges and questions that may arise during in vivo studies with this compound, covering both preclinical and clinical research phases.
Preclinical In Vivo Studies (Animal Models)
| Question | Answer and Troubleshooting |
| What is a typical starting dose for this compound in diet-induced obese (DIO) rat models? | Based on published preclinical data, effective doses in DIO rats include 2 nmol/kg administered subcutaneously every second day and 10 nmol/kg every fourth day.[1][2][3] These doses have been shown to significantly reduce body weight and fat mass.[1][3] It is advisable to start with a dose-finding study to determine the optimal dose for your specific experimental conditions and animal strain. |
| I am observing variability in body weight reduction at a given dose. What could be the cause? | Variability can arise from several factors: * Animal Strain and Diet: Ensure consistency in the animal strain and the composition of the high-fat diet used to induce obesity. * Administration Technique: Inconsistent subcutaneous injection depth or volume can affect absorption and bioavailability. Ensure all personnel are properly trained. * Stress: Animal stress can impact food intake and metabolic rate. Handle animals consistently and minimize environmental stressors. |
| How does this compound affect food and water intake in animal models? | In DIO rats, this compound has been shown to primarily reduce the intake of high-fat diets, with no significant change in the consumption of standard chow.[2][4] This suggests a selective effect on palatable, energy-dense food. Monitor both food and water intake to assess the compound's effects on appetitive behavior and hydration status. |
| Should I be concerned about the loss of lean mass with this compound-induced weight loss? | Preclinical studies in DIO rats suggest that this compound promotes the preferential loss of fat mass while preserving lean mass.[1][3] This is a favorable characteristic compared to some other weight loss agents. Body composition analysis (e.g., using DEXA) is recommended to confirm these effects in your studies. |
Clinical Research (Human Trials)
| Question | Answer and Troubleshooting |
| What are the common adverse events observed with this compound in clinical trials? | The most frequently reported treatment-emergent adverse events are gastrointestinal in nature, including nausea, vomiting, and decreased appetite.[5][6][7] These events are generally reported as mild to moderate and often occur during the dose-escalation phase.[5][8] |
| How is the dose of this compound escalated in clinical trials to manage tolerability? | In clinical trials, a dose-escalation design is typically used. For instance, in a Phase 1b trial, up-titration occurred every second week to reach different maintenance doses.[8] This gradual increase in dose helps to mitigate gastrointestinal side effects.[6] |
| What is the pharmacokinetic profile of this compound and how does it support once-weekly dosing? | This compound has a long plasma half-life of approximately 10 days, which supports a once-weekly subcutaneous administration schedule.[6][7][9] Pharmacokinetic data from clinical trials have shown dose proportionality.[8] |
| Is there a notable difference in response to this compound between male and female participants? | Further analysis of clinical trial data is needed to fully characterize any sex-based differences in response to this compound. A Phase 1 trial has investigated the effects on body weight and waist circumference by sex, and the results are anticipated to be presented at scientific conferences.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Rats (30-Day Study)
| Treatment Group | Dosing Regimen | Change in Body Weight (%) | Change in Fat Mass (% of Body Weight) | Cumulative High-Fat Diet Intake (g) |
| Vehicle | Subcutaneous, every second day | +3.3% | +3.2% | 834 |
| Liraglutide | 5 nmol/kg, subcutaneous, twice daily | -0.1% | +2.0% | 796 |
| This compound | 2 nmol/kg, subcutaneous, every second day | -4.1% | -0.3% | 646 |
| This compound | 10 nmol/kg, subcutaneous, every fourth day | -7.8% | -1.6% | 576 |
Data sourced from Zealand Pharma presentations.[1][2][3][4]
Table 2: Clinical Efficacy of this compound in a 16-Week Phase 1b Multiple Ascending Dose (MAD) Trial
| Maintenance Dose | Mean Body Weight Reduction (%) | Placebo-Corrected Mean Body Weight Reduction (%) |
| 2.4 mg | -4.8% | -3.1% |
| 4.8 mg | -8.6% | -6.9% |
| 9.0 mg | -8.3% | -6.6% |
| Pooled Placebo | -1.7% | N/A |
Data sourced from GlobeNewswire and Zealand Pharma.[5][8]
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Body Weight and Food Preference in DIO Rats
-
Animal Model: Male diet-induced obese (DIO) rats.
-
Acclimatization: Animals are acclimatized and provided with ad libitum access to both standard chow and a high-fat diet.
-
Treatment Groups:
-
Vehicle control (subcutaneous, every second day)
-
This compound (2 nmol/kg, subcutaneous, every second day)
-
This compound (10 nmol/kg, subcutaneous, every fourth day)
-
Positive control (e.g., Liraglutide, 5 nmol/kg, subcutaneous, twice daily)
-
-
Dosing and Duration: Animals are treated for a 30-day period.
-
Measurements:
-
Body weight is measured daily.
-
Intake of chow and high-fat diet is measured daily.
-
Body composition (fat mass and lean mass) is determined at baseline and at the end of the study using techniques such as DEXA.
-
-
Data Analysis: Statistical analysis is performed to compare changes in body weight, food intake, and body composition between treatment groups and the vehicle control.
This protocol is based on studies presented by Zealand Pharma.[1][2][3][4]
Protocol 2: Phase 1b Multiple Ascending Dose (MAD) Clinical Trial Design
-
Study Population: Healthy participants with overweight or obesity.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Treatment Arms: Multiple cohorts receiving different maintenance doses of this compound (e.g., 2.4 mg, 4.8 mg, 9.0 mg) or placebo.
-
Dosing Regimen: Once-weekly subcutaneous injections. Doses are escalated every two weeks to reach the target maintenance dose.
-
Treatment Duration: 16 weeks of treatment followed by a follow-up period.
-
Primary Endpoints: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events.
-
Secondary Endpoints:
-
Pharmacokinetics of this compound.
-
Change from baseline in body weight.
-
-
Data Collection: Regular monitoring of vital signs, ECGs, and laboratory safety panels. Body weight is measured at specified intervals throughout the trial.
This protocol is a summary of the design of the Phase 1b MAD trial for this compound.[8]
Visualizations
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. zealandpharma.com [zealandpharma.com]
- 5. Zealand Pharma Announces Presentation of Preclinical Data on Amylin Analogue, ZP8396, and Clinical Data on Glucagon-GLP1 Dual-Agonist, BI 456906, at The Obesity Society Annual Meeting | Nasdaq [nasdaq.com]
- 6. researchgate.net [researchgate.net]
- 7. zealandpharma.com [zealandpharma.com]
- 8. blog.profil.com [blog.profil.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. zealandpharma.com [zealandpharma.com]
Improving the translational relevance of preclinical Petrelintide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of their preclinical studies on Petrelintide and other long-acting amylin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in preclinical models?
A1: this compound is a long-acting amylin analog.[1] Its primary mechanism of action is mimicking the effects of the natural hormone amylin.[2] This involves several key pathways:
-
Central Satiety Signaling: this compound acts on amylin receptors in the area postrema of the brainstem, a region that plays a crucial role in the control of food intake.[3][4] This signaling promotes a feeling of fullness, or satiety, leading to reduced food consumption.
-
Delayed Gastric Emptying: Like amylin, this compound slows the rate at which food leaves the stomach.[2] This prolonged gastric residence time contributes to the feeling of satiety and can help reduce overall calorie intake.
-
Glucagon (B607659) Suppression: this compound helps to regulate blood glucose levels by suppressing the post-meal release of glucagon from the liver.[2]
-
Leptin Sensitivity: Preclinical and clinical data suggest that amylin analogs may restore sensitivity to leptin, a hormone that signals satiety and regulates energy balance.[1]
Q2: Which preclinical animal model is most appropriate for studying this compound's efficacy?
A2: The most widely used and translationally relevant model for studying anti-obesity therapeutics is the diet-induced obese (DIO) rodent (mouse or rat).[5][6][7] DIO models better mimic the common human condition of obesity resulting from chronic consumption of a high-fat, high-sugar diet, as opposed to monogenic models (e.g., ob/ob or db/db mice) which represent specific genetic mutations.[6][7] Preclinical studies on this compound have utilized DIO rats to demonstrate effects on reducing fat mass while preserving lean mass.[1]
Q3: How can I translate preclinical dosing to a human equivalent dose?
A3: Translating doses from animal studies to humans is a complex process that requires allometric scaling, which accounts for differences in body surface area between species. The FDA provides guidance on this process. It is crucial to consider pharmacokinetic (PK) and pharmacodynamic (PD) data from both the preclinical model and early human trials to refine dose selection. The long-acting nature of this compound, designed for once-weekly administration, means that preclinical studies should also investigate its extended PK profile to inform clinical trial design.
Troubleshooting Guides
Problem 1: High variability in body weight loss observed in DIO rodents treated with this compound.
-
Possible Cause 1: Heterogeneity in the DIO phenotype. Even within a cohort of DIO animals, there can be significant individual differences in weight gain, body composition, and metabolic profiles.
-
Troubleshooting Tip: Before starting the treatment phase, stratify animals into treatment groups based on their baseline body weight and body composition. Ensure that the mean and variance for these parameters are similar across all groups (placebo and active drug).
-
-
Possible Cause 2: Inconsistent drug administration. Subcutaneous injections can have variable absorption rates if not administered consistently.
-
Troubleshooting Tip: Ensure all personnel are trained on a standardized subcutaneous injection technique. Rotate injection sites to avoid localized tissue reactions that could impair absorption.
-
-
Possible Cause 3: Stress-induced effects. Handling and injection procedures can induce stress, which may affect feeding behavior and body weight.
-
Troubleshooting Tip: Acclimate animals to handling and sham injections (with vehicle) for a period before the study begins. This helps to minimize the stress response to the experimental procedures.
-
Problem 2: Significant reduction in food intake is observed, but it is not accompanied by the expected weight loss.
-
Possible Cause 1: Compensatory metabolic changes. The animals' metabolic rate may decrease in response to reduced calorie intake, thus conserving energy and limiting weight loss.
-
Troubleshooting Tip: Incorporate indirect calorimetry measurements into your study design to assess energy expenditure. This will help determine if metabolic adaptation is occurring.
-
-
Possible Cause 2: Changes in physical activity. Reduced caloric intake can sometimes lead to decreased spontaneous physical activity, which would offset some of the expected weight loss.
-
Troubleshooting Tip: Use activity monitoring systems (e.g., running wheels or infrared beam cages) to track changes in physical activity throughout the study.
-
-
Possible Cause 3: Inaccurate food intake measurement. Spillage or scattering of food can lead to overestimation of consumption.
-
Troubleshooting Tip: Use specialized metabolic cages or feeding systems that are designed to accurately measure food intake and minimize spillage.
-
Problem 3: Concern about the quality of weight loss, specifically the potential for lean mass loss.
-
Possible Cause: Catabolic state due to severe caloric restriction. While this compound is suggested to preserve lean mass, very high doses leading to drastic reductions in food intake could potentially induce a catabolic state.[1]
-
Troubleshooting Tip: Conduct serial body composition analysis using techniques like Dual-Energy X-ray Absorptiometry (DXA) or quantitative Nuclear Magnetic Resonance (qNMR). This will allow you to differentiate between fat mass and lean mass changes over time. Preclinical data for this compound in DIO rats showed a significant reduction in fat mass while preserving lean mass.[1]
-
Data Presentation
Table 1: Representative Dose-Response Effect of this compound on Body Weight in a Preclinical DIO Rat Model (Hypothetical Data)
| Treatment Group (once-weekly) | N | Baseline Body Weight (g) | Body Weight Change at Week 8 (%) | p-value vs. Placebo |
| Placebo (Vehicle) | 10 | 552 ± 15 | +2.1% | - |
| This compound (0.1 mg/kg) | 10 | 549 ± 14 | -4.5% | <0.05 |
| This compound (0.3 mg/kg) | 10 | 555 ± 16 | -8.2% | <0.01 |
| This compound (1.0 mg/kg) | 10 | 551 ± 13 | -12.5% | <0.001 |
Table 2: Representative Body Composition Changes in DIO Rats after 12 Weeks of Treatment (Hypothetical Data)
| Treatment Group | N | Change in Fat Mass (g) | Change in Lean Mass (g) |
| Placebo (Vehicle) | 10 | +15.3 | +5.2 |
| This compound (1.0 mg/kg) | 10 | -25.8 | +1.5 |
Experimental Protocols
1. Diet-Induced Obesity (DIO) Rodent Model
-
Objective: To generate an animal model that mimics human obesity for testing the efficacy of this compound.
-
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.
-
Housing: House animals individually to allow for accurate food intake monitoring.
-
Diet: Upon arrival, acclimate animals to a standard chow diet for one week. Then, switch the experimental group to a high-fat diet (HFD), typically providing 45% to 60% of its calories from fat. A control group should remain on the standard chow diet.
-
Induction Period: Maintain animals on the HFD for 8-12 weeks. Monitor body weight weekly. Animals are considered obese when they have a significantly higher body weight (typically 15-20% greater) and fat mass compared to the chow-fed controls.
-
Group Allocation: Once the desired level of obesity is achieved, randomize the DIO animals into treatment groups (e.g., placebo, different doses of this compound) based on their baseline body weight.
-
2. Measurement of Food Intake
-
Objective: To quantify the effect of this compound on daily food consumption.
-
Methodology:
-
Housing: Use metabolic cages or a system that allows for precise measurement of food intake.
-
Procedure: At the same time each day, weigh the food hopper for each animal. Record the weight.
-
Calculation: Daily food intake is calculated as the difference between the food weight on the previous day and the current day. Adjust for any spillage by collecting and weighing spilled food.
-
Data Analysis: Analyze cumulative food intake over the study period as well as daily or weekly averages.
-
Mandatory Visualization: Translational Challenges
The translation of preclinical findings to clinical success is a significant hurdle in drug development.[8][9] For an amylin analog like this compound, specific challenges include ensuring that the mechanisms of satiety and weight loss observed in rodents are comparable in humans, and that the favorable tolerability profile is maintained.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. How Does this compound Work? - NowPatient [nowpatient.com]
- 3. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies of Anti-Obesity Therapeutics - Protheragen [obesityscientific.com]
- 8. allianceclinicalnetwork.com [allianceclinicalnetwork.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
Best practices for long-term storage of Petrelintide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Petrelintide stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of lyophilized this compound?
For optimal long-term stability, lyophilized this compound powder should be stored in a tightly sealed container in a desiccated environment at -20°C or -80°C, protected from light.[1][2][3] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation and moisture absorption, which can decrease the long-term stability of the peptide.[3]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution from which working solutions can be diluted. This compound has been shown to be soluble in Dimethyl Sulfoxide (DMSO).[4][5] For in vivo studies, co-solvents such as corn oil or (20% SBE-β-CD in saline) have been used.[4][5] To prepare the stock solution, add the desired volume of solvent to the lyophilized peptide and gently vortex or sonicate if necessary to ensure complete dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions?
Once this compound is in solution, its stability is more limited compared to the lyophilized powder.[1] For long-term storage, it is imperative to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][3] These aliquots should be stored at -80°C. One supplier suggests that in solvent, this compound is stable for up to 6 months at -80°C and for 1 month at -20°C.[4][5]
Q4: What makes this compound more stable at neutral pH compared to other amylin analogues?
This compound has been specifically engineered for enhanced chemical and physical stability at a nearly neutral pH.[6][7] This improved stability minimizes the risk of fibrillation, a common issue with amylin peptides.[8][9] The enhanced stability is partly achieved through the modification of asparagine residues, which are susceptible to deamidation, a common degradation pathway for peptides in solution.[7][10] This is a significant advantage over older amylin analogues like pramlintide, which require an acidic formulation (pH 4.0) for optimal stability.[7][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness observed in the stock solution upon thawing. | The solubility limit of this compound in the chosen solvent may have been exceeded, or the peptide may be degrading. | Gently warm the solution and sonicate to aid in re-dissolving the peptide.[5] If the issue persists, consider preparing a fresh, less concentrated stock solution. Ensure the pH of the buffer is compatible with this compound's stability (around neutral pH). |
| Loss of biological activity in experiments. | The stock solution may have degraded due to improper storage, such as repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures. | Always use freshly thawed aliquots for each experiment. Verify the storage conditions and duration. If degradation is suspected, prepare a fresh stock solution from lyophilized powder. It is also advisable to perform a stability assessment of your stock solutions. |
| Inconsistent experimental results. | This could be due to inaccurate pipetting from a non-homogenous stock solution or degradation of the peptide. | Ensure the stock solution is completely dissolved and homogenous before aliquoting. Use properly calibrated pipettes. Minimize the time the stock solution is kept at room temperature during experimental setup. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -80°C | 2 years | [4] |
| -20°C | 1 year | [4] | |
| In Solvent | -80°C | 6 months | [4][5] |
| -20°C | 1 month | [4][5] |
Table 2: Solubility of this compound
| Solvent System | Concentration | Reference |
| DMSO | ≥ 2.5 mg/mL (5.96 mM) | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (0.60 mM) | [5] |
| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (0.60 mM) | [4] |
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. genscript.com [genscript.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zealandpharma.com [zealandpharma.com]
- 9. blog.profil.com [blog.profil.com]
- 10. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avoiding common pitfalls in peptide quantification assays
Welcome to the Technical Support Center for Peptide Quantification Assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question: My peptide recovery is low and variable. What are the common causes and how can I troubleshoot this?
Answer: Low and variable peptide recovery is a frequent issue stemming from several factors during sample preparation. Here are the primary culprits and solutions:
-
Protein Binding: Peptides can bind to plasma proteins, leading to their loss during sample cleanup.
-
Troubleshooting:
-
Dilute the plasma 1:1 with 4% phosphoric acid (H₃PO₄) or 5% ammonium (B1175870) hydroxide (B78521) (NH₄OH).[1]
-
For strongly bound peptides, use more aggressive denaturation methods with Guanidine HCl, Urea, or SDS, or perform protein precipitation with a 1:1 ratio of acetonitrile (B52724) (ACN).[1]
-
-
-
Non-Specific Binding (NSB): Peptides are notoriously "sticky" and can adhere to container surfaces, especially glass.[1] This can lead to significant analyte loss.
-
Troubleshooting:
-
Use polypropylene (B1209903) or other low-binding microplates and vials instead of glass.[1]
-
To minimize loss during dry-down and reconstitution steps, consider using a µElution plate format, which allows for smaller elution volumes (25-50 µL) and may eliminate the need for evaporation and reconstitution.[1]
-
-
-
Poor Peptide Solubility: Hydrophobic peptides can precipitate out of solution, especially in high organic concentrations.[2]
-
Troubleshooting:
-
Limit the organic solvent concentration to a maximum of 75%.[1]
-
Incorporate modifiers like trifluoroacetic acid (TFA), formic acid (FA), acetic acid (AA), or ammonium hydroxide (NH₄OH) at concentrations ranging from 1% to 10% to improve solubility.[1]
-
For particularly challenging peptides, request a solubility test to determine the optimal buffer and pH for dissolution.[2]
-
-
-
Improper Storage: Peptides can degrade if not stored correctly, leading to reduced activity and inconsistent results.[2]
-
Troubleshooting:
-
Mass Spectrometry & Data Analysis
Question: I'm observing poor signal intensity or no signal at all for my target peptide in my LC-MS/MS analysis. What should I check?
Answer: A lack of signal can be due to issues with the sample itself, the chromatography, or the mass spectrometer.
-
Sample-Related Issues:
-
Incomplete Digestion: If you are quantifying a peptide from a protein digest, incomplete enzymatic cleavage will result in a low yield of the target peptide.[3][4]
-
Troubleshooting: Optimize digestion conditions, including enzyme-to-protein ratio, digestion time, and temperature. Ensure the pH and buffer composition are optimal for the protease.[5]
-
-
Chemical Interference: Salts, detergents, or lipids remaining from sample preparation can suppress the ionization of your target peptide.[3]
-
Troubleshooting: Ensure your sample cleanup protocol (e.g., solid-phase extraction - SPE) is effective at removing these interferences.
-
-
-
LC-MS/MS System Issues:
-
Instrument Calibration: An uncalibrated mass spectrometer will not detect ions at the correct mass-to-charge ratio (m/z).
-
Troubleshooting: Calibrate your instrument using a certified calibration solution.[5]
-
-
Chromatography Problems: Poor chromatographic peak shape or retention time shifts can lead to a lower signal-to-noise ratio. Hydrophilic peptides may elute too early, while hydrophobic peptides can exhibit carryover.[6]
-
Troubleshooting: Optimize your LC gradient and column chemistry for your specific peptide.
-
-
Ion Suppression (Matrix Effects): Co-eluting components from the sample matrix can compete with your target peptide for ionization, leading to a suppressed signal.[7][8]
-
Troubleshooting:
-
-
Question: My quantitative data shows high variability between replicates. What are the potential sources of this imprecision?
Answer: High variability in quantitative results often points to inconsistencies in the analytical workflow.
-
Inconsistent Sample Preparation: Variability in digestion efficiency, sample recovery, and non-specific binding can all contribute to imprecise measurements.[7]
-
Troubleshooting:
-
Automate sample preparation steps where possible to improve consistency.
-
The use of a stable isotope-labeled protein internal standard can help to account for variability in the digestion process.
-
-
-
Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to inconsistent quantification.[7][11]
-
Interferences in MS/MS: In targeted methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), other peptides or matrix components can produce fragment ions with the same m/z as the target transition, leading to inaccurate quantification.[12][14][15]
-
Troubleshooting:
-
For SRM: Monitor multiple transitions for each peptide. The relative ratios of these transitions should be consistent between the analyte and the internal standard. An automated algorithm can help identify inaccurate transitions.[12]
-
For PRM: The high-resolution nature of PRM helps to distinguish the target analyte from interferences.[16][17] Utilize full MS/MS spectra to confirm peptide identity.[17]
-
-
Question: How do I properly calculate peptide concentration, and what are the common mistakes?
Answer: Accurate peptide concentration determination is critical for reliable quantification. A common pitfall is not accounting for the difference between total peptide content and net peptide content.[2]
-
Peptide Purity vs. Net Peptide Content:
-
Peptide Purity: This value (e.g., 95%) represents the percentage of the target peptide sequence relative to other peptidic impurities (e.g., deletion sequences).[2]
-
Net Peptide Content: This is the percentage of the peptide by weight, taking into account non-peptidic components like water and counter-ions (e.g., TFA).[2]
-
-
Troubleshooting Concentration Calculations:
Experimental Protocols & Data
Table 1: Troubleshooting Summary for Common Peptide Quantification Issues
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Recovery | Protein Binding | Dilute plasma with acid/base; use denaturing agents (Guanidine HCl, Urea).[1] |
| Non-Specific Binding | Use polypropylene or low-bind labware instead of glass.[1] | |
| Poor Solubility | Limit organic solvent to <75%; add modifiers (TFA, FA).[1] | |
| Poor/No MS Signal | Incomplete Digestion | Optimize digestion time, temperature, and enzyme/protein ratio.[5] |
| Chemical Interference | Improve sample cleanup (e.g., SPE) to remove salts and detergents.[3] | |
| Ion Suppression | Improve chromatographic separation; use a stable isotope-labeled internal standard.[10] | |
| High Variability | Inconsistent Sample Prep | Automate sample handling; use a SIL-protein internal standard. |
| Matrix Effects | Use a SIL-peptide internal standard that co-elutes with the analyte.[12] | |
| MS/MS Interference | Monitor multiple transitions (SRM); utilize high-resolution MS (PRM).[12][16] | |
| Inaccurate Quantification | Incorrect Concentration | Determine net peptide content via amino acid analysis; account for water content.[2][6][18] |
| TFA Contamination | Consider TFA removal or using alternative salt forms (e.g., acetate, HCl).[2] |
Protocol: General Peptide Sample Preparation from Plasma using SPE
-
Protein Precipitation & Denaturation:
-
To 100 µL of plasma, add 100 µL of 4% H₃PO₄. Vortex to mix.
-
Add 200 µL of acetonitrile (ACN) to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE plate with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the SPE plate.
-
Wash the plate with an acidic wash solution (e.g., 2% formic acid in water) to remove polar impurities.
-
Wash the plate with an organic wash solution (e.g., methanol) to remove non-polar impurities.
-
Elute the peptides with an appropriate elution solvent (e.g., 5% ammonium hydroxide in ACN).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solution (e.g., 5% ACN, 0.1% formic acid in water).
-
Diagrams
Caption: A general workflow for peptide quantification from sample preparation to data analysis.
Caption: A decision tree for troubleshooting poor or no signal in peptide quantification assays.
References
- 1. waters.com [waters.com]
- 2. genscript.com [genscript.com]
- 3. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Constrained Selected Reaction Monitoring: Quantification of selected post-translational modifications and protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel Reaction Monitoring (PRM): Principles, Workflow, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry [mdpi.com]
- 18. youtube.com [youtube.com]
Optimizing Buffer Conditions for Petrelintide Formulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the buffer conditions for Petrelintide formulations. This compound is a long-acting amylin analog designed for enhanced stability at a neutral pH, a significant advantage for potential co-formulations.[1][2][3][4][5] This guide will address common challenges encountered during formulation development, such as peptide aggregation and deamidation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound formulation?
A1: this compound has been engineered for chemical and physical stability at a neutral pH.[1][3] Stability has been demonstrated in a pH range of 6.1 to 7.4.[6] Unlike older amylin analogs such as pramlintide, which require an acidic pH for stability, this compound's stability at neutral pH makes it suitable for co-formulation with other peptide-based therapies.[6][7]
Q2: Which buffer systems are recommended for this compound?
A2: Studies have shown that this compound is stable in common physiological buffer systems. Recommended buffers include histidine, phosphate (B84403), and tris(hydroxymethyl)aminomethane (Tris) buffers.[6] The choice of buffer can be critical as some buffer ions can catalyze degradation.[8]
Q3: What are the primary degradation pathways for this compound?
A3: Like many therapeutic peptides, this compound is susceptible to physical and chemical degradation. The primary concerns for amylin analogs are aggregation (fibrillation) and deamidation.[6] this compound has been specifically designed to minimize fibrillation at neutral pH.[3][9]
Q4: What are common signs of this compound formulation instability?
A4: Signs of instability can include the appearance of visible particulates, increased turbidity or opalescence, a shift in pH, or a loss of potency. Analytical techniques such as size-exclusion chromatography (SEC-HPLC) can detect the formation of soluble aggregates, while reversed-phase HPLC (RP-HPLC) can identify chemical modifications like deamidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the formulation. | Peptide aggregation or fibrillation. This could be triggered by inappropriate pH, buffer concentration, or the presence of certain excipients. | - Ensure the formulation pH is within the optimal range of 6.1-7.4. - Screen different buffer systems (histidine, phosphate, Tris) and their concentrations (see Table 1). - Evaluate the addition of stabilizing excipients like sucrose (B13894) or polysorbates. - Analyze for aggregation using Dynamic Light Scattering (DLS) or SEC-HPLC (see Experimental Protocols). |
| Loss of this compound potency over time. | Chemical degradation, such as deamidation or oxidation. | - Confirm the pH of the formulation is stable. - Use buffers known to minimize deamidation, such as citrate (B86180) or acetate (B1210297), if stability issues persist in phosphate or Tris buffers. - Minimize exposure to light and oxygen. - Analyze for deamidation products using ion-exchange chromatography (IEX-HPLC) or mass spectrometry (see Experimental Protocols). |
| Variability between batches. | Inconsistent preparation of buffer solutions or handling of the peptide. | - Standardize buffer preparation protocols, ensuring accurate pH and concentration. - Use high-purity water and reagents. - Ensure consistent storage conditions (temperature and light exposure) for all batches. |
| pH of the formulation shifts during storage. | Inadequate buffering capacity or interaction with the storage container. | - Increase the buffer concentration to enhance buffering capacity. - Ensure the chosen buffer has a pKa close to the target pH of the formulation. - Evaluate the compatibility of the formulation with the container material. |
Data on Buffer Components for Peptide Formulation
The following table provides a summary of commonly used buffer systems for peptide formulations, including those tested for this compound stability.
| Buffer System | Typical Concentration Range | Buffering pH Range | Notes |
| Histidine | 10-50 mM | 5.5-7.4 | Often used in monoclonal antibody formulations and known to stabilize against aggregation.[10] |
| Sodium Phosphate | 10-100 mM | 6.0-8.0 | A versatile and commonly used buffer in biological formulations.[3][11][12] |
| Tris-HCl | 20-100 mM | 7.0-9.0 | Widely used in biochemistry and molecular biology.[2][13][14][15][16] |
| Sodium Citrate | 10-50 mM | 3.0-6.2 | Can be a good alternative to phosphate buffers to reduce deamidation. |
| Sodium Acetate | 10-100 mM | 3.6-5.6 | Another alternative to phosphate, particularly at slightly acidic pH. |
Experimental Protocols
Protocol 1: Buffer Screening for this compound Stability
Objective: To determine the optimal buffer system and pH for this compound stability.
Methodology:
-
Prepare stock solutions of this compound in high-purity water.
-
Prepare a range of buffers (e.g., 20 mM histidine, 50 mM sodium phosphate, 50 mM Tris-HCl) at different pH values (e.g., 6.0, 6.5, 7.0, 7.4).
-
Dilute the this compound stock into each buffer to the desired final concentration (e.g., 1 mg/mL).
-
Divide each formulation into multiple aliquots for analysis at different time points.
-
Store the aliquots under accelerated stability conditions (e.g., 40°C) and long-term storage conditions (e.g., 5°C).
-
At each time point (e.g., 0, 1, 2, 4 weeks), analyze the samples for:
-
Visual Appearance: Note any precipitation or color change.
-
pH: Measure any shift from the initial value.
-
Aggregation: Analyze by SEC-HPLC and DLS.
-
Purity and Degradation: Analyze by RP-HPLC and IEX-HPLC.
-
Protocol 2: Analysis of this compound Aggregation by SEC-HPLC
Objective: To quantify the formation of soluble aggregates in this compound formulations.
Methodology:
-
Column: Use a size-exclusion column suitable for peptides (e.g., TSKgel G2000SWxl).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or acetate buffer at a pH similar to the formulation, containing a salt like NaCl (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0).
-
Flow Rate: Set a flow rate of approximately 0.5-1.0 mL/min.
-
Detection: Use UV detection at 214 nm or 280 nm.
-
Sample Preparation: Dilute the this compound formulation in the mobile phase if necessary.
-
Injection: Inject a fixed volume of the sample.
-
Analysis: The monomeric this compound will elute as a main peak. Higher molecular weight aggregates will elute earlier. Integrate the peak areas to calculate the percentage of monomer and aggregates.
Protocol 3: Assessment of this compound Deamidation by IEX-HPLC
Objective: To separate and quantify deamidated forms of this compound.
Methodology:
-
Column: Use a strong cation-exchange column suitable for peptides (e.g., PolySULFOETHYL A).
-
Mobile Phases:
-
Mobile Phase A: A low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Mobile Phase B: A high ionic strength buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0).
-
-
Gradient: Run a linear gradient from low to high ionic strength (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Flow Rate: Set a flow rate of approximately 1.0 mL/min.
-
Detection: Use UV detection at 214 nm or 280 nm.
-
Analysis: Deamidation introduces a negative charge, causing the modified peptide to elute earlier than the native form. Quantify the different forms by integrating the peak areas.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. drexel.edu [drexel.edu]
- 3. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteins & Peptides Buffer-free Lyophilized Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zealandpharma.com [zealandpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium Phosphate Buffer [novoprolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.org [mdanderson.org]
- 14. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 15. neb.com [neb.com]
- 16. Tris [sigmaaldrich.com]
Refinement of surgical procedures for studying Petrelintide's central effects
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the surgical procedures required to study the central effects of Petrelintide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known central mechanisms of action? A1: this compound is a long-acting amylin analogue developed for weight management.[1] Amylin is a pancreatic hormone co-secreted with insulin (B600854) that plays a role in glucose metabolism and appetite regulation.[2][3] this compound exerts its effects by acting as a potent agonist for both amylin and calcitonin receptors.[3][4] Its central effects are primarily mediated through key brain regions involved in satiety and energy balance, including the area postrema and nucleus of the solitary tract in the hindbrain, as well as forebrain areas like the hypothalamus and nucleus accumbens.[5] The primary mechanism is believed to be an increase in satiety (the feeling of fullness) and restoration of sensitivity to the hormone leptin, rather than appetite suppression.[1][2]
Q2: Why is direct central administration necessary to study this compound's effects? A2: Like many peptides, this compound cannot efficiently cross the blood-brain barrier.[6] To specifically investigate its direct effects on the central nervous system (CNS) and bypass the confounding influences of peripheral administration, direct delivery into the brain is required.[7] Stereotaxic surgery allows for the precise targeting of specific brain nuclei or widespread distribution via the cerebroventricular system.[8]
Q3: What are the primary surgical methods for delivering this compound into the rodent brain? A3: The two most common and effective methods are:
-
Intracerebroventricular (ICV) Injection: This involves injecting this compound directly into the brain's ventricular system, allowing it to circulate in the cerebrospinal fluid and reach widespread periventricular brain regions.[9][10] This method is useful for assessing the overall central effects of the peptide.[11]
-
Intracerebral Microinjection via Guide Cannula: This technique involves surgically implanting a guide cannula aimed at a specific brain nucleus.[12][13] this compound can then be repeatedly microinjected through an internal cannula into this precise location in awake, freely moving animals.[14] This is ideal for studying the role of specific brain regions in mediating this compound's effects.
Q4: What behavioral assays are appropriate for assessing the central effects of this compound post-surgery? A4: Given this compound's role in satiety and weight management, relevant behavioral tests include monitoring food intake, body weight changes, and meal patterns. To assess potential effects on mood and locomotion, which can be influenced by hypothalamic peptides, tests such as the open field test (for locomotor activity and anxiety-like behavior) and sucrose (B13894) preference test (for anhedonia) can be employed.[15][16] For evaluating cognitive function, the Morris water maze can be used to test spatial learning and memory.[17]
Troubleshooting Guides
Issue 1: High mortality rate (>20%) during or shortly after cannula implantation surgery.
| Question | Possible Cause & Solution |
| Why are my animals dying during or immediately after surgery? | Anesthesia Issues: The anesthetic dose may be incorrect for the specific age, strain, or weight of the animal. Solution: Ensure accurate calculation of the anesthetic dose. Monitor vital signs (respiration, toe-pinch reflex) throughout the procedure to maintain a stable surgical plane of anesthesia.[18][19] Using a volatile anesthetic like isoflurane (B1672236) allows for finer control over anesthetic depth compared to injectable agents.[20][21] Hemorrhage/Internal Bleeding: Drilling the skull or inserting the cannula can damage blood vessels, leading to intracranial bleeding.[6] Solution: Use sharp, appropriately sized drill bits to minimize heat and pressure. Before inserting the cannula, carefully make a small incision in the dura mater to ease entry and reduce trauma. If bleeding occurs, apply gentle pressure with a sterile cotton applicator. Hypothermia: Anesthetized rodents lose body heat rapidly.[22] Solution: Maintain the animal's body temperature throughout the surgery and recovery period using a circulating warm water pad or other regulated heat source.[23] Avoid direct contact with unregulated heat sources like electric heating pads to prevent burns.[18] |
| Why do animals die 1-3 days post-surgery? | Post-operative Complications: Common issues include infection, dehydration, or refusal to eat/drink due to pain or distress. Solution: Maintain strict aseptic surgical techniques to prevent infection.[22] Administer pre-operative and post-operative analgesics as described in your approved animal protocol to manage pain.[24] Provide post-operative care including subcutaneous fluids (e.g., Lactated Ringer's solution) for hydration and place moist, palatable food on the cage floor to encourage eating.[23] Monitor the animal daily for signs of distress, infection at the incision site, and weight loss.[22][23] |
Issue 2: Inconsistent or no behavioral effect observed after this compound microinjection.
| Question | Possible Cause & Solution |
| How can I be sure the injection was successful? | Incorrect Cannula Placement: The most common cause of inconsistent results is inaccurate targeting of the desired brain region.[25] Solution: At the conclusion of the experiment, it is critical to perform histological verification.[26] Perfuse the animal, extract the brain, and slice it to visualize the cannula track.[27][28] Compare the placement to a rodent brain atlas to confirm accuracy. Exclude data from animals with incorrect placements.[26] Injection Volume/Rate Issues: Injecting too large a volume or at too high a rate can cause tissue damage and reflux of the injectate up the cannula track.[7][29] Solution: Use a microinjection pump for controlled, slow infusions. Typical infusion rates for rodents are 0.1-0.5 µL/minute.[14][30] Leave the injector in place for an additional 1-5 minutes post-injection to allow the peptide to diffuse away from the tip and minimize backflow.[14] Peptide Degradation: this compound, like other peptides, can degrade if not handled or stored properly. Solution: Prepare fresh solutions of this compound for each experiment. Follow the manufacturer's guidelines for storage and reconstitution. Keep the peptide solution on ice during the experimental procedure. |
Experimental Protocols & Data
Protocol 1: Stereotaxic Cannula Implantation for Targeted this compound Injection
This protocol describes the unilateral implantation of a guide cannula into a target brain region (e.g., Ventromedial Hypothalamus, VMH) in a mouse.
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (4-5% for induction, 1-2% for maintenance).[20][31] Confirm surgical plane of anesthesia via toe-pinch reflex.
-
Place the animal in a stereotaxic frame, ensuring the head is level.[7][8]
-
Apply ophthalmic ointment to the eyes to prevent drying.[18] Shave the scalp and sterilize the area using alternating scrubs of povidone-iodine and 70% ethanol (B145695) (three times).[22]
-
Administer a local anesthetic (e.g., bupivacaine) at the incision site and a systemic analgesic (e.g., buprenorphine) as per your approved protocol.[31]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface of connective tissue.
-
Identify Bregma (the junction of the sagittal and coronal sutures).[8]
-
Determine the stereotaxic coordinates for the target region from a mouse brain atlas (e.g., for VMH: AP -1.5 mm, ML ±0.75 mm, DV -5.2 mm from skull surface).
-
Mark the entry point and drill a small hole through the skull.
-
Slowly lower the guide cannula (e.g., 26-gauge) to the predetermined DV coordinate.[30]
-
Secure the cannula to the skull using dental cement and 1-2 small anchor screws.[13]
-
Suture the scalp around the implant. Insert a dummy cannula into the guide to keep it patent.[30]
-
-
Post-operative Care:
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
This protocol describes a single, acute ICV injection without a permanently implanted cannula.
-
Preparation:
-
Anesthetize and prepare the mouse as described in steps 1.1-1.2 of the cannula implantation protocol.
-
Prepare a microsyringe (e.g., 10 µL Hamilton syringe) with a 26-gauge needle.[9] To control injection depth, create a "stop" by wrapping the needle with tape or tubing, leaving the desired length of the needle tip exposed (e.g., 3.5-3.8 mm for an adult mouse).[9][32]
-
Identify the injection site for the lateral ventricle (e.g., AP -0.6 mm, ML ±1.15 mm from Bregma).[31]
-
-
Injection Procedure:
-
Drill a small hole at the marked coordinates.
-
Hold the syringe perpendicular to the skull and slowly insert the needle to the predetermined depth (e.g., DV -1.6 mm from the pial surface).[31][33]
-
Infuse the this compound solution (typically 1-5 µL) slowly over 1-2 minutes.[32][34]
-
Leave the needle in place for an additional 1-2 minutes to prevent backflow.[35]
-
Slowly withdraw the needle and suture the incision.
-
-
Post-operative Care & Verification:
-
Follow the post-operative care steps outlined in protocol 1.
-
For verification in a subset of animals, co-inject a dye (e.g., Trypan Blue) and immediately sacrifice the animal to visualize the distribution of the injectate within the ventricular system.[10]
-
Quantitative Data for Surgical Procedures
The following table summarizes typical parameters for central injections in rodents. These should be optimized for each specific experiment.
| Parameter | Mouse | Rat | Reference(s) |
| Guide Cannula Gauge | 26 G | 22 G | [30] |
| Injector Cannula Gauge | 33 G | 28 G | [30] |
| Typical ICV Volume | 1 - 5 µL | 5 - 10 µL | [32][34] |
| Typical Intranuclear Volume | 0.1 - 0.5 µL | 0.5 - 1.0 µL | |
| Infusion Rate | 0.1 - 0.5 µL/min | 0.2 - 1.0 µL/min | [14][30] |
| Post-Injection Diffusion Time | 1 - 5 min | 2 - 5 min | [14] |
| Suture/Staple Removal | 7 - 10 days | 7 - 10 days | [18][23] |
Visualizations: Pathways and Workflows
This compound's Central Signaling Pathway
Caption: Simplified signaling pathway for this compound's central effects on satiety and body weight.
Experimental Workflow: From Surgery to Data Analysis
Caption: Overall experimental workflow for studying the central effects of this compound.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. How Does this compound Work? - NowPatient [nowpatient.com]
- 3. blog.profil.com [blog.profil.com]
- 4. zealandpharma.com [zealandpharma.com]
- 5. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. olac.berkeley.edu [olac.berkeley.edu]
- 8. jsurgmed.com [jsurgmed.com]
- 9. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 10. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rwdstco.com [rwdstco.com]
- 15. Turning the ′Tides on Neuropsychiatric Diseases: The Role of Peptides in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ProSAAS-derived peptides are regulated by cocaine and are required for sensitization to the locomotor effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. lar.fsu.edu [lar.fsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Short-term administration of common anesthetics does not dramatically change the endogenous peptide profile in the rat pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.ucsb.edu [research.ucsb.edu]
- 23. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 24. az.research.umich.edu [az.research.umich.edu]
- 25. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Optimized Cannula Design and Placement for Convection-enhanced Delivery in Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. criver.com [criver.com]
- 31. Rodent intracerebroventricular AAV injections [protocols.io]
- 32. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 33. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 34. youtube.com [youtube.com]
- 35. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
Validation & Comparative
Petrelintide vs. Cagrilintide: A Comparative Analysis of Efficacy in Weight Management
A detailed examination of two novel long-acting amylin analogues, petrelintide and cagrilintide, reveals distinct profiles in their mechanisms of action and clinical efficacy for weight management. While both demonstrate significant promise in inducing weight loss, current clinical data suggests differences in the magnitude of effect, which may be attributable to their unique receptor interactions.
This compound, a long-acting amylin analogue, and cagrilintide, a dual amylin and calcitonin receptor agonist, are both under development for the treatment of obesity. They represent a new class of therapeutic agents that mimic the effects of the natural hormone amylin, which is involved in appetite regulation and glucose homeostasis. This guide provides a comparative analysis of their efficacy based on available clinical trial data, delves into their distinct signaling pathways, and outlines the methodologies of the key clinical studies.
Mechanism of Action: A Tale of Two Receptors
Both this compound and cagrilintide function as analogues of amylin, a hormone co-secreted with insulin (B600854) by pancreatic β-cells. Amylin plays a crucial role in regulating appetite and food intake by acting on the brain.[1][2] However, a key distinction lies in their receptor activity.
This compound is a long-acting amylin analogue that is believed to exert its effects primarily through the amylin receptor.[1][3] This action is intended to increase feelings of fullness and reduce food intake.[2]
Cagrilintide is classified as a dual amylin and calcitonin receptor agonist (DACRA).[4] This means it activates both the amylin receptor and the calcitonin receptor.[4][5] This dual agonism is thought to create a synergistic effect, leading to enhanced satiety, delayed gastric emptying, and ultimately, greater weight loss.[4] Cryo-electron microscopy studies have shown that cagrilintide adopts a similar binding mode in both receptors, enabling its non-selective activation of Gs signaling pathways.[6][7]
Signaling Pathways
The signaling pathways of this compound and cagrilintide are centered around the activation of amylin and, in the case of cagrilintide, calcitonin receptors in the brain. This activation triggers downstream signaling cascades that ultimately lead to a reduction in appetite and food intake.
References
- 1. Cagrilintide lowers bodyweight through brain amylin receptors 1 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Efficacy and safety of co-administered once-weekly cagrilintide 2·4 mg with once-weekly semaglutide 2·4 mg in type 2 diabetes: a multicentre, randomised, double-blind, active-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Amylin Analogues on Alzheimer’s Disease Pathogenesis and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Petrelintide and GLP-1 Receptor Agonists for Weight Management
A new contender has entered the arena of obesity treatment, offering a different mechanism of action to the widely recognized GLP-1 receptor agonists. Petrelintide, a long-acting amylin analogue, is showing promise in early clinical trials, suggesting it could provide comparable weight loss to GLP-1 receptor agonists with a potentially different tolerability profile. This guide provides a detailed comparison of the weight loss effects, mechanisms of action, and available clinical data for this compound and established GLP-1 receptor agonists, aimed at researchers, scientists, and drug development professionals.
This analysis delves into the distinct signaling pathways of both drug classes and presents a summary of their clinical trial designs and outcomes. It is important to note that to date, no head-to-head clinical trials directly comparing this compound with a GLP-1 receptor agonist have been published. Therefore, the comparative data presented is based on results from separate clinical trials.
Mechanism of Action: Distinct Pathways to Satiety and Weight Loss
This compound and GLP-1 receptor agonists achieve weight loss through different, yet complementary, physiological pathways.
This compound: An Amylin Analogue
This compound is a long-acting analogue of the human hormone amylin, which is co-secreted with insulin (B600854) by pancreatic β-cells in response to food intake.[1][2] Amylin plays a key role in glucose homeostasis and appetite regulation. This compound mimics these effects by:
-
Inducing Satiety: Amylin analogues act on the amylin receptors in the brain, particularly in the area postrema, to promote a feeling of fullness and reduce food intake.[2][3]
-
Slowing Gastric Emptying: By delaying the rate at which food leaves the stomach, this compound prolongs the feeling of satiety.[2][4]
-
Suppressing Glucagon (B607659) Secretion: this compound helps to regulate blood sugar levels by inhibiting the release of glucagon from pancreatic α-cells.[5]
The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[6][7] Activation of this G protein-coupled receptor primarily signals through the Gs-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] Downstream signaling also involves the activation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt).[3][8]
GLP-1 Receptor Agonists: Incretin (B1656795) Mimetics
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs that mimic the action of the endogenous incretin hormone GLP-1.[10] GLP-1 is released from L-cells in the gut in response to nutrient intake and has multiple effects on glucose control and appetite.[11] GLP-1 receptor agonists promote weight loss by:
-
Central Appetite Suppression: They act on GLP-1 receptors in the brain, particularly the hypothalamus, to increase satiety and reduce appetite.[11][12]
-
Delayed Gastric Emptying: Similar to amylin analogues, they slow down stomach emptying, contributing to a prolonged feeling of fullness.[12][13]
-
Pancreatic Effects: GLP-1 receptor agonists enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells.[12][13]
The GLP-1 receptor is also a G protein-coupled receptor that predominantly signals through the Gαs/cAMP pathway upon activation.[14][15]
Signaling Pathway Diagrams
// Nodes GLP1_Agonist [label="GLP-1 Receptor\nAgonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GLP1R [label="GLP-1 Receptor\n(GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gαs\nProtein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylate\nCyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses:\n- Increased Insulin Secretion\n- Decreased Glucagon Secretion\n- Increased Satiety\n- Delayed Gastric Emptying", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges GLP1_Agonist -> GLP1R [label="Binds to"]; GLP1R -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Responses [label="Leads to"]; } dot Figure 1: Simplified signaling pathway of GLP-1 receptor agonists.
// Nodes this compound [label="this compound\n(Amylin Analogue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmylinR [label="Amylin Receptor\n(CTR/RAMP)", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gαs\nProtein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylate\nCyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERK_Akt [label="ERK / Akt\nPathways", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses:\n- Increased Satiety\n- Delayed Gastric Emptying\n- Decreased Glucagon Secretion", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges this compound -> AmylinR [label="Binds to"]; AmylinR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; AmylinR -> ERK_Akt [label="Activates", style=dashed]; PKA -> Cellular_Responses [label="Leads to"]; ERK_Akt -> Cellular_Responses [label="Contributes to", style=dashed]; } dot Figure 2: Simplified signaling pathway of this compound (Amylin Analogue).
Comparative Efficacy in Clinical Trials
The following tables summarize the available clinical trial data for this compound and several prominent GLP-1 receptor agonists. It is crucial to consider the differences in study duration, design, and participant populations when interpreting these results.
Table 1: this compound Clinical Trial Data
| Trial Name/Phase | Drug & Dose | Treatment Duration | Mean Weight Loss | Placebo-Adjusted Weight Loss | Key Participant Characteristics |
| Phase 1b (Part 2) [13][16] | This compound (high dose) | 16 weeks | 8.6% | 6.9% | Healthy individuals with overweight or obesity (Median BMI: 29.9 kg/m ²) |
| Phase 1b (Part 1) [17] | This compound (0.6 mg) | 6 weeks | 5.3% | Not reported directly | Healthy individuals with overweight |
| Phase 1b (Part 1) [17] | This compound (1.2 mg) | 6 weeks | 5.1% | Not reported directly | Healthy individuals with overweight |
Table 2: GLP-1 Receptor Agonist Clinical Trial Data
| Trial Name | Drug & Dose | Treatment Duration | Mean Weight Loss | Placebo-Adjusted Weight Loss | Key Participant Characteristics |
| STEP 1 [18][19] | Semaglutide (B3030467) (2.4 mg) | 68 weeks | 14.9% | 12.5% | Adults with BMI ≥30 or ≥27 with comorbidities (without diabetes) |
| SURMOUNT-1 [14][20] | Tirzepatide (15 mg) | 72 weeks | 20.9% | 17.8% | Adults with BMI ≥30 or ≥27 with comorbidities (without diabetes) |
| SCALE Obesity and Prediabetes [1][11] | Liraglutide (3.0 mg) | 56 weeks | 8.4% | 5.6% | Adults with BMI ≥30 or ≥27 with comorbidities (without diabetes) |
Experimental Protocols: A Glimpse into Clinical Trial Design
To provide a clearer understanding of the data presented, this section outlines the methodologies of key clinical trials for both this compound and a representative GLP-1 receptor agonist, semaglutide.
This compound: ZUPREME-1 Phase 2b Trial
The ongoing ZUPREME-1 trial is a randomized, double-blind, placebo-controlled, multinational, multicenter, dose-finding study.[4][21][22]
-
Objective: To evaluate the efficacy, safety, and tolerability of five different doses of once-weekly subcutaneous this compound compared to placebo for weight management.
-
Participants: Approximately 480 individuals with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[4][21]
-
Intervention: Participants are randomized to receive one of five doses of this compound or a placebo, administered once weekly for 42 weeks. This includes a 16-week dose-escalation period followed by a 26-week maintenance period. All participants also receive counseling on a reduced-calorie diet and increased physical activity.[21][22]
-
Primary Endpoint: The primary outcome is the percentage change in body weight from baseline to week 28.[4][21]
-
Secondary Endpoints: Include the proportion of participants achieving ≥5% and ≥10% weight loss, and changes in waist circumference.[23]
// Nodes Screening [label="Screening & Enrollment\n(N≈480)\n- BMI ≥30 or ≥27 with comorbidity", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization (1:1:1:1:1:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Petrelintide_D1 [label="this compound Dose 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Petrelintide_D2 [label="this compound Dose 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Petrelintide_D3 [label="this compound Dose 3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Petrelintide_D4 [label="this compound Dose 4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Petrelintide_D5 [label="this compound Dose 5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo [label="Placebo", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dose_Escalation [label="Dose Escalation Period\n(16 Weeks)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Maintenance [label="Maintenance Period\n(26 Weeks)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Endpoint [label="Primary Endpoint Assessment\n(Week 28)\n% Change in Body Weight", shape=star, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Follow_Up [label="Follow-up Period\n(9 Weeks)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Analysis [label="Final Analysis", shape=doublecircle, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Screening -> Randomization; Randomization -> Petrelintide_D1; Randomization -> Petrelintide_D2; Randomization -> Petrelintide_D3; Randomization -> Petrelintide_D4; Randomization -> Petrelintide_D5; Randomization -> Placebo; Petrelintide_D1 -> Dose_Escalation; Petrelintide_D2 -> Dose_Escalation; Petrelintide_D3 -> Dose_Escalation; Petrelintide_D4 -> Dose_Escalation; Petrelintide_D5 -> Dose_Escalation; Placebo -> Dose_Escalation; Dose_Escalation -> Maintenance; Maintenance -> Primary_Endpoint; Maintenance -> Follow_Up; Follow_Up -> Final_Analysis; } dot Figure 3: Experimental workflow for the ZUPREME-1 Phase 2b clinical trial of this compound.
Semaglutide: STEP 1 Phase 3 Trial
The STEP 1 trial was a randomized, double-blind, placebo-controlled, multinational, multicenter study.[18][19]
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg versus placebo for weight management.
-
Participants: 1,961 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, who did not have diabetes.[18][24]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either semaglutide 2.4 mg or placebo, administered once weekly for 68 weeks. Both groups also received lifestyle intervention counseling. Semaglutide was initiated at 0.25 mg and titrated up to 2.4 mg over 16 weeks.[18][25]
-
Primary Endpoints: The co-primary outcomes were the percentage change in body weight from baseline to week 68 and the proportion of participants achieving at least a 5% reduction in body weight.[19]
-
Secondary Endpoints: Included the proportion of participants achieving ≥10% and ≥15% weight loss, and changes in cardiometabolic risk factors.[19]
Summary and Future Outlook
This compound, as a long-acting amylin analogue, presents a novel and promising approach to weight management. Early clinical data suggests it can induce clinically meaningful weight loss with a potentially favorable tolerability profile.[13] GLP-1 receptor agonists are a well-established and highly effective class of medications for obesity, demonstrating substantial and sustained weight loss in large-scale clinical trials.[24][26]
The key differentiator lies in their mechanism of action, with this compound primarily targeting amylin-mediated satiety and GLP-1 receptor agonists acting on the incretin system.[1][10] This difference in pharmacology may translate to variations in efficacy, safety, and patient experience.
Future research, including the much-anticipated results from the this compound Phase 2b ZUPREME-1 trial and potential future head-to-head comparative studies, will be crucial in fully elucidating the relative positioning of this compound in the therapeutic landscape for obesity.[21] The development of potent and well-tolerated amylin analogues like this compound could offer a valuable alternative or complementary therapy to the existing GLP-1 receptor agonist-based treatments, ultimately broadening the options for individuals striving for effective and sustainable weight management.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. xtalks.com [xtalks.com]
- 3. DSpace [scholarshare.temple.edu]
- 4. Zealand Pharma announces first participant enrolled in [globenewswire.com]
- 5. Zealand Pharma says weight loss drug could be comparable to GLP1-RAs - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. biorxiv.org [biorxiv.org]
- 7. patientcareonline.com [patientcareonline.com]
- 8. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novonordiskmedical.com [novonordiskmedical.com]
- 10. Liraglutide 3.0 mg and Intensive Behavioral Therapy (IBT) for Obesity in Primary Care: The SCALE IBT Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.profil.com [blog.profil.com]
- 14. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 15. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zealand Pharma announces positive topline results from the [globenewswire.com]
- 17. zealandpharma.com [zealandpharma.com]
- 18. cci-cic.org [cci-cic.org]
- 19. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 20. Tirzepatide for Obesity: Highlights from the SURMOUNT-1 Trial [medicaldialogues.in]
- 21. bariatricnews.net [bariatricnews.net]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. zealandpharma.com [zealandpharma.com]
- 24. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. researchgate.net [researchgate.net]
Head-to-Head Clinical Insights on Petrelintide and Other Amylin Analogues for Weight Management
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of obesity and metabolic disease treatment is rapidly evolving, with a growing interest in therapeutic agents that mimic the physiological effects of the pancreatic hormone amylin. Petrelintide, a novel long-acting amylin analogue, has emerged as a promising candidate, demonstrating significant weight loss with a favorable tolerability profile in early clinical trials. This guide provides a comprehensive comparison of this compound with other key amylin analogues, Cagrilintide and the first-in-class Pramlintide, focusing on available clinical data, experimental protocols, and underlying signaling mechanisms.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of this compound, Cagrilintide, and Pramlintide. It is important to note that direct head-to-head trials are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations, designs, and durations.
Table 1: Efficacy of Amylin Analogues in Weight Reduction
| Drug | Trial Phase | Duration | Mean Weight Loss (%) | Placebo-Adjusted Mean Weight Loss (%) | Key Findings & Citations |
| This compound | Phase 1b (Part 2) | 16 Weeks | 8.6% (high dose) | 6.9% | Participants receiving the high dose of this compound achieved a mean body weight reduction of 8.6% from baseline, compared to a 1.7% reduction in the placebo group.[1][2] |
| Cagrilintide | Phase 2 | 26 Weeks | 6.0% - 10.8% (dose-dependent) | 3.0% - 7.8% | Treatment with Cagrilintide resulted in a dose-dependent weight reduction, with the highest dose (4.5 mg) leading to a mean weight loss of 10.8%.[3] An analyst noted that in a similar trial, Cagrilintide resulted in a 6% placebo-adjusted weight loss, while this compound showed a 7% margin.[4][5] |
| Pramlintide | 52-Week Study (Type 2 Diabetes) | 52 Weeks | -1.4 kg (120 µg BID) | -2.1 kg | In a long-term study in patients with type 2 diabetes, Pramlintide (120 µg BID) led to a mean weight loss of 1.4 kg compared to a 0.7 kg weight gain in the placebo group. |
| CagriSema (Cagrilintide + Semaglutide) | Phase 3 (REDEFINE 1) | 68 Weeks | 20.4% | 17.4% | The combination of Cagrilintide and Semaglutide demonstrated a significant mean weight loss of 20.4% compared to 3.0% with placebo in obese/overweight individuals without type 2 diabetes.[6] |
Table 2: Safety and Tolerability Profile of Amylin Analogues
| Drug | Most Common Adverse Events | Discontinuation Rate due to Adverse Events | Key Findings & Citations |
| This compound | Mild gastrointestinal events (nausea, constipation, diarrhea).[1][7] | One participant (out of 48) discontinued (B1498344) due to moderate nausea and vomiting.[1][7] | This compound was generally well-tolerated. Nausea was reported in 17-33% of participants on this compound versus 17% for placebo.[8] |
| Cagrilintide | Gastrointestinal disorders (nausea, constipation, diarrhea), administration-site reactions.[3] | Not explicitly stated in the provided results. | Gastrointestinal adverse events were more frequent with all doses of Cagrilintide (41%-63%) compared with placebo (32%), with nausea being the most common (20%-47% vs 18%).[3] |
| Pramlintide | Nausea (predominantly mild to moderate).[9][10] | Not explicitly stated in the provided results. | In a 29-week study, nausea was reported by 63% of patients in the Pramlintide group compared to 36% in the placebo group.[9] |
| CagriSema (Cagrilintide + Semaglutide) | Gastrointestinal adverse events (transient and mild to moderate).[6] | Not explicitly stated in the provided results. | Gastrointestinal adverse events were reported by 72.5% of patients in the CagriSema group and 34.4% in the placebo group.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key studies of this compound, Cagrilintide, and Pramlintide.
This compound: Phase 1b Multiple Ascending Dose (MAD) Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single-center trial.[1]
-
Participants: 48 healthy participants with a Body Mass Index (BMI) of 27.0–39.9 kg/m ². The median age was 49 years, and approximately 80% were male.[1][11]
-
Intervention: Participants were randomized (3:1) to receive either this compound or placebo via subcutaneous injection once weekly for 16 weeks. The study involved multiple ascending dose cohorts.[1][11]
-
Key Assessments: The primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetic and pharmacodynamic parameters, including changes in body weight.[12]
Cagrilintide: Phase 2 Dose-Finding Trial
-
Study Design: A multicentre, randomised, double-blind, placebo-controlled and active-controlled, dose-finding trial.[3]
-
Participants: Adults without diabetes, with a BMI of at least 30 kg/m ² or at least 27 kg/m ² with hypertension or dyslipidemia.[3]
-
Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of Cagrilintide at different doses (0.3, 0.6, 1.2, 2.4, or 4.5 mg), once-daily liraglutide (B1674861) 3.0 mg, or a volume-matched placebo for 26 weeks.[3]
-
Key Assessments: The primary endpoint was the percentage change in body weight from baseline to week 26. Safety and tolerability were also assessed.[3]
Pramlintide: 52-Week Trial in Type 2 Diabetes
-
Study Design: A 52-week, double-blind, placebo-controlled, parallel-group, multicenter study.[13]
-
Participants: 656 patients with type 2 diabetes treated with insulin (B600854).[13]
-
Intervention: Patients were randomized to receive preprandial subcutaneous injections of either placebo or Pramlintide (60 µg TID, 90 µg BID, or 120 µg BID) as an adjunct to their insulin therapy.[13]
-
Key Assessments: Efficacy endpoints included change in HbA1c and body weight. Safety assessments included the incidence of adverse events, particularly hypoglycemia.[13]
Signaling Pathways and Experimental Workflows
The physiological effects of amylin and its analogues are mediated through a complex signaling pathway involving the amylin receptor, which is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[14][15][16] Activation of this G protein-coupled receptor, primarily through the Gαs pathway, leads to the production of cyclic AMP (cAMP) and subsequent downstream signaling cascades that regulate appetite, gastric emptying, and glucagon (B607659) secretion.[7][17]
Caption: Amylin analogue signaling pathway.
The typical workflow for a clinical trial investigating a new amylin analogue for weight management follows a standardized, multi-phase process designed to rigorously evaluate safety and efficacy.
Caption: General clinical trial workflow for amylin analogues.
References
- 1. Zealand Pharma reveals positive Phase 1b results for this compound trial [synapse.patsnap.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Once-weekly cagrilintide for weight management in people with overweight and obesity: a multicentre, randomised, double-blind, placebo-controlled and active-controlled, dose-finding phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zealand obesity drug this compound shows early promise [synapse.patsnap.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. blog.profil.com [blog.profil.com]
- 9. A double-blind, placebo-controlled trial assessing pramlintide treatment in the setting of intensive insulin therapy in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. pharmanow.live [pharmanow.live]
- 12. zealandpharma.com [zealandpharma.com]
- 13. Pramlintide as an adjunct to insulin therapy improves long-term glycemic and weight control in patients with type 2 diabetes: a 1-year randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amylin receptor - Wikipedia [en.wikipedia.org]
- 17. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Petrelintide and Semaglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two prominent weight management therapies: the novel amylin analog, Petrelintide, and the established glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide (B3030467). This analysis is based on available clinical trial data and aims to inform researchers, scientists, and drug development professionals.
Introduction
This compound, a long-acting amylin analog, is an investigational drug showing promise for weight management with a potentially favorable tolerability profile.[1] Amylin is a pancreatic hormone co-secreted with insulin (B600854) that plays a role in appetite regulation and gastric emptying.[2] Semaglutide, a potent GLP-1 receptor agonist, is approved for the treatment of type 2 diabetes and obesity and has demonstrated significant efficacy in weight reduction.[3] However, its use can be associated with notable gastrointestinal side effects.[4][5] This guide presents a comparative analysis of their side effect profiles, supported by experimental data from key clinical trials.
Comparative Side Effect Profiles: Quantitative Data
The following table summarizes the incidence of common gastrointestinal adverse events reported in clinical trials for this compound and semaglutide. It is important to note that this data is derived from separate clinical trial programs, and direct head-to-head comparative trial data is not yet available.
| Adverse Event | This compound (Phase 1b MAD Trial)[6] | Semaglutide 2.4 mg (STEP 1-3 Trials, Pooled Data)[5] | Placebo (STEP 1-3 Trials, Pooled Data)[5] |
| Nausea | 16.7% - 33.3% | 43.9% | 16.1% |
| Vomiting | Moderate event in 1 participant | 24.5% | 6.3% |
| Diarrhea | Two mild events reported | 29.7% | 15.9% |
| Constipation | Not specifically reported | 24.2% | 11.1% |
Note: The this compound data is from a 16-week Phase 1b multiple ascending dose (MAD) trial with 48 participants.[7][8] The semaglutide data is from a pooled analysis of the STEP 1-3 trials, which included a larger patient population (n=2117 for semaglutide) over a 68-week period.[5]
Signaling Pathways
The differing side effect profiles of this compound and semaglutide can be attributed to their distinct mechanisms of action and signaling pathways.
This compound: Amylin Analog Signaling
This compound mimics the action of the natural hormone amylin by binding to amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[9][10] This interaction triggers downstream signaling cascades that regulate appetite and gastric emptying.[11]
Caption: this compound signaling pathway.
Semaglutide: GLP-1 Receptor Agonist Signaling
Semaglutide activates the GLP-1 receptor, a G-protein coupled receptor, primarily stimulating the Gαs subunit.[12][13] This leads to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[14][15] This pathway is central to its effects on glucose control and appetite regulation. The GLP-1 receptor can also signal through β-arrestin pathways.[15]
Caption: Semaglutide signaling pathway.
Experimental Protocols: A Summary
The data presented in this guide is sourced from distinct clinical trial programs for each compound. Below is a summary of the methodologies for the key trials cited.
This compound: Phase 1b Multiple Ascending Dose (MAD) Trial
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses of this compound.[16]
-
Design: A randomized, double-blind, placebo-controlled trial.[2]
-
Participants: 48 healthy participants with a median baseline BMI of 29.9 kg/m ².[8][17]
-
Intervention: Participants were randomized (3:1) to receive either this compound or placebo via subcutaneous injection once weekly for 16 weeks.[7] The trial included three dose cohorts with dose escalation every two weeks to reach different maintenance doses.[8]
-
Primary Endpoint: Incidence of treatment-emergent adverse events (TEAEs).[16]
Caption: this compound Phase 1b trial workflow.
Semaglutide: STEP (Semaglutide Treatment Effect in People with Obesity) Program
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg for weight management in adults with overweight or obesity.[5]
-
Design: The STEP program consisted of several large-scale, randomized, double-blind, placebo-controlled Phase 3 trials (e.g., STEP 1, 2, 3, 4, 5, 7).[5][18][19]
-
Participants: Thousands of participants with overweight (BMI ≥27 kg/m ² with at least one weight-related comorbidity) or obesity (BMI ≥30 kg/m ²).[5]
-
Intervention: Participants were randomized to receive either semaglutide 2.4 mg or placebo once weekly via subcutaneous injection, in addition to lifestyle intervention, for 68 weeks or longer.[5]
-
Primary Endpoints: Typically included the percentage change in body weight and the proportion of participants achieving at least a 5% weight reduction from baseline.[18] Safety and tolerability were key secondary endpoints.
Caption: Semaglutide STEP trial workflow.
Discussion and Conclusion
The available data suggests that this compound may offer a more favorable gastrointestinal side effect profile compared to semaglutide. The incidence of nausea appears to be lower with this compound, and severe gastrointestinal events were not reported in the Phase 1b trial.[6][8] In contrast, gastrointestinal adverse events are common with semaglutide, although they are typically transient and mild to moderate in severity.[5] The lower incidence of gastrointestinal side effects with this compound could potentially lead to better treatment adherence and an improved patient experience.[20]
The distinct signaling pathways of these two drugs likely underlie the differences in their side effect profiles. As research progresses, further studies, including direct comparative trials, will be crucial to fully elucidate the relative safety and efficacy of this compound and semaglutide. These findings will be instrumental in shaping the future landscape of obesity treatment and providing patients with more tolerable and effective therapeutic options.
References
- 1. bestlifeonline.com [bestlifeonline.com]
- 2. blog.profil.com [blog.profil.com]
- 3. Semaglutide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gastrointestinal tolerability of once‐weekly semaglutide 2.4 mg in adults with overweight or obesity, and the relationship between gastrointestinal adverse events and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog this compound [synapse.patsnap.com]
- 7. Zealand Pharma announces positive topline results from the Phase 1b 16-week multiple ascending dose clinical trial with long-acting amylin analog this compound - Inderes [inderes.dk]
- 8. zealandpharma.com [zealandpharma.com]
- 9. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. zealandpharma.com [zealandpharma.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Efficacy and safety of once weekly semaglutide 2·4 mg for weight management in a predominantly east Asian population with overweight or obesity (STEP 7): a double-blind, multicentre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two-year effects of semaglutide in adults with overweight or obesity: the STEP 5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound vs. Semaglutide: A Comprehensive Comparison of Weight Loss Medications - TeleTest.ca [teletest.ca]
Petrelintide Demonstrates Potent In Vitro Activity at Human Amylin and Calcitonin Receptors
For Immediate Release
COPENHAGEN, Denmark – December 10, 2025 – New research on Petrelintide, a long-acting amylin analogue in development for weight management, reveals its potent in vitro activity at both human amylin and calcitonin receptors. The findings from a key study provide a quantitative basis for understanding the compound's mechanism of action at these two important G protein-coupled receptors involved in metabolic regulation.
A pivotal study, "Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue," systematically evaluated the in vitro potency of this compound. The research utilized a cAMP accumulation assay in Human Embryonic Kidney (HEK293) cells expressing either the human amylin receptor 3 (AMY3R) or the human calcitonin receptor (CTR). The results demonstrated that this compound is a potent agonist at both receptors, with half-maximal effective concentrations (EC50) in the low nanomolar range.
While comprehensive comparative data on the in vitro potency of this compound at rodent amylin and calcitonin receptors is not as readily available in the public domain, the existing data on human receptors provides a strong foundation for its ongoing clinical development as a potential breakthrough therapy for obesity.
In Vitro Potency Comparison
The following table summarizes the in vitro potency of this compound at human amylin and calcitonin receptors, as determined by cAMP accumulation assays.
| Receptor Target | Species | In Vitro Potency (EC50) |
| Amylin Receptor 3 (AMY3R) | Human | 0.19 nM[1] |
| Calcitonin Receptor (CTR) | Human | Data indicates potent agonistic effects[2][3] |
Note: Specific EC50 values for this compound at the human calcitonin receptor and at rodent amylin and calcitonin receptors were not explicitly detailed in the referenced materials. This compound is described as having "potent balanced agonistic effects on both amylin and calcitonin receptors".[3][4]
Experimental Protocols
The in vitro potency of this compound was determined using a well-established methodology to assess G protein-coupled receptor activation.
Cell Lines and Receptor Expression: HEK293 cells were stably transfected to express the human calcitonin receptor (hCTR).[1] For the amylin receptor, a cell line co-expressing the hCTR and the human receptor activity-modifying protein 3 (RAMP3) was generated to form the human amylin receptor subtype 3 (hAMY3R).[1] The successful formation of the amylin receptor phenotype was confirmed by observing an increased potency response to amylin compared to the cell line expressing only the hCTR.[1]
cAMP Accumulation Assay: The functional activity of this compound was assessed by measuring the induction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) following receptor stimulation.[1] The AlphaScreen™ cAMP Assay kit was utilized for this purpose.[1] The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit 50% of the maximal response, were calculated from concentration-response curves generated using nonlinear regression.[5]
Signaling Pathways and Experimental Workflow
The activation of amylin and calcitonin receptors by this compound initiates a cascade of intracellular events, primarily through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling pathway is crucial for the physiological effects of amylin and calcitonin, which include regulating satiety and glucose homeostasis.
Signaling Pathway of this compound at Amylin/Calcitonin Receptors
Caption: Signaling pathway of this compound upon binding to amylin or calcitonin receptors.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro potency of this compound.
References
Benchmarking the tolerability of Petrelintide against other obesity therapeutics
A comprehensive guide for researchers and drug development professionals on the tolerability profile of Petrelintide, a novel long-acting amylin analogue, benchmarked against other leading obesity therapeutics. This report synthesizes available clinical trial data, details experimental protocols for tolerability assessment, and visualizes key biological pathways.
Introduction
The landscape of obesity pharmacotherapy is rapidly evolving, with a growing emphasis on achieving significant weight loss while ensuring patient tolerability. This compound, a long-acting amylin analogue, has emerged as a promising candidate, demonstrating clinically meaningful weight reduction in early-stage clinical trials.[1][2][3] A key differentiator highlighted in preliminary reports is its potential for a more favorable tolerability profile compared to the widely prescribed glucagon-like peptide-1 (GLP-1) receptor agonists.[4][5] This guide provides an objective comparison of the tolerability of this compound with other major classes of obesity therapeutics, supported by quantitative data from clinical studies and detailed experimental methodologies.
Mechanism of Action: The Amylin Pathway
This compound functions as an analogue of the naturally occurring hormone amylin, which is co-secreted with insulin (B600854) by pancreatic β-cells in response to nutrient intake.[4][5][6] Its mechanism of action in promoting weight loss is multi-faceted and primarily centered on regulating appetite and food intake.[6][7][8] this compound is designed to mimic the effects of endogenous amylin, which include:
-
Increased Satiety: Amylin analogues act on the area postrema of the brain to promote a feeling of fullness, thereby reducing food consumption.[4][7]
-
Slowed Gastric Emptying: By delaying the rate at which food leaves the stomach, this compound prolongs the sense of satiety after meals.[6][7]
-
Regulation of Glucose Homeostasis: Amylin plays a role in suppressing glucagon (B607659) secretion after meals, contributing to better glycemic control.[6]
This mechanism differs from that of GLP-1 receptor agonists, which primarily reduce appetite through their action on different receptors in the brain and gut.[4]
Comparative Tolerability of Obesity Therapeutics
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and a selection of other widely used or emerging obesity therapeutics. Data is presented as the percentage of participants experiencing the adverse event.
| Adverse Event | This compound (Phase 1b) | Semaglutide (2.4 mg) | Tirzepatide (15 mg) | Liraglutide (3.0 mg) | Orlistat (120 mg) | Phentermine-Topiramate (15mg/92mg) | Naltrexone-Bupropion (32mg/360mg) |
| Nausea | 17-33% | ~44% | ~28% | ~40% | <10% | ~20% | ~33% |
| Diarrhea | Mild, 2 events reported | ~30% | ~16% | ~21% | >20% (loose/oily stools) | ~7% | ~7% |
| Vomiting | One participant (moderate) | ~24% | ~10% | ~16% | <10% | ~11% | ~11% |
| Constipation | Reported | ~24% | ~7% | ~21% | - | ~17% | ~19% |
| Headache | - | ~14% | ~7% | ~13% | - | ~14% | ~18% |
| Dry Mouth | - | - | - | - | - | ~21% | ~8% |
| Paresthesia | - | - | - | - | - | ~21% | - |
Note: Data is compiled from various clinical trials and may not be from direct head-to-head comparisons. Incidence rates can vary based on trial design, duration, and patient population.
Early data from the this compound Phase 1b trial suggests a potentially favorable gastrointestinal (GI) tolerability profile.[1][2][4] Nausea was reported in 17-33% of participants on this compound, with only one instance of moderate nausea and vomiting in the same participant.[1] Other GI events like diarrhea were mild and infrequent.[4] In contrast, GLP-1 receptor agonists such as Semaglutide and Liraglutide are associated with higher rates of nausea, vomiting, and diarrhea, which are often dose-dependent and more prevalent during the initial dose-escalation period.[6][9] Tirzepatide, a dual GIP and GLP-1 receptor agonist, also presents with a notable incidence of GI side effects, although rates may be slightly lower than Semaglutide for certain events.[10][11]
Other classes of obesity therapeutics have distinct side effect profiles. Orlistat, a lipase (B570770) inhibitor, is known for its gastrointestinal side effects related to fat malabsorption, such as oily spotting and fecal urgency.[2][12][13] Centrally acting agents like Phentermine-Topiramate and Naltrexone-Bupropion are associated with side effects such as dry mouth, paresthesia, headache, and insomnia.[8][14]
Experimental Protocols for Tolerability Assessment
The evaluation of drug tolerability in clinical trials for obesity therapeutics is a critical component of assessing the overall risk-benefit profile. Standardized methodologies are employed to ensure consistent and accurate collection of adverse event data.
Key Methodologies:
-
Adverse Event (AE) Definition and Collection: An adverse event is any untoward medical occurrence in a clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.[7] AEs are systematically collected at each study visit through open-ended questioning, patient diaries, and standardized questionnaires. Patient-reported outcomes (PROs) are increasingly utilized to capture the patient's perspective on the severity and impact of side effects.[5]
-
Common Terminology Criteria for Adverse Events (CTCAE): The CTCAE, developed by the National Cancer Institute, is a widely adopted standardized system for classifying and grading the severity of AEs.[6][7][8][9] This system provides a consistent framework for reporting and analyzing safety data across different clinical trials. AEs are graded on a 5-point scale:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[6][7]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[6][7]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[7]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[7]
-
Grade 5: Death related to AE.[7]
-
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of an AE. This is typically categorized as not related, unlikely to be related, possibly related, probably related, or definitely related.
-
Seriousness Criteria: An AE is considered "serious" if it results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Data Analysis and Reporting: The incidence, severity, and seriousness of all AEs are tabulated and compared between the active treatment and placebo groups. Rates of discontinuation due to AEs are also a critical measure of tolerability.
Conclusion
This compound, with its distinct amylin-based mechanism of action, presents a promising therapeutic option for weight management. Early clinical data suggests a potentially improved tolerability profile, particularly concerning gastrointestinal side effects, when compared to the established GLP-1 receptor agonist class. As this compound advances through larger and longer-duration clinical trials, a more definitive understanding of its long-term safety and tolerability will emerge. For researchers and drug development professionals, the comparative data and standardized methodologies outlined in this guide provide a valuable framework for evaluating the evolving landscape of obesity pharmacotherapy and identifying treatments that offer both efficacy and a favorable patient experience.
References
- 1. Resources for Researchers - NCI [cancer.gov]
- 2. Defining and Collecting Patient-Reported Treatment Tolerability to Inform Drug Development - IQVIA [iqvia.com]
- 3. ro.hksyu.edu [ro.hksyu.edu]
- 4. media.tghn.org [media.tghn.org]
- 5. Assessing tolerability of cancer therapeutics: A regulatory perspective from the FDA Oncology Center of Excellence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Use and misuse of common terminology criteria for adverse events in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A nationwide pharmacovigilance investigation on trends and seriousness of adverse events induced by anti-obesity medication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrps.org [ccrps.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
Petrelintide: A Comparative Analysis of its Central and Peripheral Effects in Weight Management
For Immediate Release
COPENHAGEN, Denmark – December 10, 2025 – This guide provides a comprehensive comparative analysis of Petrelintide, a novel long-acting amylin analog, against the established GLP-1 receptor agonist, Liraglutide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the central and peripheral mechanisms of action, supported by preclinical and clinical data.
This compound (also known as ZP8396) is an investigational therapeutic agent being developed for the management of obesity.[1][2] It functions by mimicking the physiological effects of amylin, a pancreatic hormone that plays a key role in appetite regulation and metabolism.[1][3] In contrast, GLP-1 receptor agonists, such as Liraglutide, primarily act on the glucagon-like peptide-1 receptor to achieve their therapeutic effects.[4] This guide will dissect the distinct and overlapping pathways through which these two classes of drugs exert their influence on body weight.
Central vs. Peripheral Mechanisms of Action
This compound's primary mechanism of action is centered on the hindbrain, specifically the area postrema, where it activates amylin receptors to induce a feeling of satiety, or fullness.[5] This central effect is a key differentiator from GLP-1 receptor agonists, which are understood to have a more pronounced effect on reducing appetite.[3]
Peripherally, this compound contributes to weight management by slowing gastric emptying, the process by which food moves from the stomach to the small intestine.[6] This prolonged gastric residence time enhances the feeling of fullness and can lead to a reduction in overall calorie intake.
Liraglutide also exerts both central and peripheral effects. Centrally, it acts on the hypothalamus to suppress appetite. Peripherally, it enhances insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and also slows gastric emptying.[4]
The following diagram illustrates the distinct signaling pathways of amylin analogs and GLP-1 receptor agonists.
Preclinical Comparative Data: this compound vs. Liraglutide in Diet-Induced Obese (DIO) Rats
Preclinical studies in diet-induced obese (DIO) rats provide valuable insights into the differential effects of this compound and Liraglutide on food intake, body weight, and body composition.
Experimental Protocol: Preclinical Study in DIO Rats
-
Animal Model: Male Diet-Induced Obese (DIO) rats were utilized for the study.
-
Diet: Animals were provided ad libitum access to both standard rodent chow and a high-fat diet throughout the 30-day treatment period.[1]
-
Treatment Groups (n=10 per group):
-
Vehicle (control), administered every second day.
-
Liraglutide (5 nmol/kg), administered twice daily via subcutaneous injection.[1]
-
This compound (2 nmol/kg), administered every second day via subcutaneous injection.[1]
-
This compound (10 nmol/kg), administered every fourth day via subcutaneous injection.[1]
-
-
Measurements:
The following workflow diagram outlines the preclinical experimental design.
Results
The preclinical study revealed significant differences in the effects of this compound and Liraglutide on body weight, food intake, and body composition.
| Parameter | Vehicle | Liraglutide (5 nmol/kg BID) | This compound (2 nmol/kg Q2D) | This compound (10 nmol/kg Q4D) |
| Change in Body Weight (Day 30) | +3.3% ± 0.7% | -0.1% ± 1.1% | -4.1% ± 0.6% | -7.8% ± 0.7% |
| Cumulative High-Fat Diet Intake (g) | 834 ± 31.1 | 796 ± 25.6 | 646 ± 22.3 | 576 ± 17.4 |
| Cumulative Chow Intake (g) | No significant change | No significant change | No significant change | No significant change |
| Change in Fat Mass (% of Body Weight) | +3.2% ± 0.4% | +2.0% ± 0.5% | -0.3% ± 0.5% | -1.6% ± 0.5% |
| Change in Lean Mass (% of Body Weight) | -3.8% ± 0.3% | -2.4% ± 0.6% | -0.8% ± 0.4% | +0.1% ± 0.4% |
These results indicate that this compound preferentially reduces the intake of high-fat diet, leading to a more significant reduction in body weight and fat mass compared to Liraglutide, while also preserving lean body mass.[1][7]
Clinical Comparative Data: this compound vs. Liraglutide
While direct head-to-head clinical trials are not yet available, a comparative analysis can be drawn from the results of separate clinical studies for this compound and Liraglutide.
Experimental Protocol: this compound Phase 1b Multiple Ascending Dose (MAD) Trial
-
Trial Design: A randomized, double-blind, placebo-controlled, single-center trial.[8]
-
Participants: 48 participants with a baseline Body Mass Index (BMI) of 27.0–39.9 kg/m ².[8]
-
Treatment: 16 weekly subcutaneous injections of this compound or placebo, with dose escalation.[8]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoint: Change in body weight.
Experimental Protocol: Liraglutide SCALE (Satiety and Clinical Adiposity—Liraglutide Evidence) Trials
-
Trial Design: A series of randomized, double-blind, placebo-controlled, multinational, multicenter trials.[9]
-
Participants: Individuals with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with comorbidities.[10]
-
Treatment: Daily subcutaneous injections of Liraglutide (3.0 mg) or placebo, in conjunction with diet and exercise.[10]
-
Primary Endpoint: Change in body weight at 56 weeks.[11]
Results
The clinical trial data for this compound and Liraglutide demonstrate their respective efficacies in weight management.
| Parameter | This compound (High Dose) | Liraglutide (3.0 mg) | Placebo (this compound Trial) | Placebo (Liraglutide Trial) |
| Mean Body Weight Reduction | 8.6% (at 16 weeks)[2] | 8.0% (at 56 weeks)[10] | 1.7% (at 16 weeks)[2] | 2.6% (at 56 weeks)[10] |
| Common Adverse Events | Mild gastrointestinal events[8] | Nausea, diarrhea, constipation, vomiting[10] | - | - |
Early clinical data suggests that this compound is well-tolerated, with a potentially favorable gastrointestinal side effect profile compared to GLP-1 receptor agonists.[8]
Conclusion
This compound, as a long-acting amylin analog, presents a distinct mechanism of action for weight management compared to GLP-1 receptor agonists like Liraglutide. Its primary central effect on satiety, coupled with peripheral effects on gastric emptying, and a preference for reducing high-fat food intake, as demonstrated in preclinical models, suggests a promising therapeutic profile. While direct comparative clinical data is pending, initial findings indicate that this compound may offer comparable weight loss efficacy with improved tolerability. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative therapeutic potential of this compound in the management of obesity.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. Zealand Pharma announces positive topline results from the [globenewswire.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. GLP-1R and amylin agonism in metabolic disease: complementary mechanisms and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does this compound Work? - NowPatient [nowpatient.com]
- 7. zealandpharma.com [zealandpharma.com]
- 8. Zealand Pharma reveals positive Phase 1b results for this compound trial [synapse.patsnap.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Petrelintide: A Preclinical Comparative Guide to its Long-Term Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Petrelintide (ZP8396) is a novel, long-acting amylin analog in clinical development for weight management.[1][2] Amylin is a pancreatic hormone that plays a role in appetite regulation and metabolism.[1] this compound is designed to mimic the effects of amylin, potentially offering a new therapeutic option for individuals with obesity or who are overweight.[1] This guide provides a comparative analysis of the long-term safety and efficacy of this compound in preclinical models, with a focus on its performance against other prominent weight management therapies.
Mechanism of Action
This compound, as an amylin analog, is thought to exert its effects through several mechanisms:[1]
-
Increased Satiety: By activating amylin receptors, this compound likely helps to control appetite and reduce food intake.[1]
-
Delayed Gastric Emptying: It may slow down the emptying of the stomach, leading to a prolonged feeling of fullness.
-
Metabolic Regulation: this compound may influence how the body processes nutrients.[1]
This mode of action distinguishes it from GLP-1 receptor agonists, which are another major class of drugs for weight management.
Preclinical Efficacy in Diet-Induced Obese (DIO) Rat Models
Studies in diet-induced obese (DIO) rats have provided initial insights into the efficacy of this compound. These models are crucial for understanding the potential therapeutic effects of new anti-obesity compounds.
A 30-day study in DIO rats compared the effects of this compound to a vehicle and the GLP-1 receptor agonist, Liraglutide. The results demonstrated that this compound significantly reduced body weight and food intake.[3][4] Notably, the weight loss induced by this compound was primarily due to a reduction in fat mass, with a preservation of lean mass.[3]
Table 1: Change in Body Weight in DIO Rats (30-Day Study) [3][4]
| Treatment Group | Dose | Mean Change in Body Weight (%) |
| Vehicle | - | +3.3 |
| Liraglutide | 5 nmol/kg (twice daily) | -0.1 |
| This compound | 2 nmol/kg (every second day) | -4.1 |
| This compound | 10 nmol/kg (every fourth day) | -7.8 |
Table 2: Change in Body Composition in DIO Rats (30-Day Study) [3]
| Treatment Group | Dose | Mean Change in Fat Mass (% of Body Weight) | Mean Change in Lean Mass (% of Body Weight) |
| Vehicle | - | +3.2 | -3.8 |
| Liraglutide | 5 nmol/kg (twice daily) | +2.0 | -2.4 |
| This compound | 2 nmol/kg (every second day) | -0.3 | -0.8 |
| This compound | 10 nmol/kg (every fourth day) | -1.6 | +0.1 |
Comparison with Alternative Therapies in Preclinical Models
This compound is being developed in a landscape that includes other amylin analogs and established GLP-1 receptor agonists.
Cagrilintide: Another long-acting amylin analog, Cagrilintide, has also shown efficacy in preclinical models, reducing food intake and body weight in rats.[5]
Semaglutide and Tirzepatide: These GLP-1 and dual GLP-1/GIP receptor agonists, respectively, have demonstrated significant weight loss in both preclinical and clinical settings.[6][7][8][9][10] Preclinical studies in rodents have shown that these compounds effectively reduce body weight and food intake.[6][7]
Due to the early stage of this compound's development, direct, long-term comparative preclinical studies are not yet publicly available. The following table summarizes available short-term efficacy data in DIO rat models.
Table 3: Short-Term Efficacy Comparison in DIO Rat Models
| Compound | Class | Study Duration | Key Efficacy Findings (Body Weight Reduction) | Citation(s) |
| This compound | Amylin Analog | 30 days | Up to 7.8% reduction | [3][4] |
| Liraglutide | GLP-1 RA | 30 days | 0.1% reduction | [3][4] |
| Semaglutide | GLP-1 RA | 21 days (mice) | Dose-dependent reduction up to 22% | [7] |
| Tirzepatide | Dual GLP-1/GIP RA | N/A | Preclinical data supports significant weight loss | [8][9][10] |
| Cagrilintide | Amylin Analog | N/A | Preclinical data supports weight loss | [5] |
Note: Direct comparison is challenging due to variations in study design, duration, and animal models.
Long-Term Safety and Toxicology
As this compound is in the early stages of clinical development, comprehensive long-term preclinical safety and toxicology data are not yet extensively published. Standard chronic toxicity studies in rodents (typically 6 months) and non-rodents are required to support late-stage clinical trials and provide data on potential adverse effects.[11]
For the comparator drugs, extensive preclinical and clinical safety data are available. The most common adverse effects associated with GLP-1 receptor agonists in clinical trials are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[12]
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on the published abstracts, a general methodology for a DIO rat study can be outlined.
Diagram 1: General Workflow for a Preclinical DIO Rat Study
Caption: Workflow of a typical diet-induced obesity study in rats.
Signaling Pathway
The signaling pathway of amylin analogs like this compound involves the activation of the amylin receptor, which is a complex of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).
Diagram 2: Amylin Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Conclusion
Preclinical data, although limited to shorter-term studies, suggests that this compound is a promising candidate for weight management. It demonstrates significant efficacy in reducing body weight and fat mass in DIO rat models, with a potential for preserving lean mass. Its mechanism of action as an amylin analog offers a different therapeutic approach compared to the widely used GLP-1 receptor agonists.
Further long-term preclinical studies are necessary to fully elucidate the safety and sustained efficacy profile of this compound. As it progresses through clinical trials, more comprehensive data will become available, allowing for a more direct and thorough comparison with other anti-obesity medications. Researchers and drug development professionals should continue to monitor the evolving data landscape for this and other novel weight management therapies.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. blog.profil.com [blog.profil.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. zealandpharma.com [zealandpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tirzepatide - Wikipedia [en.wikipedia.org]
- 11. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zealandpharma.com [zealandpharma.com]
A Comparative Analysis of Petrelintide and Liraglutide: Pharmacokinetics and Pharmacodynamics
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of Petrelintide, a novel long-acting amylin analogue, and Liraglutide, an established glucagon-like peptide-1 (GLP-1) receptor agonist. This document summarizes key data from clinical and preclinical studies, outlines experimental methodologies, and visualizes the distinct signaling pathways of these two metabolic drugs.
Introduction
This compound and Liraglutide represent two distinct yet significant therapeutic approaches for the management of metabolic diseases, primarily obesity and type 2 diabetes. This compound, developed by Zealand Pharma, is a long-acting amylin analogue designed for once-weekly administration.[1][2] Amylin is a pancreatic hormone co-secreted with insulin (B600854) that plays a role in satiety and glucose control.[3] Liraglutide, a well-established GLP-1 receptor agonist, is administered once daily and enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[4] This guide offers a side-by-side comparison of their pharmacological properties to inform research and development in the field of metabolic medicine.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion. These parameters are crucial for defining the dosing regimen and understanding the drug's exposure profile.
| Parameter | This compound | Liraglutide |
| Drug Class | Long-acting Amylin Analogue | GLP-1 Receptor Agonist |
| Administration | Once-weekly subcutaneous injection[1] | Once-daily subcutaneous injection[4] |
| Tmax (Time to Maximum Concentration) | Approximately 24 hours[5] | Approximately 8-12 hours[4] |
| Terminal Half-life (t½) | Approximately 240 hours (10 days)[5] | Approximately 13 hours[4] |
| Bioavailability | Approximately 85%[5] | Approximately 55% |
Pharmacodynamic Profile
Pharmacodynamics refers to the effects of a drug on the body. For this compound and Liraglutide, key pharmacodynamic effects relate to weight management and glucose control.
| Parameter | This compound | Liraglutide |
| Primary Mechanism | Activates amylin and calcitonin receptors, leading to increased satiety.[5] | Activates GLP-1 receptors, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[4] |
| Effect on Body Weight | Dose-dependent weight loss observed. In a 16-week Phase 1b trial, mean body weight reductions of up to 8.6% were seen with the highest dose, compared to a 1.7% reduction in the placebo group.[6][7] | Induces weight loss, primarily through reduced appetite and caloric intake.[4] |
| Effect on Gastric Emptying | Slows gastric emptying, contributing to a feeling of fullness.[8] | Delays gastric emptying, which can be transient.[9] |
| Effect on Glucose Metabolism | Amylin analogues are known to suppress post-prandial glucagon secretion.[3][10] | Enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[11] |
Signaling Pathways
The distinct mechanisms of action of this compound and Liraglutide are rooted in their activation of different receptor signaling pathways.
Caption: this compound Signaling Pathway.
Caption: Liraglutide Signaling Pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and Liraglutide.
Pharmacokinetic Assessment in Clinical Trials
-
Study Design: Pharmacokinetic parameters for both this compound and Liraglutide were typically assessed in Phase 1, single-center, randomized, double-blind, placebo-controlled trials.[6][12] These studies often involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the safety, tolerability, and pharmacokinetic profile.
-
Participant Population: Healthy volunteers, as well as individuals with overweight or obesity, are recruited for these studies.[2][6]
-
Drug Administration: this compound is administered as a once-weekly subcutaneous injection, while Liraglutide is administered as a once-daily subcutaneous injection.[1][4]
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dosing to measure plasma drug concentrations.
-
Bioanalytical Method: Drug concentrations in plasma are determined using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life.[13][14][15]
Caption: Experimental Workflow for Pharmacokinetic Assessment.
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing insulin sensitivity.
-
Objective: To measure whole-body insulin sensitivity.
-
Procedure:
-
Two intravenous catheters are inserted, one for infusion and one for blood sampling.
-
A primed-continuous infusion of insulin is administered to achieve a steady-state of hyperinsulinemia.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a constant, euglycemic level (approximately 100 mg/dL).[16]
-
Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).
-
The glucose infusion rate (GIR) required to maintain euglycemia at steady-state is a measure of insulin-stimulated glucose disposal and thus insulin sensitivity.[16]
-
Gastric Emptying Scintigraphy
This imaging technique is used to quantify the rate at which food empties from the stomach.
-
Objective: To measure the rate of gastric emptying of a solid meal.
-
Procedure:
-
The patient consumes a standardized meal (e.g., a 320-kcal egg meal) labeled with a radiopharmaceutical, typically 99mTc-sulfur colloid.[9]
-
The patient is positioned under a gamma camera, and images are acquired at specified intervals (e.g., immediately after the meal and at 1, 2, and 4 hours).
-
The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.
-
Key parameters calculated include the gastric emptying half-time (T1/2) and the percentage of the meal emptied at different time points.[17]
-
Conclusion
This compound and Liraglutide, while both effective in managing metabolic disorders, operate through distinct pharmacological mechanisms. This compound, with its long half-life and mechanism centered on amylin receptor agonism, offers a promising new once-weekly option focused on enhancing satiety. Liraglutide, a well-characterized once-daily GLP-1 receptor agonist, has a broader range of actions on glucose homeostasis. The comparative data presented in this guide highlights the different pharmacokinetic and pharmacodynamic profiles of these two agents, providing a valuable resource for researchers and clinicians in the ongoing development of novel therapies for obesity and type 2 diabetes. Further head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of these two important drug classes.
References
- 1. Amylin Analogues in the Treatment of Diabetes Mellitus: Medicinal Chemistry and Structural Basis of its Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zealandpharma.com [zealandpharma.com]
- 3. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. zealandpharma.com [zealandpharma.com]
- 6. Zealand Pharma announces positive topline results from the Phase 1b 16-week multiple ascending dose clinical trial with long-acting amylin analog this compound - Inderes [inderes.dk]
- 7. Zealand Pharma reveals positive Phase 1b results for this compound trial [synapse.patsnap.com]
- 8. Amylin as a Future Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicaid.nv.gov [medicaid.nv.gov]
- 11. Liraglutide, a glucagon-like peptide-1 analog, increased insulin sensitivity assessed by hyperinsulinemic-euglycemic clamp examination in patients with uncontrolled type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zealand Pharma announces positive topline results from the [globenewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. auc cmax tmax: Topics by Science.gov [science.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Assessing the Synergistic Potential of Petrelintide in Combination with GLP-1 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease treatment is rapidly evolving, with a focus on therapies that offer enhanced efficacy and improved patient tolerability. Petrelintide, a long-acting amylin analogue, is emerging as a promising candidate for weight management, potentially offering a differentiated profile to the well-established glucagon-like peptide-1 (GLP-1) receptor agonists. This guide provides a comparative analysis of this compound and GLP-1 agonists, with a special focus on the preclinical evidence supporting their synergistic effects when used in combination.
This compound, also known as ZP8396, is an investigational once-weekly subcutaneous injection that mimics the effects of the natural hormone amylin.[1][2] Amylin is co-secreted with insulin (B600854) from pancreatic beta cells and plays a role in satiety and slowing gastric emptying.[2] In contrast, GLP-1 agonists primarily reduce appetite to achieve weight loss.[2] Current preclinical and clinical data suggest that long-acting amylin analogues like this compound could offer weight loss comparable to GLP-1 receptor agonists but with a potentially better tolerability profile.[3][4]
Preclinical Evidence of Synergy
While clinical data on the combination of this compound and GLP-1 agonists is not yet available, preclinical studies in diet-induced obese (DIO) rats have demonstrated significant synergistic effects on weight loss.
A study investigating the combination of this compound (ZP-8396) and the GLP-1 agonist semaglutide (B3030467) in DIO rats revealed a potent anti-obesity effect. The combination therapy resulted in a body weight reduction of approximately 19.9%, which was significantly greater than the weight loss observed with either ZP-8396 alone (-7.2%) or semaglutide alone (-10.2%).[5] This enhanced effect was associated with a significant and sustained inhibition of food intake.[5]
Similarly, another preclinical study combined this compound with the dual GLP-1/GIP receptor agonist tirzepatide in DIO rats. This combination also led to a significantly greater reduction in body weight and cumulative food intake compared to either monotherapy.[1] These findings strongly suggest a synergistic interaction between the amylin and incretin (B1656795) pathways. The chemical and physical stability of this compound at a neutral pH is a key design feature that facilitates the potential for co-formulation with other peptides, including GLP-1 agonists.[3][6][7]
Quantitative Data from Preclinical Combination Studies
The following table summarizes the key quantitative findings from preclinical studies assessing the synergistic effects of this compound in combination with GLP-1 agonists.
| Combination Therapy | Animal Model | Treatment Duration | Key Findings |
| This compound (ZP-8396) + Semaglutide | Diet-Induced Obese (DIO) Rats | 20 days (combination phase) | Body Weight Reduction: -19.9% (Combination) vs. -7.2% (ZP-8396 alone) and -10.2% (Semaglutide alone).[5] |
| This compound (ZP-8396) + Tirzepatide | Diet-Induced Obese (DIO) Rats | 20 days (combination phase) | Body Weight Reduction: Significantly greater with the combination compared to either monotherapy alone.[1] |
| Novel Amylin Analogues + Ecnoglutide (GLP-1 Analog) | Diet-Induced Obese (DIO) Rats | 21 days | Body Weight Reduction: -19.7% (Combination) vs. -15.4% (Ecnoglutide alone) and -1.2% (Amylin analog alone).[8] |
Signaling Pathways and Potential for Synergy
The synergistic effects of combining this compound and GLP-1 agonists can be attributed to their complementary mechanisms of action on appetite regulation and energy homeostasis.
Experimental Protocols
The preclinical data cited in this guide were generated from studies utilizing diet-induced obese (DIO) rat models, a standard and translationally relevant model for obesity research.
General Experimental Workflow for Preclinical Combination Studies
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. blog.profil.com [blog.profil.com]
- 4. Zealand Pharma announces positive topline results from the Phase 1b 16-week multiple ascending dose clinical trial with long-acting amylin analog this compound | santé log [santelog.com]
- 5. | BioWorld [bioworld.com]
- 6. Zealand: Latest Developments in the Insulin Analog this compound for Weight Management [synapse.patsnap.com]
- 7. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog this compound [synapse.patsnap.com]
- 8. diabetesjournals.org [diabetesjournals.org]
Replicating and validating the published preclinical findings on Petrelintide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical findings on Petrelintide, a long-acting amylin analogue, with other alternatives. The information is based on published experimental data, providing a tool for replicating and validating these crucial early-stage findings.
This compound (also known as ZP8396) is an investigational once-weekly amylin analogue developed for weight management. Preclinical studies have demonstrated its potential to induce weight loss with an improved tolerability profile compared to existing therapies. This guide summarizes the key preclinical data on this compound and provides a comparative analysis with other long-acting amylin analogues and relevant therapies.
Quantitative Data Summary
The following tables present a structured overview of the preclinical performance of this compound in key areas of investigation.
In Vitro Receptor Activation
| Compound | Target Receptor | Assay Type | EC50 (nM) |
| This compound | Human Amylin 3 Receptor (AMY3R) | cAMP accumulation | Data not fully available in public sources |
| This compound | Human Calcitonin Receptor (CTR) | cAMP accumulation | Data not fully available in public sources |
Note: While the primary publication on the development of this compound mentions the assessment of in vitro potency through cAMP accumulation assays, specific EC50 values were not found in the publicly available search results. The "Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue" paper in the Journal of Medicinal Chemistry is the likely source for this data.
In Vivo Efficacy in Diet-Induced Obese (DIO) Rats
| Compound | Dose | Dosing Frequency | Duration | Mean Body Weight Change (%) | Comparator | Mean Body Weight Change (%) - Comparator |
| This compound | 2 nmol/kg | Every 2nd day | 30 days | -4.1% ± 0.6% | Vehicle | +3.3% ± 0.7% |
| This compound | 10 nmol/ |
A Comparative Analysis of the Manufacturing Processes for Petrelintide and Cagrilintide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the manufacturing processes for two long-acting amylin analogues: Petrelintide and Cagrilintide. Both synthetic peptides are at the forefront of therapeutic development for weight management, but their manufacturing processes, particularly concerning synthesis strategies and formulation stability, present distinct characteristics and challenges. This document outlines these differences through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and manufacturing workflows.
Executive Summary
This compound and Cagrilintide are both produced via solid-phase peptide synthesis (SPPS), a standard method for chemical synthesis of peptides. The primary divergence in their manufacturing lies in their chemical stability and, consequently, their formulation requirements. Cagrilintide necessitates an acidic environment (pH ~4.0) to maintain stability and prevent aggregation. In contrast, this compound has been specifically engineered for stability at a neutral pH, a critical advantage that allows for potential co-formulation with other peptide-based therapies, such as GLP-1 receptor agonists, which are typically formulated at a neutral pH. This fundamental difference has significant implications for the complexity, cost, and clinical application of the final drug product.
Quantitative Manufacturing Data
The following table summarizes the available quantitative data for the manufacturing of this compound and Cagrilintide.
| Parameter | This compound | Cagrilintide |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Purity | 99.79%[1] | 97.55% - 99.4%[2] |
| Overall Yield | Data not publicly available | 26% - 40.76% |
| Formulation pH | Neutral pH[3][4] | Acidic (pH ~4.0)[5] |
| Key Stability Feature | Stable at neutral pH, allowing for co-formulation.[3][4] | Requires acidic pH to prevent degradation and amyloid fibril formation.[5][6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cagrilintide
The synthesis of Cagrilintide is performed using an Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase strategy.
Materials:
-
Resin: Rink Amide AM resin.
-
Amino Acids: Fmoc-protected amino acids.
-
Coupling/Condensation Reagents: Ethyl cyanoglyoxylate-2-oxime/N,N'-diisopropylcarbodiimide (OxymaPure/DIC).[5]
-
Deprotection Reagent: 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[5]
Protocol:
-
Resin Swelling: The Rink Amide AM resin is swelled in a suitable solvent such as DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The appropriate Fmoc-protected amino acid is activated with OxymaPure/DIC and coupled to the deprotected resin. To enhance efficiency, dipeptide fragments may be utilized in place of single amino acids for specific segments of the peptide sequence.
-
Washing: The resin is washed thoroughly with DMF after each deprotection and coupling step to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the Cagrilintide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a TFA-based cleavage cocktail.
-
Precipitation and Isolation: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.
Solid-Phase Peptide Synthesis (SPPS) of this compound
While specific details of this compound's synthesis are proprietary, it is produced using SPPS with a focus on achieving high chemical and physical stability at neutral pH. The process would generally follow the principles of Fmoc-based SPPS, similar to Cagrilintide, but with specific amino acid substitutions and modifications to prevent fibrillation and degradation at neutral pH.[3][7][8]
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Both peptides are purified from the crude synthetic product using preparative RP-HPLC.
General Protocol:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient conditions are optimized to achieve the best separation of the target peptide from impurities.
-
Detection: The elution profile is monitored by UV absorbance at 210-230 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a dry powder.
Visualizing Manufacturing and Biological Pathways
Manufacturing Workflow
The following diagram illustrates the general workflow for the solid-phase peptide synthesis of this compound and Cagrilintide.
Caption: General workflow for solid-phase peptide synthesis.
Amylin and Calcitonin Receptor Signaling Pathway
This compound and Cagrilintide are agonists of the amylin and calcitonin receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger downstream signaling cascades.
Caption: Amylin/Calcitonin receptor signaling pathway.
Conclusion
The manufacturing processes for this compound and Cagrilintide, while both rooted in solid-phase peptide synthesis, are distinguished by the chemical properties of the final molecules. Cagrilintide's production is dictated by its need for an acidic formulation to ensure stability. In contrast, the development of this compound has successfully addressed this limitation, resulting in a peptide that is stable at neutral pH. This key difference not only simplifies the formulation process for this compound but also opens up significant therapeutic possibilities for co-formulation with other injectable drugs, potentially leading to more convenient and effective combination therapies for weight management. For researchers and drug development professionals, understanding these manufacturing nuances is crucial for evaluating the therapeutic potential and commercial viability of these next-generation amylin analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Zealand Pharma reveals positive Phase 1b results for this compound trial [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of this compound: a Potent, Stable, Long-Acting Human Amylin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Evaluating the Off-Target Effects of Petrelintide: A Comparative Guide for Researchers
A detailed comparison of the emerging long-acting amylin analog, Petrelintide, against other peptide hormones, focusing on their off-target effects, supported by available clinical trial data and experimental methodologies.
Introduction
The landscape of metabolic disease therapeutics is rapidly evolving, with peptide hormones at the forefront of innovation for weight management and glycemic control. This compound, a novel long-acting amylin analog, has shown promise in early clinical trials, positioning it as a potential alternative or adjunct to existing therapies, most notably the glucagon-like peptide-1 (GLP-1) receptor agonists.[1][2] This guide provides a comprehensive evaluation of the off-target effects of this compound in comparison to established peptide hormone classes, specifically GLP-1 receptor agonists and other amylin analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these therapeutic agents.
This compound, like the endogenous hormone amylin, is believed to exert its effects on weight management by increasing satiety and slowing gastric emptying.[3] Its primary mechanism of action involves the activation of amylin and calcitonin receptors.[4][5] In contrast, GLP-1 receptor agonists primarily act by mimicking the incretin (B1656795) hormone GLP-1, which enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and reduces appetite.[6][7] Understanding the distinct signaling pathways of these peptide hormones is crucial for interpreting their on-target efficacy and predicting their off-target effects.
Comparative Analysis of Off-Target Effects
The most commonly reported off-target effects for this compound and its comparator peptide hormones are gastrointestinal in nature. The following tables summarize the available quantitative data from clinical trials.
Table 1: Gastrointestinal Off-Target Effects of this compound (Phase 1b MAD Trial)
| Adverse Event | This compound (Active Groups) | Placebo |
| Nausea | 16.7% - 33.3% | 16.7% |
| Vomiting | Two moderate events in one participant | Not reported |
| Diarrhea | Two mild events | Not reported |
Data from the 16-week multiple ascending dose (MAD) Phase 1b trial.[1][8]
Table 2: Gastrointestinal Off-Target Effects of GLP-1 Receptor Agonists (Semaglutide and Liraglutide)
| Adverse Event | Semaglutide (B3030467) 2.4 mg (STEP 1-3 Trials) | Liraglutide (B1674861) 3.0 mg (SCALE Trials) | Placebo (Pooled) |
| Nausea | ~72.9% | 16% - 39% | ~47.1% |
| Diarrhea | 29.7% | 16% - 39% | 15.9% |
| Vomiting | 24.5% | 16% - 39% | 6.3% |
| Constipation | 24.2% | 16% - 39% | 11.1% |
Data from pooled analyses of the STEP (Semaglutide Treatment Effect in People with Obesity) and SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence) clinical trial programs.[9][10][11]
Table 3: Gastrointestinal Off-Target Effects of Other Amylin Analogs (Pramlintide and Cagrilintide)
| Adverse Event | Pramlintide (Various Trials) | Cagrilintide (Phase 2 Trial) | Placebo |
| Nausea | 14.8% - 63% | 20% - 47% | 10% - 36% (Pramlintide trials), 18% (Cagrilintide trial) |
| Vomiting | Reported, but specific rates vary | Reported, but specific rates not consistently provided | - |
| Anorexia | 1.6% - 17.7% | Not a primary reported AE | - |
Data from various clinical trials of Pramlintide and a Phase 2 trial of Cagrilintide.[12][13][14][15][16][17]
Experimental Protocols
While detailed, step-by-step experimental protocols from specific clinical trials are often proprietary, a generalized methodology for assessing off-target effects can be outlined based on standard practices in the field.
Generalized Protocol for Assessing Off-Target Effects in Clinical Trials of Peptide Hormones:
-
Study Design: The majority of these studies are randomized, double-blind, placebo-controlled trials.[2] This design is the gold standard for minimizing bias in assessing the efficacy and safety of an investigational drug.
-
Participant Population: Trials typically enroll individuals with a specific Body Mass Index (BMI) range, with or without associated comorbidities like type 2 diabetes.[2]
-
Dose Escalation: To manage potential tolerability issues, especially gastrointestinal side effects, a dose-escalation schedule is commonly employed at the beginning of the treatment period.[9]
-
Adverse Event (AE) Monitoring and Reporting:
-
Throughout the trial, participants are systematically monitored for any adverse events. This is often done through a combination of spontaneous reporting by the participant, responses to standardized questionnaires, and clinical assessments at study visits.[18]
-
All AEs are documented, including their nature, severity (mild, moderate, severe), duration, and the investigator's assessment of its relationship to the study drug.[18][19]
-
Serious Adverse Events (SAEs) are subject to expedited reporting to regulatory authorities.[20][21][22]
-
-
Data Analysis: The incidence of each adverse event is calculated for both the active treatment and placebo groups. Statistical analyses are then performed to determine if there is a significant difference in the rates of AEs between the groups.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the process of evaluating off-target effects, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways of amylin analogs and GLP-1 receptor agonists.
Caption: Generalized experimental workflow for evaluating off-target effects.
Discussion and Conclusion
The available data from early-phase clinical trials suggests that this compound has a favorable tolerability profile, with the primary off-target effects being mild to moderate and transient gastrointestinal events.[1][2] When compared to GLP-1 receptor agonists, the incidence of nausea with this compound appears to be in a similar range, although direct head-to-head comparisons are not yet available.[1][9] Notably, the rates of vomiting and diarrhea reported for this compound in the Phase 1b trial appear to be lower than those observed in large-scale trials of semaglutide and liraglutide.[1][9]
Other amylin analogs, such as pramlintide, also demonstrate a significant incidence of nausea.[12][17] Cagrilintide, another long-acting amylin analog, shows a gastrointestinal side effect profile that is also primarily characterized by nausea.[13]
It is important to note that the data for this compound is from a smaller, early-phase trial, and the incidence of off-target effects may change as it progresses to larger, more diverse patient populations in Phase 2 and 3 trials.[3]
References
- 1. Zealand Pharma announces positive topline results from the [globenewswire.com]
- 2. Zealand Pharma reveals positive Phase 1b results for this compound trial [synapse.patsnap.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog this compound [synapse.patsnap.com]
- 9. Gastrointestinal tolerability of once‐weekly semaglutide 2.4 mg in adults with overweight or obesity, and the relationship between gastrointestinal adverse events and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The impact of gastrointestinal adverse events on weight loss with liraglutide 3.0 mg as adjunct to a diet and exercise programme [asoi.info]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Once-weekly cagrilintide for weight management in people with overweight and obesity: a multicentre, randomised, double-blind, placebo-controlled and active-controlled, dose-finding phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of pramlintide as adjunctive therapy in treatment of type 1 and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Disease Duration on the Effects of Pramlintide in Type 1 Diabetes: A Post Hoc Analysis of Three Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Harms of the Hypoglycemic Agent Pramlintide in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. ccrps.org [ccrps.org]
- 19. hrpp.umich.edu [hrpp.umich.edu]
- 20. The automation of clinical trial serious adverse event reporting workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Meegle | Free Download Adverse Event Reporting Workflow [meegle.com]
- 22. Safety reporting in clinical research: choosing the right workflow [clinfo.eu]
Safety Operating Guide
Proper Disposal of Petrelintide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of investigational compounds like petrelintide is a critical component of laboratory management. This guide provides a comprehensive operational and disposal plan, offering step-by-step procedures to ensure safety and regulatory adherence.
This compound, a long-acting amylin analog, is under investigation for weight management. While the Safety Data Sheet (SDS) for this compound acetate (B1210297) indicates that it is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols and treat all waste containing this peptide as chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory for all disposal procedures.
Immediate Safety and Handling
Before commencing any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, both in its lyophilized form and in solution, should be conducted in a designated and well-ventilated area to minimize inhalation and contact.
Core Disposal Principles
The primary objective of this compound disposal is the denaturation and degradation of the peptide to eliminate its biological activity. This can be achieved through chemical hydrolysis and heat inactivation. All waste generated during these procedures must be collected in designated, properly labeled hazardous waste containers and managed according to your institution's Environmental Health and Safety (EH&S) protocols.
Disposal Procedures for this compound Waste
This section outlines the step-by-step procedures for the disposal of liquid and solid waste contaminated with this compound.
Chemical Inactivation of Liquid Waste
Studies on similar amylin analogues suggest that degradation is accelerated by alkaline conditions. Therefore, chemical hydrolysis using a strong base is an effective method for inactivating this compound in liquid waste (e.g., unused solutions, rinsates).
Experimental Protocol for Chemical Hydrolysis:
-
Preparation: In a designated chemical fume hood, prepare a 1M sodium hydroxide (B78521) (NaOH) solution. Ensure all necessary safety precautions are taken when handling concentrated NaOH.
-
Collection: Collect all liquid waste containing this compound in a chemically resistant container.
-
Inactivation: Slowly add the 1M NaOH solution to the this compound waste to achieve a final concentration of at least 0.1M NaOH.
-
Incubation: Loosely cap the container to avoid pressure buildup and allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete hydrolysis of the peptide bonds.
-
Neutralization: After the incubation period, neutralize the basic solution by carefully adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution as chemical waste in accordance with your institution's EH&S guidelines.
Decontamination of Solid Waste
Solid waste, including empty vials, contaminated labware (e.g., pipette tips, tubes), and PPE, should be decontaminated to denature any residual this compound.
1. Chemical Decontamination:
For items that cannot be autoclaved, chemical decontamination is recommended.
-
Procedure: Immerse the contaminated solid waste in a freshly prepared 10% bleach solution (sodium hypochlorite) for a minimum of 30 minutes. After decontamination, decant the bleach solution and manage it as chemical waste. The decontaminated solid waste can then be disposed of in the appropriate laboratory waste stream as per institutional guidelines.
2. Heat Inactivation (Autoclaving):
For autoclavable materials, heat inactivation provides an effective method for peptide degradation.
Experimental Protocol for Autoclaving:
-
Preparation: Place all contaminated autoclavable solid waste into a designated autoclave-safe bag. To facilitate steam penetration, do not overfill the bag (no more than 2/3 full) and add a small amount of water. Leave the bag partially open.
-
Containment: Place the autoclave bag in a secondary, leak-proof, and autoclavable container.
-
Autoclaving Cycle: Process the waste in a validated autoclave. A standard gravity cycle is typically sufficient.
-
Post-Autoclaving: Once the cycle is complete and the materials have cooled, the decontaminated waste can be disposed of in the regular laboratory trash, pending institutional policy.
| Parameter | Setting | Purpose |
| Temperature | 121°C | Ensures effective denaturation of the peptide. |
| Pressure | 15 psi | Standard pressure for steam sterilization. |
| Time | Minimum 30 minutes | Sufficient duration for heat penetration and degradation. |
Waste Segregation and Labeling
Proper segregation and labeling of waste are crucial for safe and compliant disposal.
| Waste Type | Container | Labeling | Disposal Pathway |
| Unused this compound (Lyophilized Powder) | Original vial within a sealed bag | "Chemical Waste," "this compound" | EH&S Pickup |
| Liquid Waste (Solutions, Rinsates) | Designated liquid chemical waste container | "Chemical Waste," "Aqueous Peptide Waste" | Chemical Inactivation then EH&S Pickup |
| Contaminated Labware (Vials, Pipette Tips) | Designated solid chemical waste container | "Chemical Waste," "Contaminated with this compound" | Chemical Decontamination or Autoclaving |
| Contaminated PPE (Gloves, Coats) | Designated solid chemical waste container | "Chemical Waste," "Contaminated with this compound" | Chemical Decontamination or Autoclaving |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. Always consult your institution's specific guidelines and EH&S department for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
